molecular formula C9H7ClOS B180160 (3-Chloro-1-benzothien-2-yl)methanol CAS No. 124168-55-4

(3-Chloro-1-benzothien-2-yl)methanol

Cat. No.: B180160
CAS No.: 124168-55-4
M. Wt: 198.67 g/mol
InChI Key: CPGKUHFGNJQXKY-UHFFFAOYSA-N
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Description

(3-Chloro-1-benzothien-2-yl)methanol is a versatile benzothiophene-based building block in organic synthesis and medicinal chemistry research. Its primary research application is as a precursor for the synthesis of various pharmacologically active heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles . These fused heterocyclic scaffolds are of significant interest due to their wide spectrum of reported biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties . The benzothiophene core is a privileged structure in drug discovery, found in several therapeutic agents . Researchers utilize this compound to develop novel molecular entities, particularly by functionalizing the methanol group to create complex structures for screening as enzyme inhibitors and receptor modulators . Its role is fundamental in exploring structure-activity relationships and developing new candidates for pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGKUHFGNJQXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356344
Record name (3-chloro-1-benzothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124168-55-4
Record name (3-chloro-1-benzothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is (3-Chloro-1-benzothien-2-yl)methanol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol

Introduction

This compound is a halogenated derivative of the benzothiophene scaffold, a heterocyclic compound that is a cornerstone in medicinal chemistry and materials science. The fusion of a benzene ring and a thiophene ring creates a bicyclic system with a unique electronic and structural profile, making it a privileged structure in drug discovery. The strategic placement of a chloro group at the 3-position and a hydroxymethyl group at the 2-position provides two reactive handles for further chemical modification, rendering this compound a versatile building block for the synthesis of more complex molecules.

The presence of chlorine, a common halogen in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] The primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety considerations of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 124168-55-4[3]
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol [4][5]
IUPAC Name (3-chloro-1-benzothiophen-2-yl)methanol[3]
Synonyms Benzo[b]thiophene-2-methanol, 3-chloro-[3]
Appearance Expected to be a solid at room temperature[4]

Synthesis and Mechanistic Insights

The most direct and common synthetic route to this compound is the reduction of its corresponding aldehyde, 3-chloro-1-benzothiophene-2-carbaldehyde. This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using metal hydride reducing agents.

Synthetic Pathway: Reduction of an Aldehyde

The conversion of the aldehyde to a primary alcohol is a nucleophilic addition reaction. Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), serve as a source of the hydride ion (H⁻).[6] The nucleophilic hydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an intermediate alkoxide.[6] A subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the final alcohol product.

Sodium borohydride is often the preferred reagent for this transformation due to its milder nature and higher chemoselectivity compared to the more reactive LiAlH₄.[7] NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like esters or amides, which can be an advantage in the synthesis of complex molecules.[7]

Caption: Synthetic scheme for the reduction of 3-chloro-1-benzothiophene-2-carbaldehyde.

Step-by-Step Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 eq) in methanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of the Precursor Aldehyde

The starting material, 3-chloro-1-benzothiophene-2-carbaldehyde, can be synthesized from various precursors. One common approach involves the Vilsmeier-Haack formylation of 3-chlorobenzo[b]thiophene. Alternatively, synthetic routes starting from cinnamic acid derivatives have been reported to generate the 3-chlorobenzo[b]thiophene core structure, which can then be functionalized.[8][9]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH) which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule, including the characteristic signal for the methylene carbon adjacent to the oxygen and the carbons of the benzothiophene core.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for the aromatic C-H and C=C bonds of the benzothiophene ring will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.

Applications in Research and Drug Development

The benzothiophene scaffold is a prominent feature in a number of approved drugs and clinical candidates due to its wide range of biological activities.[10][11] Derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10][11]

This compound serves as a valuable intermediate in the synthesis of novel benzothiophene derivatives for drug discovery. The chloro and hydroxymethyl groups are key functional handles for diversification.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions such as reductive amination, Wittig reactions, or amide bond formation to introduce diverse side chains.

  • Substitution of the Chlorine Atom: While the chlorine at the 3-position of the benzothiophene ring can be relatively unreactive towards nucleophilic aromatic substitution, it can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are ideal for SAR studies. By systematically modifying the substituents at the 2- and 3-positions, researchers can probe the structural requirements for optimal biological activity and selectivity. Recent studies have highlighted the antimicrobial potential of 3-halobenzo[b]thiophene derivatives.[10]

G cluster_products Potential Derivatives cluster_applications Therapeutic Areas A This compound B Oxidation A->B C Esterification / Etherification A->C D Cross-Coupling Reactions (at C3-Cl) A->D B_prod Aldehydes, Carboxylic Acids B->B_prod C_prod Esters, Ethers C->C_prod D_prod Aryl/Alkyl Substituted Benzothiophenes D->D_prod App1 Antimicrobial Agents B_prod->App1 App2 Anticancer Agents C_prod->App2 App3 CNS Active Agents D_prod->App3

Caption: Potential synthetic modifications and therapeutic applications of the title compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should not be disposed of with household garbage or allowed to reach the sewage system.[14]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use for detailed and up-to-date safety information.

Conclusion

This compound is a synthetically valuable building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the reduction of the corresponding aldehyde, coupled with the reactive nature of its chloro and hydroxymethyl functional groups, makes it an attractive starting point for the development of novel compounds with diverse biological activities. This guide has provided a technical overview of its properties, synthesis, and potential applications to aid researchers in leveraging this versatile molecule in their scientific endeavors.

References

An In-depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (3-Chloro-1-benzothien-2-yl)methanol (CAS 124168-55-4), a key intermediate in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile building block.

Introduction

This compound is a halogenated benzothiophene derivative that has garnered significant interest in the pharmaceutical industry. The benzothiophene scaffold is a prominent feature in a variety of biologically active molecules, and the presence of both a chloro and a hydroxymethyl substituent on this core structure makes this compound a highly versatile intermediate for the synthesis of more complex compounds.[1][2] The strategic placement of these functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular architectures. Notably, the benzothiophene moiety is essential for the biological activity of certain compounds, such as in the inhibition of the 5-lipoxygenase enzyme.[3] Chlorine-containing compounds are prevalent in FDA-approved drugs, and the introduction of a chlorine atom can significantly modify the biological profile of a lead compound.[4][5][6] This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 124168-55-4[7]
Molecular Formula C₉H₇ClOS[7]
Molecular Weight 198.67 g/mol [7]
IUPAC Name (3-chloro-1-benzothiophen-2-yl)methanol[7]
Appearance Solid (form may vary)
Melting Point 268-272 °C (for the related carboxylic acid)[8]

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 3-chlorobenzo[b]thiophene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to selectively reduce the carboxylic acid to the primary alcohol without affecting the chlorinated aromatic ring.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route starts from 3-chlorobenzo[b]thiophene-2-carboxylic acid. This precursor is a versatile compound used in the development of pharmaceuticals and advanced materials.[9] The carboxylic acid functional group allows for straightforward derivatization.[9] The reduction can be achieved using various reagents, with lithium aluminium hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) being typical choices for this type of transformation.

Synthesis of this compound start 3-Chlorobenzo[b]thiophene-2-carboxylic acid reagent Reducing Agent (e.g., LiAlH₄ or BH₃·THF) in an aprotic solvent (e.g., THF) start->reagent Step 1: Reduction product This compound reagent->product Step 2: Work-up

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of this compound from 3-chlorobenzo[b]thiophene-2-carboxylic acid.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) (1.5-2 equivalents), dropwise to the stirred solution.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol, followed by water and a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the hydroxymethyl group and the chloro-substituted benzothiophene core.

  • Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde, (3-chloro-1-benzothien-2-yl)carbaldehyde, or further to the carboxylic acid, 3-chlorobenzo[b]thiophene-2-carboxylic acid, using appropriate oxidizing agents. It can also undergo esterification or etherification reactions.

  • Benzothiophene Core: The chlorinated benzothiophene ring can participate in various reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. The aromatic system can also undergo electrophilic substitution , with the position of substitution directed by the existing substituents.[10]

Reactivity of this compound start This compound oxidation_aldehyde Oxidation (e.g., PCC) start->oxidation_aldehyde oxidation_acid Oxidation (e.g., KMnO₄) start->oxidation_acid esterification Esterification (with R-COOH) start->esterification substitution Nucleophilic Substitution (at Cl position) start->substitution product_aldehyde (3-chloro-1-benzothien-2-yl)carbaldehyde oxidation_aldehyde->product_aldehyde product_acid 3-chlorobenzo[b]thiophene- 2-carboxylic acid oxidation_acid->product_acid product_ester Ester Derivative esterification->product_ester product_substituted Substituted Benzothiophene substitution->product_substituted

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the synthesis of pharmaceuticals.

  • Intermediate in Zileuton Synthesis: While not a direct precursor in all published routes, its structural similarity to key intermediates in the synthesis of Zileuton, an oral inhibitor of 5-lipoxygenase for the treatment of asthma, is notable.[3][11][12][13] The benzothiophene core is a critical pharmacophore for Zileuton's activity.[2]

  • Antifungal Agents: Benzothiophene derivatives are known to exhibit antifungal properties. For instance, (7-chloro-1-benzothiophen-3-yl)methanol is an impurity of the antifungal agent Sertaconazole.[1][14] This suggests that related structures, such as this compound, could be valuable starting materials for the development of new antifungal drugs.

  • Anti-inflammatory and Anticancer Agents: The 3-chlorobenzo[b]thiophene-2-carboxylic acid scaffold, from which the title compound is derived, is a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[9] Derivatives of this core have shown potential in alleviating conditions like ulcerative colitis by modulating inflammatory pathways.[15][16]

  • Material Science: Benzothiophene derivatives are also being explored in material science for applications in organic electronics due to their favorable electronic properties.[1]

Spectroscopic and Analytical Data

While specific spectral data for this compound were not found in the initial search, the expected characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzothiophene ring, a singlet for the methylene protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. A signal for the methylene carbon would also be present. Similar benzothiophene structures show characteristic shifts that can be used for comparison.[17]

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety, Handling, and Storage

Based on available safety data sheets for similar compounds, caution should be exercised when handling this compound.

Precautionary MeasureRecommendationReference
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[18][19][20][21]
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure adequate ventilation, especially in confined areas.[18]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and face thoroughly after handling.[18][19]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.[19][20]
Fire Safety Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharges. Use CO₂, dry chemical, or foam to extinguish.[18][20]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive hydroxymethyl group and a modifiable chlorinated benzothiophene core, makes it an ideal starting material for the synthesis of a wide range of complex molecules, including potential antifungal, anti-inflammatory, and anticancer agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Structure and Potential of (3-Chloro-1-benzothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, an aromatic heterocyclic compound resulting from the fusion of a benzene and a thiophene ring, represents a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the selective estrogen receptor modulator raloxifene, the anti-asthmatic agent zileuton, and the antifungal drug sertaconazole.[1][2] The versatility of the benzothiophene scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

This guide focuses on a specific derivative, (3-Chloro-1-benzothien-2-yl)methanol (CAS Number: 124168-55-4; Molecular Formula: C₉H₇ClOS), a molecule of interest for its potential as a synthetic intermediate in the generation of novel therapeutic agents.[5][6][7] The strategic placement of a chloro and a methanol group on the benzothiophene core offers distinct opportunities for chemical modification and biological activity.

Synthesis of this compound: A Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the reduction of its corresponding aldehyde, 3-chlorobenzo[b]thiophene-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents like sodium borohydride.

Part 1: Synthesis of the Precursor, 3-Chlorobenzo[b]thiophene-2-carbaldehyde

The synthesis of the aldehyde precursor can be achieved through various methods. A common approach is the Vilsmeier-Haack reaction on a suitable benzothiophene substrate.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent. The causality behind this initial step is the generation of a highly electrophilic chloroiminium ion, which is the key formylating agent.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-benzothiophene in a suitable solvent (e.g., dichloromethane) dropwise at 0°C. The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with an aqueous solution of sodium hydroxide (NaOH) to a pH of approximately 8-9. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-chlorobenzo[b]thiophene-2-carbaldehyde.

Part 2: Reduction to this compound

The final step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides.[5][8]

Experimental Protocol:

  • Dissolution: Dissolve 3-chlorobenzo[b]thiophene-2-carbaldehyde in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The hydride from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess borohydride and the borate ester intermediate.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction 1-Benzothiophene 1-Benzothiophene Vilsmeier-Haack Vilsmeier-Haack 1-Benzothiophene->Vilsmeier-Haack DMF, POCl3 3-Chlorobenzo[b]thiophene-2-carbaldehyde 3-Chlorobenzo[b]thiophene-2-carbaldehyde Vilsmeier-Haack->3-Chlorobenzo[b]thiophene-2-carbaldehyde Reduction_Step Reduction_Step 3-Chlorobenzo[b]thiophene-2-carbaldehyde->Reduction_Step NaBH4, Methanol This compound This compound Reduction_Step->this compound

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Theoretical Perspective

Disclaimer: As of the compilation of this guide, publicly accessible, experimentally determined spectroscopic and crystallographic data for this compound are not available. The following information is therefore a theoretical prediction based on the known chemical structure and data from analogous compounds. This section is intended to guide researchers in the potential characterization of this molecule.

Analytical Technique Predicted Observations
¹H NMR Aromatic protons on the benzene ring would appear as multiplets in the range of δ 7.0-8.0 ppm. A singlet or doublet for the methylene protons (-CH₂OH) would be expected around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the chloro group and the carbons of the thiophene ring would have distinct chemical shifts influenced by the heteroatom and substituent. The methylene carbon (-CH₂OH) would be expected in the δ 60-70 ppm range.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group, the chloromethyl group, or cleavage of the thiophene ring.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-O stretching of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Chemical Reactivity and Potential for Derivatization

The presence of both a primary alcohol and a chloro substituent on the benzothiophene scaffold makes this compound a versatile intermediate for further chemical modifications.

  • Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. It can also undergo esterification or etherification to introduce a wide range of functional groups.

  • Reactions of the Chloro Group: The chlorine atom on the aromatic ring can potentially participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, it can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and introduce new aryl or alkyl substituents.

Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_chloro Chloro Group Reactions Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (e.g., Acyl Chloride) Start->Esterification Etherification Etherification (e.g., Williamson Synthesis) Start->Etherification Cross-Coupling Cross-Coupling (e.g., Suzuki, Stille) Start->Cross-Coupling Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde/Carboxylic Acid Ester Derivative Ester Derivative Esterification->Ester Derivative Ether Derivative Ether Derivative Etherification->Ether Derivative Aryl/Alkyl Substituted Derivative Aryl/Alkyl Substituted Derivative Cross-Coupling->Aryl/Alkyl Substituted Derivative

Caption: Potential derivatization pathways for this compound.

Potential Applications in Drug Discovery

The benzothiophene nucleus is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities.[2][4][9] While the specific biological profile of this compound has not been reported, its structural features suggest its potential as a scaffold for the development of novel therapeutic agents.

  • Anticancer Activity: Many substituted benzothiophenes have demonstrated potent anticancer properties by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.[3][10] The chloro and hydroxyl groups on the target molecule could serve as handles for the synthesis of a library of compounds to be screened for anticancer activity.

  • Antimicrobial Agents: The benzothiophene core is also present in several compounds with significant antibacterial and antifungal activities.[9] Derivatives of this compound could be synthesized and evaluated for their efficacy against a panel of pathogenic microorganisms.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cancer_Cell Cancer Cell Gene_Expression->Cancer_Cell Derivative Benzothiophene Derivative Derivative->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway by a benzothiophene derivative.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies. While a detailed experimental characterization is not yet publicly available, this guide provides a theoretical framework for its structural elucidation and highlights its potential for derivatization. The broad spectrum of biological activities associated with the benzothiophene scaffold strongly suggests that derivatives of this compound could be valuable candidates for future drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted.

References

An In-Depth Technical Guide to (3-Chloro-1-benzothien-2-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-1-benzothien-2-yl)methanol is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is a key pharmacophore in numerous biologically active compounds, and the introduction of a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position of the benzothiophene ring system presents a unique substitution pattern with potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a thorough characterization using modern analytical techniques. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing insights from the known biological activities of structurally related benzothiophene derivatives, particularly in the realms of antifungal and anticancer research.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes, bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring, are a prominent class of sulfur-containing heterocycles in medicinal chemistry.[1][2] Their structural similarity to endogenous molecules and their ability to participate in various biological interactions have led to their incorporation into a wide array of therapeutic agents. The versatility of the benzothiophene ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including but not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic properties.[3]

The introduction of a chlorine atom can significantly modulate the physicochemical and biological properties of a molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of benzothiophenes, chloro-substitution has been associated with enhanced biological activity. This guide focuses on this compound, a molecule that combines the privileged benzothiophene scaffold with a reactive hydroxymethyl group and a strategically placed chlorine atom, making it a promising building block for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 124168-55-4[4]
Molecular Formula C₉H₇ClOS[5]
Molecular Weight 198.67 g/mol [5]
Physical Form Pale-yellow to Yellow-brown SolidInferred from related compounds
Storage Temperature 2-8 °CInferred from supplier data

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available cinnamic acid. The first step involves the synthesis of the key intermediate, 3-chloro-1-benzothiophene-2-carbonyl chloride. This is followed by the reduction of the acid chloride to the corresponding primary alcohol.

Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride

This procedure is adapted from established methods for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from cinnamic acids.[6][7] The reaction proceeds via a one-pot cyclization and chlorination.

Reaction Scheme:

Synthesis_of_Acid_Chloride cinnamic_acid Cinnamic Acid acid_chloride 3-Chloro-1-benzothiophene- 2-carbonyl chloride cinnamic_acid->acid_chloride Reflux, 72h thionyl_chloride Thionyl Chloride (SOCl₂) Pyridine

Figure 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride.

Experimental Protocol:

  • To a stirred solution of cinnamic acid (0.20 mol) in chlorobenzene (150 mL), add thionyl chloride (1.0 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add pyridine (0.25 mol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 72 hours.

  • After cooling, the excess thionyl chloride and chlorobenzene are removed under reduced pressure.

  • The residue is dissolved in hot cyclohexane (400 mL) and filtered immediately.

  • Upon cooling the filtrate overnight, 3-chloro-1-benzothiophene-2-carbonyl chloride crystallizes as yellowish needles.

Reduction of 3-Chloro-1-benzothiophene-2-carbonyl chloride to this compound

The reduction of the acid chloride to the primary alcohol can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This is a standard procedure for the conversion of acid chlorides to alcohols.

Reaction Scheme:

Reduction_to_Alcohol acid_chloride 3-Chloro-1-benzothiophene- 2-carbonyl chloride alcohol This compound acid_chloride->alcohol 0 °C to RT reducing_agent LiAlH₄ Dry THF

Figure 2: Reduction of the acid chloride to the target alcohol.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-chloro-1-benzothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data based on the characterization of structurally similar compounds.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiophene ring system, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The methylene protons (CH₂OH) are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton signal is exchangeable with D₂O and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 120-140 ppm). The carbon of the methylene group (CH₂OH) is expected to appear in the range of δ 60-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching absorption may be observed in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (198.67 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the chlorine atom.

Potential Therapeutic Applications

While no specific biological activity data for this compound has been found in the reviewed literature, the extensive research on related benzothiophene derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antifungal Activity

The benzothiophene scaffold is present in the antifungal drug sertaconazole. Furthermore, studies on 3-chloro-1-benzothiophene-2-carbonyl chloride derivatives have demonstrated antifungal activity.[1] These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel antifungal agents. The proposed mechanism of action for many antifungal benzothiophenes involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Antifungal_MoA cluster_synthesis Ergosterol Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Ergosterol Ergosterol Intermediate_2->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Benzothiophene_Derivative This compound Derivative Benzothiophene_Derivative->Intermediate_1 Inhibition Cell_Lysis Cell_Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption

Figure 3: Postulated mechanism of antifungal action for benzothiophene derivatives.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their anticancer properties. The introduction of a chlorine atom can enhance the cytotoxic effects of these compounds. The hydroxymethyl group in this compound provides a handle for further chemical modification to develop more potent and selective anticancer agents. Potential mechanisms of action for anticancer benzothiophenes include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

Workflow for Anticancer Screening:

Anticancer_Screening_Workflow A Synthesize this compound and its derivatives B In vitro Cytotoxicity Assays (e.g., MTT, XTT on cancer cell lines) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) B->C Active Compounds D In vivo Animal Models (Xenograft models) C->D Promising Mechanism E Lead Optimization D->E Efficacy in vivo

Figure 4: A typical workflow for the evaluation of new compounds for anticancer activity.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its synthesis from readily available starting materials is feasible, and its structure combines the pharmacologically significant benzothiophene core with strategically placed functional groups amenable to further derivatization. Based on the established biological activities of related compounds, this compound and its derivatives hold significant promise for the development of novel antifungal and anticancer agents.

Future research should focus on the following areas:

  • Optimization and full characterization of the synthesis: A detailed, peer-reviewed publication outlining the synthesis and complete spectroscopic and physical characterization of this compound is needed to facilitate further research.

  • Biological screening: A comprehensive biological evaluation of the title compound and a library of its derivatives against a panel of fungal pathogens and cancer cell lines is warranted.

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of action studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By pursuing these research avenues, the full therapeutic potential of this compound as a scaffold for the development of new medicines can be realized.

References

The Discovery and Development of Substituted Benzothiophene Methanols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have established it as a versatile platform for the design of novel drugs. This in-depth technical guide focuses on a specific, yet highly promising, subclass: substituted benzothiophene methanols. We will traverse the landscape of their discovery, from fundamental synthetic strategies to their diverse biological activities and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights into this important class of compounds.

The Benzothiophene Core: A Foundation for Therapeutic Innovation

Benzothiophene, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, has emerged as a cornerstone in the development of novel therapeutic agents.[1][2][3] Its unique physicochemical properties, including the electron-rich sulfur atom and planar structure, facilitate critical interactions with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and van der Waals forces. The clinical success of benzothiophene-containing drugs, such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , underscores the therapeutic value of this scaffold.[4] This guide delves into the specific exploration of substituted benzothiophene methanols, a class of compounds that leverages the foundational strengths of the benzothiophene core while introducing a versatile hydroxyl functional group that can significantly influence solubility, metabolic stability, and target engagement.

Synthetic Strategies for Substituted Benzothiophene Methanols: A Chemist's Perspective

The synthesis of substituted benzothiophene methanols is a critical determinant of their accessibility for biological evaluation and further development. A variety of synthetic routes have been established, each with its own set of advantages and limitations. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the benzothiophene core and the methanol moiety.

Foundational Synthetic Pathways

The construction of the benzothiophene scaffold itself can be achieved through several established methods, including:

  • Intramolecular Cyclization of Aryl Sulfides: This classical approach involves the cyclization of appropriately substituted aryl sulfides under various catalytic conditions.[5]

  • Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have become powerful tools for the construction of the benzothiophene ring system.[6]

  • Electrophilic Cyclization: The electrophilic cyclization of alkyne-substituted thiophenols or related precursors provides an efficient route to functionalized benzothiophenes.[7]

Introduction of the Methanol Moiety

Once the substituted benzothiophene core is in hand, the methanol functionality can be introduced through several key transformations.

A common and reliable method involves the reduction of a corresponding benzothiophene carboxaldehyde or ketone. This approach offers the advantage of readily accessible starting materials and high-yielding transformations.

Experimental Protocol: Synthesis of (5,6-Dimethoxybenzothiophen-2-yl)methanol via Reduction [8]

  • Starting Material: 5,6-Dimethoxybenzothiophene-2-carboxylic acid.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl ester using a standard esterification protocol (e.g., methanol with a catalytic amount of sulfuric acid).

  • Reduction: The resulting ester is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is carefully quenched with water and aqueous base. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (5,6-dimethoxybenzothiophen-2-yl)methanol.

For the synthesis of secondary or tertiary benzothiophene methanols, the addition of Grignard or organolithium reagents to a benzothiophene aldehyde or ketone is a highly effective strategy.

Logical Pathway for the Synthesis of a Tertiary Benzothiophene Methanol

Caption: Synthesis of a tertiary benzothiophene methanol via Grignard addition.

Biological Activities of Substituted Benzothiophene Methanols

Substituted benzothiophene methanols have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzothiophene derivatives have shown significant promise in this arena.[9]

Several studies have reported the antibacterial potential of benzothiophene derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of tetrahydrobenzothiophene derivatives exhibited potent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar range.[9] The introduction of a methanol group can modulate the pharmacokinetic properties of these compounds, potentially enhancing their efficacy.

Table 1: Representative Antibacterial Activity of Benzothiophene Derivatives

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
TetrahydrobenzothiophenesE. coli0.64 - 19.92[9]
TetrahydrobenzothiophenesP. aeruginosa0.72 - 45.30[9]
TetrahydrobenzothiophenesS. aureus1.11 - 99.92[9]
IndolobenzothiophenesMRSA1 - 8[10]

Benzothiophene derivatives have also been investigated for their antifungal properties. Certain compounds have shown promising activity against pathogenic fungi, with MIC values ranging from 32 to 64 µg/mL. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of hyphal development.

Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Substituted benzothiophenes have emerged as a promising class of compounds with potent antiproliferative activity against a range of human cancer cell lines.[11][12]

The anticancer effects of benzothiophene derivatives are often multifactorial and can include:

  • Tubulin Polymerization Inhibition: Similar to established anticancer drugs like the vinca alkaloids, some benzothiophene analogs have been shown to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

  • Kinase Inhibition: The hydroxyl group of the methanol moiety can act as a key hydrogen bond donor, facilitating interactions with the hinge region of protein kinases, which are critical regulators of cell growth and proliferation.

  • Estrogen Receptor Modulation: Derivatives of the benzothiophene drug Raloxifene have been designed as selective estrogen receptor covalent antagonists, offering a potential therapeutic strategy for endocrine-resistant breast cancers.[13]

Workflow for Evaluating Anticancer Activity

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549) mtt_assay MTT Assay for Cytotoxicity (IC50 determination) cell_lines->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mtt_assay->apoptosis tubulin Tubulin Polymerization Assay mtt_assay->tubulin kinase Kinase Inhibition Assays mtt_assay->kinase western_blot Western Blot for Apoptotic Markers apoptosis->western_blot

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of substituted benzothiophene methanols.

Table 2: Representative Anticancer Activity of Benzothiophene Derivatives

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[14]
Benzothiophene AcrylonitrilesVarious0.01 - 0.1[11]
Halogenated Benzofurans (related scaffold)HepG23.8 ± 0.5[15]
Halogenated Benzofurans (related scaffold)A5493.5 ± 0.6[15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic exploration of structure-activity relationships is paramount in optimizing the therapeutic potential of substituted benzothiophene methanols. Key structural modifications and their impact on biological activity are summarized below:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzothiophene core can significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance anticancer and antimicrobial potency. Conversely, electron-donating groups, like methoxy groups, have also been shown to be beneficial in certain contexts.

  • Substitution at the C2 and C3 Positions: The substitution pattern on the thiophene ring is a critical determinant of biological activity. Aryl or heteroaryl groups at the C2 position are often associated with potent anticancer effects. The C3 position is also a key site for functionalization, with various substituents contributing to target engagement.

  • The Role of the Methanol Group: The hydroxyl group of the methanol moiety can participate in key hydrogen bonding interactions with biological targets. Its position (primary, secondary, or tertiary) and stereochemistry can have a profound impact on binding affinity and selectivity. Furthermore, the methanol group can serve as a handle for further derivatization, allowing for the fine-tuning of physicochemical properties.

Future Directions and Conclusion

Substituted benzothiophene methanols represent a rich and underexplored area of medicinal chemistry. The versatility of their synthesis and the breadth of their biological activities make them highly attractive candidates for further investigation. Future research in this field should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of oncology and infectious diseases, the potential of substituted benzothiophene methanols in other therapeutic areas, such as neurodegenerative and inflammatory disorders, warrants further investigation.

  • Development of More Efficient and Sustainable Synthetic Methodologies: The discovery of novel catalytic systems and green chemistry approaches will be essential for the large-scale and cost-effective production of these promising compounds.

References

Introduction: The Benzothiophene Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of (3-Chloro-1-benzothien-2-yl)methanol

The benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] These sulfur-containing heterocycles are isosteres of indole, a ubiquitous motif in biologically active molecules, and their unique electronic and steric properties have led to their incorporation into a wide array of therapeutic agents. The benzothiophene framework is present in drugs such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[3]

The strategic functionalization of the benzothiophene ring system is a key tactic in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Halogenation, in particular, is a well-established strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[4] The introduction of a chlorine atom, as seen in this compound, can significantly influence the molecule's biological activity profile.

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate. We will delve into its synthesis from readily available starting materials, discuss its physicochemical and spectroscopic properties, explore its reactivity and synthetic utility, and contextualize its importance within the broader field of drug discovery and development.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the construction of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride precursor, followed by its reduction to the desired primary alcohol.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

The formation of the benzothiophene ring system can be accomplished through the reaction of a substituted cinnamic acid with thionyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP).[5] This reaction proceeds via a cyclization and chlorination cascade.

dot

cinnamic_acid Cinnamic Acid acid_chloride 3-Chlorobenzo[b]thiophene-2-carbonyl chloride cinnamic_acid->acid_chloride Cyclization & Chlorination thionyl_chloride SOCl₂, Pyridine/DMAP

Caption: Synthesis of the key precursor.

Step 2: Reduction to this compound

The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7] The acid chloride is typically dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), and treated with a solution or slurry of LiAlH₄ at reduced temperature to control the exothermic reaction.

dot

acid_chloride 3-Chlorobenzo[b]thiophene-2-carbonyl chloride final_product This compound acid_chloride->final_product Reduction lah 1. LiAlH₄, THF, 0 °C 2. H₂O/H⁺ quench

Caption: Reduction to the target alcohol.

Physicochemical and Spectroscopic Characterization

PropertyValue
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol
CAS Number 124168-55-4
Appearance (Predicted) White to off-white solid
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including (4-chlorophenyl)methanol and various substituted benzothiophenes.[8]

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.9 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 4.9 (s, 2H, -CH₂OH), 2.5-3.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 140-142 (Ar-C), 138-140 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 124-126 (Ar-C), 123-125 (Ar-C), 122-124 (Ar-C), 120-122 (Ar-C), 60-62 (-CH₂OH)
IR (KBr, cm⁻¹)3200-3400 (O-H stretch, broad), 3050-3100 (Ar C-H stretch), 1450-1550 (Ar C=C stretch), 1020-1050 (C-O stretch), 750-800 (C-Cl stretch)
Mass Spec. (EI)m/z 198/200 (M⁺, Cl isotope pattern), 163 (M⁺ - Cl), 134 (M⁺ - Cl - CHO)

Reactivity and Synthetic Utility

This compound is a versatile intermediate for further synthetic transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The chloro-substituent on the benzothiophene ring can also participate in various cross-coupling reactions, although this is less common than reactions at the 2- and 3-positions of the thiophene ring.

The true synthetic prowess of this chemical family is demonstrated by the reactivity of its precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This acid chloride is a gateway to a diverse range of heterocyclic structures. For instance, it can be reacted with:

  • Hydrazine hydrate to form the corresponding carbohydrazide. This intermediate can then be condensed with aldehydes to form Schiff bases, which are precursors to β-lactams.

  • Glycine to produce an N-acylated amino acid, which can then be cyclized with aldehydes to form oxazole derivatives.

  • Arylhydrazides followed by cyclization with POCl₃ to yield 1,3,4-oxadiazoles.[9]

These transformations underscore the value of the 3-chlorobenzo[b]thiophene core in constructing complex molecular architectures with potential biological activity.

Biological Significance and Applications in Drug Discovery

The benzothiophene scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide spectrum of pharmacological activities, including:

  • Antifungal Activity: The isomeric (7-chloro-1-benzothien-3-yl)methanol is a known impurity and a key structural fragment of the broad-spectrum antifungal drug Sertaconazole.[10] Sertaconazole functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The presence of the chlorinated benzothiophene moiety is crucial for its activity.

  • Antibacterial Activity: Numerous studies have demonstrated the antibacterial properties of benzothiophene derivatives against both Gram-positive and Gram-negative bacteria.[11]

  • Anticancer Activity: The rigid, planar structure of the benzothiophene ring system makes it an attractive scaffold for the design of kinase inhibitors and other anticancer agents.[12]

The chloro substituent on the benzothiophene ring of the title compound is not merely a synthetic handle; it is a critical modulator of biological function. The position and electronic nature of substituents on the benzothiophene ring system can dramatically alter the compound's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile.[4] Therefore, this compound represents a valuable building block for the synthesis of new chemical entities in drug discovery programs targeting a wide range of diseases.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride[5]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene (solvent)

  • Cyclohexane (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1.0 eq) and chlorobenzene.

  • Add thionyl chloride (5.0 eq) to the suspension and stir at room temperature for 30 minutes.

  • Carefully add pyridine (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 72 hours.

  • After cooling to room temperature, remove the excess thionyl chloride and chlorobenzene under reduced pressure.

  • Dissolve the crude residue in hot cyclohexane and filter immediately.

  • Allow the filtrate to cool to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the resulting yellowish needles by vacuum filtration, wash with cold cyclohexane, and dry under vacuum.

Protocol 2: Synthesis of this compound (Based on analogous reductions)[6][7]

Materials:

  • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF in a separate flask.

  • Add the solution of the acid chloride dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH, and then more deionized water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

References

Unlocking the Therapeutic Potential of (3-Chloro-1-benzothien-2-yl)methanol: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as "privileged structures" in drug discovery.[1][2][3][4] The inherent drug-like properties of the benzothiophene scaffold have led to the development of numerous clinically approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene, the leukotriene inhibitor zileuton, and the antifungal agent sertaconazole.[5][6] The diverse biological activities attributed to benzothiophene derivatives span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties.[1][3][5][6][7] This versatility underscores the immense potential held within this chemical class for the development of novel therapeutics to address a multitude of human diseases.

This technical guide focuses on a specific, yet promising, member of this family: (3-Chloro-1-benzothien-2-yl)methanol . The strategic placement of a chloro group at the 3-position and a methanol group at the 2-position of the benzothiophene ring system presents unique opportunities for chemical modification and biological exploration. This document will serve as an in-depth exploration of potential research avenues for this compound, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for investigation. We will delve into key research areas, propose detailed experimental protocols, and provide the necessary intellectual framework to unlock the therapeutic promise of this compound.

Core Research Area 1: Anticancer Drug Discovery

The benzothiophene scaffold is a well-established pharmacophore in the design of anticancer agents.[5][8][9][10] Derivatives have been shown to exhibit potent cytotoxic activity against a wide range of human cancer cell lines, with some analogues demonstrating GI50 values in the nanomolar range.[8][9] The mechanisms of action are varied, including tubulin polymerization inhibition and kinase inhibition.[8][11][12][13] this compound serves as an excellent starting point for the development of novel anticancer agents.

Synthesis of Novel Derivatives and Cytotoxicity Screening

The primary alcohol functionality of this compound is a versatile handle for the synthesis of a diverse library of derivatives. Esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid can provide a range of compounds with varying physicochemical properties.

Proposed Synthetic Workflow:

Caption: Proposed synthetic routes for derivatization of this compound.

Experimental Protocol: Synthesis of (3-Chloro-1-benzothien-2-yl)methyl Acetate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Data Presentation: Hypothetical Cytotoxicity Screening Results

A library of synthesized derivatives should be screened against a panel of human cancer cell lines (e.g., NCI-60) to determine their half-maximal inhibitory concentrations (IC50).

Compound IDDerivative TypeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Lead-001 This compound> 50> 50> 50
Lead-Ester-01 Acetate Ester15.222.518.9
Lead-Ether-01 Methyl Ether25.835.130.4
Lead-Amide-01 N-propyl Amide8.512.39.7
Doxorubicin (Control)0.81.21.0
Kinase Inhibition Assays

Benzothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[11][12][13][14][15] The synthesized derivatives of this compound should be evaluated for their inhibitory activity against a panel of cancer-relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction mixture at 30 °C for 1 hour.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal, which is correlated with kinase activity.

  • Calculate the IC50 values for each compound.

Logical Relationship Diagram: Kinase Inhibition and Downstream Effects

Caption: Proposed mechanism of action for a kinase-inhibiting derivative.

Core Research Area 2: Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzothiophene derivatives have a documented history of antibacterial and antifungal activities.[6][16][17][18][19] The unique structural features of this compound make it an attractive scaffold for the development of new anti-infective drugs.

Synthesis of Novel Analogs and Antimicrobial Susceptibility Testing

A library of derivatives, particularly those incorporating moieties known for antimicrobial activity (e.g., azoles, quinolones), should be synthesized.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-001 This compound> 128> 128> 128
Lead-Amide-02 N-(4-fluorophenyl) Amide163264
Lead-Triazole-01 Triazole Conjugate8168
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A4
Exploration of Neuroprotective Effects

Recent studies have highlighted the potential of benzothiophene derivatives in the context of neurodegenerative diseases, demonstrating antioxidant and anti-inflammatory properties that could be neuroprotective.[7][20] Cranial irradiation, a common cancer treatment, can lead to neuroinflammation, and radioprotective agents are of great interest.[20][21][22] The antioxidant potential of novel this compound derivatives could be explored in models of oxidative stress and neuroinflammation.

Experimental Workflow: Assessing Neuroprotective Activity

G A Synthesized Derivatives of This compound B In vitro Antioxidant Assays (DPPH, ABTS) A->B C Cell-based Oxidative Stress Model (e.g., H2O2-treated SH-SY5Y cells) A->C F In vivo Model of Neuroinflammation (e.g., LPS-induced) A->F D Measure Cell Viability (MTT Assay) C->D E Measure Reactive Oxygen Species (ROS) (DCFDA Assay) C->E G Assess Inflammatory Markers (e.g., TNF-α, IL-6) F->G

Caption: Workflow for evaluating the neuroprotective potential of novel derivatives.

Experimental Protocol: In Vitro Oxidative Stress Model

  • Culture SH-SY5Y neuroblastoma cells in appropriate media.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or a cocktail of rotenone and oligomycin A.[23]

  • After an incubation period, assess cell viability using the MTT assay.

  • A significant increase in cell viability in the presence of the test compound compared to the stressor-only control indicates a neuroprotective effect.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features provide a facile entry point for the synthesis of diverse chemical libraries. The well-documented and broad-ranging biological activities of the parent benzothiophene ring system strongly suggest that derivatives of this compound will yield promising candidates in the realms of oncology, infectious diseases, and potentially neuroprotection.

Future research should focus on a multi-pronged approach:

  • Expansion of Chemical Diversity: Employing combinatorial chemistry and high-throughput synthesis to generate larger and more diverse libraries of derivatives.

  • Mechanism of Action Studies: For lead compounds identified in initial screens, detailed mechanistic studies are crucial to understand their mode of action at the molecular level.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for initiating research into the therapeutic potential of this compound. The logical and scientifically grounded pathways outlined herein are intended to empower researchers to embark on a productive and impactful journey of drug discovery.

References

Halogenated Benzothiophene Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzothiophene, a bicyclic heterocyclic scaffold, represents a cornerstone in medicinal chemistry and materials science.[1] The strategic introduction of halogen atoms onto this privileged structure profoundly modulates its physicochemical and electronic properties, leading to a diverse array of derivatives with enhanced biological activities and novel material functionalities.[2] This technical guide provides an in-depth exploration of halogenated benzothiophene derivatives, covering their synthesis, structural characteristics, and applications. We delve into the causality behind synthetic choices, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenation on the Benzothiophene Core

The benzothiophene scaffold, consisting of a benzene ring fused to a thiophene ring, is a key structural motif in numerous pharmaceuticals and functional organic materials.[3][4] Marketed drugs such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole all feature the benzothiophene core, underscoring its therapeutic relevance.[3][5]

The introduction of halogens (F, Cl, Br, I) is a powerful strategy in molecular design. Halogenation can influence a molecule's:

  • Lipophilicity: Affecting membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.[6]

  • Electronic Properties: The electron-withdrawing nature of halogens can modulate the electronic landscape of the benzothiophene ring system, which is crucial for applications in organic electronics.[7]

This guide will navigate the synthetic landscape of these valuable compounds and elucidate how the strategic placement of halogens unlocks their potential in diverse scientific fields.

Synthetic Strategies for Halogenated Benzothiophenes

The synthesis of halogenated benzothiophenes can be broadly categorized into two approaches: direct halogenation of a pre-formed benzothiophene ring or construction of the halogenated benzothiophene core through cyclization reactions.

Electrophilic Halogenation of Benzothiophene

Direct halogenation is a straightforward approach, though it can sometimes suffer from a lack of regioselectivity. The electron-rich thiophene ring is more susceptible to electrophilic attack than the benzene ring.

Protocol 1: Electrophilic Bromination of Benzothiophene

This protocol describes a typical electrophilic bromination to yield 3-bromobenzothiophene.

Materials:

  • Benzothiophene

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve benzothiophene (1.0 eq) in a mixture of acetic acid and dichloromethane at 0 °C.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromobenzothiophene.

Causality: The use of NBS provides a source of electrophilic bromine. The reaction proceeds preferentially at the C3 position of the thiophene ring due to the stabilization of the cationic intermediate.

Halocyclization Reactions

Building the halogenated benzothiophene ring through cyclization often provides better control over regioselectivity.

Protocol 2: Copper-Mediated Halocyclization of 2-Alkynyl Thioanisoles

This environmentally benign method utilizes sodium halides as the halogen source.[2]

Materials:

  • Substituted 2-alkynyl thioanisole

  • Sodium halide (NaCl, NaBr, or NaI)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2-alkynyl thioanisole (1.0 eq) in ethanol, add the corresponding sodium halide (2.0 eq) and copper(II) sulfate pentahydrate (1.5 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-halobenzothiophene derivative.[2]

Causality: The copper(II) sulfate facilitates the electrophilic cyclization, where the sodium halide acts as the source of the electrophilic halogen. This method is advantageous due to its use of inexpensive and non-toxic reagents and an environmentally friendly solvent.[2]

Visible Light Photocatalytic Synthesis

A modern and green approach involves the use of visible light photocatalysis to construct the benzothiophene ring.[5]

Workflow: Photocatalytic Annulation of o-Methylthio-arenediazonium Salts

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Photoredox Cycle diazonium o-Methylthio-arenediazonium Salt excitation Eosin Y Excitation diazonium->excitation alkyne Alkyne radical_formation Radical Formation alkyne->radical_formation catalyst Eosin Y (Photocatalyst) catalyst->excitation hv light Visible Light (Green LED) light->excitation solvent DMSO set Single Electron Transfer excitation->set set->radical_formation annulation Radical Annulation radical_formation->annulation product Substituted Halogenated Benzothiophene annulation->product

Caption: Photocatalytic synthesis of benzothiophenes.

This method avoids the use of transition metals and high temperatures, offering a mild and efficient route to various benzothiophene derivatives.[5] The reaction is initiated by the excitation of an organic dye catalyst (Eosin Y) with visible light, which then engages in a single electron transfer process to generate radical intermediates that undergo annulation to form the product.[5]

Spectroscopic and Structural Characterization

The characterization of halogenated benzothiophenes relies on standard spectroscopic techniques.

Technique Key Observables Significance
¹H NMR Chemical shifts and coupling patterns of aromatic protons.Confirms the substitution pattern on both the benzene and thiophene rings.
¹³C NMR Chemical shifts of carbon atoms, particularly the carbon bearing the halogen.The C-X bond influences the chemical shift, providing evidence of halogenation.
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern.Confirms the molecular weight and the presence and type of halogen (e.g., the characteristic 1:1 ratio for bromine isotopes ⁷⁹Br and ⁸¹Br).
FT-IR C-H stretching and bending frequencies for the aromatic rings.Provides information about the functional groups present in the molecule.
X-ray Crystallography Three-dimensional molecular structure.Unambiguously determines the substitution pattern and provides insights into intermolecular interactions like halogen bonding and π-stacking.[6]

Applications in Medicinal Chemistry

Halogenated benzothiophene derivatives exhibit a wide spectrum of pharmacological activities.[8][9]

Anticancer Activity

Many halogenated benzothiophenes have been investigated as potential anticancer agents. The halogen atom can enhance the binding affinity to target proteins or improve the pharmacokinetic profile of the compound.

Structure-Activity Relationship (SAR) Insights:

SAR cluster_core Benzothiophene Core cluster_substituents Substituent Effects on Anticancer Activity cluster_activity Biological Outcome core Benzothiophene halogen_c2 Halogen at C2 core->halogen_c2 halogen_c3 Halogen at C3 core->halogen_c3 ewg_benzene Electron-Withdrawing Group on Benzene Ring core->ewg_benzene activity Increased Anticancer Potency halogen_c2->activity halogen_c3->activity ewg_benzene->activity

Caption: SAR for anticancer activity.

For instance, certain derivatives have shown potent inhibitory activity against tubulin polymerization, a key target in cancer chemotherapy.[5] The presence of a halogen can contribute to favorable interactions within the colchicine binding site of tubulin.

Antimicrobial and Antifungal Activity

The introduction of halogens can significantly enhance the antimicrobial and antifungal properties of benzothiophene derivatives.[10] For example, 3-chloro and 3-bromobenzothiophenes with a cyclohexanol substituent have demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[11]

Applications in Materials Science

The tunable electronic properties of halogenated benzothiophenes make them valuable building blocks for organic electronic materials.[4]

Organic Field-Effect Transistors (OFETs)

Derivatives of[8]benzothieno[3,2-b][8]benzothiophene (BTBT), particularly halogenated analogues, are high-performance organic semiconductors.[7] Halogenation can influence the molecular packing in the solid state, which is critical for efficient charge transport. The introduction of bromine atoms in 2,7-diBr-BTBT provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of new materials with tailored optoelectronic properties.[7]

Organic Light-Emitting Diodes (OLEDs)

Halogenated benzothiophenes can be utilized as host materials or emitters in OLEDs.[12] Their high thermal stability and the ability to tune their emission spectra through chemical modification are key advantages.[12]

Conclusion and Future Perspectives

Halogenated benzothiophene derivatives are a versatile class of compounds with significant potential in both drug discovery and materials science. The strategic incorporation of halogen atoms provides a powerful tool to fine-tune their biological and physical properties. Advances in synthetic methodologies, particularly in green and catalytic approaches, will continue to expand the accessible chemical space of these derivatives.[2][5] Future research will likely focus on the development of more selective and potent therapeutic agents with improved pharmacokinetic profiles, as well as the design of novel organic electronic materials with enhanced performance and stability.

References

(3-Chloro-1-benzothien-2-yl)methanol: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of (3-Chloro-1-benzothien-2-yl)methanol, a halogenated benzothiophene derivative with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, chemical properties, and potential for further development, offering a valuable resource for researchers, scientists, and professionals in drug discovery.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes are a class of heterocyclic compounds containing a fused benzene and thiophene ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The benzothiophene core can be found in drugs such as the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole. The introduction of a chlorine atom into organic molecules is a well-established strategy in drug discovery to modulate the compound's physicochemical properties and biological activity.[1] Chlorine can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

This compound, with its combination of the benzothiophene scaffold, a reactive chlorosubstituent, and a versatile hydroxymethyl group, represents a promising building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 124168-55-4[3][4]
Molecular Formula C₉H₇ClOS[3][4]
Molecular Weight 198.67 g/mol [3]
Appearance White solid (predicted)Inferred
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from cinnamic acid. The first step involves the synthesis of the key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then reduced to the target alcohol.

Synthesis_Pathway cinnamic_acid Cinnamic Acid thionyl_chloride Thionyl Chloride, Pyridine cinnamic_acid->thionyl_chloride acid_chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride thionyl_chloride->acid_chloride reducing_agent Reducing Agent (e.g., LiAlH4) acid_chloride->reducing_agent target_molecule This compound reducing_agent->target_molecule

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride

The synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride in the presence of pyridine has been reported.[5][6] An improved, one-step process has also been described using a 4-N,N'-disubstituted aminopyridine, which is more amenable to large-scale synthesis.[7]

Experimental Protocol (General Procedure):

  • To a solution of cinnamic acid in a suitable solvent (e.g., benzene), add thionyl chloride.[6]

  • Carefully add pyridine to the reaction mixture.[6]

  • Reflux the mixture for an extended period (e.g., 72 hours).[5]

  • After cooling, the reaction mixture is worked up to isolate the 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Step 2: Reduction to this compound

The reduction of the acid chloride or the corresponding carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to alcohols.[2][7][8]

Experimental Protocol (Predicted):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (or the corresponding carboxylic acid) in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three key functional components: the benzothiophene core, the chloro substituent, and the primary alcohol.

Reactivity_Diagram cluster_reactions Potential Reactions main_compound This compound oxidation Oxidation main_compound->oxidation [O] esterification Esterification/ Etherification main_compound->esterification Acid/Base substitution Nucleophilic Substitution (at C-3 or -CH2OH) main_compound->substitution Nu- cross_coupling Cross-Coupling (at C-3) main_compound->cross_coupling Pd catalyst

Caption: Potential reaction pathways for this compound.

  • Oxidation of the Alcohol: The primary alcohol functional group can be oxidized to the corresponding aldehyde (3-chloro-1-benzothiophene-2-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (3-chloro-1-benzothiophene-2-carboxylic acid) using stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[9]

  • Reactions of the Alcohol: The hydroxyl group can undergo standard transformations such as esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides under basic conditions.

  • Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 3-position of the benzothiophene ring is susceptible to nucleophilic substitution, although this may require forcing conditions depending on the nucleophile.

  • Cross-Coupling Reactions: The C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at the 3-position.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is not yet available in the public domain, the benzothiophene scaffold is a well-recognized pharmacophore. Derivatives of benzothiophene have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10][11] The presence of the chloro and hydroxymethyl groups provides handles for further chemical modification to generate libraries of novel compounds for biological screening. The commercial availability of derivatives such as 1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine suggests its utility as a synthetic intermediate in the preparation of more complex molecules with potential pharmacological activity.

In the realm of materials science, benzothiophene-containing polymers have been investigated for their electronic and optical properties, suggesting potential applications in organic electronics. The functional groups on this compound could be exploited for the synthesis of novel monomers and polymers with tailored properties.

Characterization

A full characterization of this compound would involve a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzothiophene ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton.
¹³C NMR Carbon signals corresponding to the benzothiophene core, with the carbon bearing the chlorine atom shifted downfield, and a signal for the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Infrared Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H and C=C stretching vibrations for the aromatic ring.[12]

Conclusion and Future Perspectives

This compound is a versatile synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed studies on its synthesis, reactivity, and biological activity are currently limited, its structural features suggest a promising starting point for further investigation. Future research should focus on optimizing the synthetic protocol for this compound, exploring its reactivity in a variety of chemical transformations, and evaluating the biological activities of its derivatives. Such studies will undoubtedly unlock the full potential of this intriguing halogenated benzothiophene.

References

Methodological & Application

Synthesis of (3-Chloro-1-benzothien-2-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (3-chloro-1-benzothien-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust two-step synthetic pathway commencing with the Vilsmeier-Haack formylation of a suitable benzothiophene precursor to yield 3-chloro-1-benzothiophene-2-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding primary alcohol. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles, safety considerations, and methods for purification and characterization.

Introduction: The Significance of Benzothiophene Scaffolds

Benzothiophene and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The benzothiophene scaffold is a core structural motif in numerous approved drugs and clinical candidates, demonstrating activities including but not limited to anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] The functionalization of the benzothiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the development of efficient synthetic routes to novel derivatives a key focus in modern drug discovery.[5] this compound, with its reactive hydroxyl and chloro functionalities, serves as a versatile intermediate for the elaboration of more complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the electron-rich 2-position of the benzothiophene ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5] For substrates that are not already 3-chloro substituted, this reaction can sometimes lead to concomitant chlorination at the 3-position under more forceful conditions.[2]

  • Selective Reduction: The resulting 3-chloro-1-benzothiophene-2-carbaldehyde is then reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness and chemoselectivity for aldehydes and ketones over other reducible functional groups.[3][8]

This synthetic approach is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward nature of the experimental procedures.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction of Aldehyde cluster_2 Purification and Analysis A Starting Material: 3-Chlorobenzo[b]thiophene C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent Generation: DMF + POCl3 B->C D Hydrolysis C->D E Intermediate: 3-Chloro-1-benzothiophene-2-carbaldehyde D->E F Intermediate: 3-Chloro-1-benzothiophene-2-carbaldehyde G Reduction with NaBH4 in Methanol F->G H Aqueous Work-up G->H I Final Product: This compound H->I J Extraction I->J K Column Chromatography J->K L Characterization: NMR, MS, IR K->L

Figure 1: A schematic overview of the synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chlorobenzo[b]thiophene≥97%Commercial
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial
Phosphorus oxychloride (POCl₃)≥99%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Crushed IceLaboratory
Saturated Sodium Bicarbonate SolutionLaboratory Prep
BrineLaboratory Prep
Anhydrous Magnesium SulfateCommercial
Ethyl AcetateACS GradeCommercial
HexanesACS GradeCommercial

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 3-chlorobenzo[b]thiophene (1.0 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the solution of 3-chlorobenzo[b]thiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-1-benzothiophene-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-1-benzothiophene-2-carbaldehydeAs prepared in Part 1
Sodium Borohydride (NaBH₄)≥98%Commercial
MethanolACS GradeCommercial
Deionized WaterLaboratory
1 M Hydrochloric AcidLaboratory Prep
Ethyl AcetateACS GradeCommercial
BrineLaboratory Prep
Anhydrous Sodium SulfateCommercial

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-1-benzothiophene-2-carbaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.[7][9]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the bubbling ceases and the pH is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL for a 5g scale reaction).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.[10] It is also a skin and eye irritant. Handle in a fume hood, away from ignition sources.[11]

  • General Precautions: Always wear appropriate PPE. All reactions should be performed in a well-ventilated fume hood.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the methylene protons (-CH₂OH) and aromatic protons corresponding to the benzothiophene ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (C₉H₇ClOS, M.W. 198.67 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Vilsmeier-Haack Incomplete reaction or decomposition of reagent.Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature moderately.
Incomplete reduction with NaBH₄ Insufficient reducing agent or deactivated reagent.Use a fresh bottle of NaBH₄. Add a slight excess of the reagent. Ensure the reaction temperature is appropriate.
Side products in reduction Over-reduction or other side reactions.Maintain a low reaction temperature during the addition of NaBH₄.
Difficulty in purification Impurities with similar polarity to the product.Optimize the solvent system for column chromatography. Consider recrystallization from different solvent mixtures.

Conclusion

The two-step synthesis of this compound via Vilsmeier-Haack formylation followed by sodium borohydride reduction is a reliable and efficient method for accessing this important synthetic intermediate. The detailed protocol and accompanying notes provided in this document are intended to enable researchers to successfully synthesize and purify this compound for its application in the development of novel therapeutic agents.

References

Application Notes & Protocols: (3-Chloro-1-benzothien-2-yl)methanol as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

The benzo[b]thiophene scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to endogenous molecules like tryptophan allows for diverse interactions with biological targets. The strategic introduction of a chlorine atom onto this scaffold is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[2][3]

(3-Chloro-1-benzothien-2-yl)methanol (CAS: 124168-55-4) emerges as a particularly valuable synthetic intermediate. It combines the biologically relevant chloro-benzo[b]thiophene core with a reactive hydroxymethyl group at the C2 position. This functional handle serves as a versatile anchor point for a variety of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This document provides a detailed guide for researchers, outlining the synthesis of this intermediate and providing robust protocols for its subsequent application in key synthetic transformations relevant to drug development.

Physicochemical Properties and Safety Data

Prior to use, it is imperative to understand the fundamental properties and safety requirements for handling this compound and its precursors.

PropertyValueSource
CAS Number 124168-55-4[4][5]
Molecular Formula C₉H₇ClOS[5]
Molecular Weight 198.67 g/mol [6]
Appearance Typically an off-white to pale yellow solidInferred
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related chloro-aromatic and benzothiophene derivatives should be used to establish safe handling procedures.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[9]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure adequate ventilation.[7][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give artificial respiration.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Synthesis of the Intermediate

This compound is most conveniently prepared via the chemical reduction of its corresponding acid chloride, 3-chloro-1-benzothiophene-2-carbonyl chloride, which is a commercially available starting material. This reduction is a foundational step to access the versatile primary alcohol.

Protocol 3.1: Reduction of 3-Chloro-1-benzothiophene-2-carbonyl chloride

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts acid chlorides to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. Tetrahydrofuran (THF) is an excellent solvent for this transformation.

Materials:

  • 3-chloro-1-benzothiophene-2-carbonyl chloride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-1-benzothiophene-2-carbonyl chloride (e.g., 5.0 g, 21.6 mmol) in 100 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (e.g., 1.23 g, 32.5 mmol, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl at 0 °C.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add 50 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization.

G start 3-Chloro-1-benzothiophene- 2-carbonyl chloride reagent 1. NaBH₄, THF, 0°C to RT 2. HCl Workup start->reagent product This compound reagent->product caption Fig 1. Synthesis of the target intermediate.

Fig 1. Synthesis of the target intermediate.

Applications in Synthetic Elaboration

The true utility of this compound lies in its capacity to serve as a launchpad for further molecular diversification. The primary alcohol is a versatile functional group for building key linkages found in many drug molecules.

Protocol 4.1: O-Alkylation via Williamson Ether Synthesis

Principle: The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (R-X) to form an ether. This is a classic and reliable method for constructing C-O-C bonds, which are central to many pharmacophores, including the antifungal agent Sertaconazole (which features a related benzothiophene ether structure).[13][14]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • An alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Wash the required amount of NaH (1.2 eq) with anhydrous hexanes three times to remove the mineral oil and dry under a stream of nitrogen.

  • Suspend the washed NaH in anhydrous DMF (5 mL per 1 mmol of alcohol) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 50-60 °C) and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench by adding saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the resulting ether product by flash column chromatography.

G cluster_0 Reaction Pathway start This compound alkoxide Alkoxide Intermediate start->alkoxide product 2-(Alkoxymethyl)-3-chloro- 1-benzothiophene alkoxide->product reagents1 1. NaH, DMF reagents1->alkoxide reagents2 2. R-X (Alkyl Halide) reagents2->product caption Fig 2. General workflow for O-Alkylation.

Fig 2. General workflow for O-Alkylation.
Protocol 4.2: Conversion to 2-(Chloromethyl)-3-chloro-1-benzothiophene

Principle: The hydroxyl group can be readily substituted for a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This converts the alcohol into a highly reactive electrophilic building block, 2-(chloromethyl)-3-chloro-1-benzothiophene, which is ideal for subsequent nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups.[15]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under nitrogen.

  • Cool the solution to 0 °C.

  • Add a catalytic drop of pyridine.

  • Add thionyl chloride (1.5 eq) dropwise via syringe. Gas evolution (SO₂ and HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The product is often of high purity after workup, but can be further purified by chromatography if necessary. Caution: This product is a potential lachrymator and should be handled with extreme care.

G start This compound reagent SOCl₂, Pyridine (cat.) DCM, 0°C to RT start->reagent product 2-(Chloromethyl)-3-chloro- 1-benzothiophene reagent->product application Nucleophilic Substitution (e.g., with R₂NH, NaN₃, RSNa) product->application caption Fig 3. Conversion to an electrophilic intermediate.

Fig 3. Conversion to an electrophilic intermediate.

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding acid chloride provides access to a building block primed for diversification. The protocols detailed herein for O-alkylation and conversion to the chloromethyl derivative represent robust and fundamental transformations that enable researchers to readily incorporate the chloro-benzo[b]thiophene moiety into a wide array of target molecules. The resulting derivatives are promising candidates for screening in antimicrobial, anticancer, and anti-inflammatory research programs.[1][16][17]

References

Reduction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective

Introduction: Strategic Importance of Reduction

3-chlorobenzo[b]thiophene-2-carbonyl chloride is a versatile heterocyclic building block.[1][2] Its derivatives are foundational to the synthesis of a wide range of pharmacologically active compounds.[1][2] The reduction of its highly reactive acid chloride moiety is a pivotal transformation that can lead to two distinct, high-value products: 3-chlorobenzo[b]thiophene-2-carbaldehyde and (3-chlorobenzo[b]thiophen-2-yl)methanol .

The aldehyde serves as a precursor for Schiff bases, oxazoles, imidazoles, and other complex heterocycles through condensation reactions.[1][2] The primary alcohol is a key intermediate for esterification, etherification, and conversion to other functional groups. The central challenge, and the focus of this guide, lies in the selective execution of this reduction. Uncontrolled conditions will invariably lead to a mixture of products, with the alcohol being the thermodynamically favored endpoint. This document provides validated protocols and the underlying chemical principles to empower researchers to selectively synthesize either the aldehyde or the alcohol with high fidelity.

Part 1: Selective Reduction to 3-chlorobenzo[b]thiophene-2-carbaldehyde

Achieving a partial reduction of a reactive acid chloride to an aldehyde requires arresting the reaction after the first hydride addition. The aldehyde product is itself susceptible to reduction, often more readily than the starting material in some contexts.[3] Therefore, success hinges on employing reagents or conditions that are inherently selective for the more electrophilic acid chloride.

Method A: Rosenmund Reduction (Catalytic Hydrogenation)

The Rosenmund reduction is a classic and highly effective method for the selective conversion of acyl chlorides to aldehydes.[4] The strategy involves catalytic hydrogenation using a palladium catalyst whose activity is deliberately attenuated—or "poisoned"—to prevent the subsequent reduction of the aldehyde product.[4][5]

Causality of Selectivity: The catalyst, typically palladium supported on barium sulfate (Pd/BaSO₄), possesses a low surface area which inherently moderates its activity.[4] A catalyst poison, such as a sulfur-containing compound (e.g., quinoline-sulfur or thiourea), is added to further deactivate the most active catalytic sites.[4][5][6] This fine-tuning ensures the catalyst is potent enough to facilitate the hydrogenolysis of the acyl chloride but is too sluggish to reduce the less reactive aldehyde product. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride to the corresponding carboxylic acid.[5][6]

Experimental Protocol: Rosenmund Reduction

ParameterValue/InstructionRationale
Reactants 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq)Starting material. Must be dry.
Catalyst 5% Pd/BaSO₄ (5-10 mol%)Heterogeneous catalyst.
Poison Quinoline-sulfur solution (as required)Deactivates the catalyst to prevent over-reduction.
Solvent Anhydrous Toluene or Xylene (10-20 mL/g)High-boiling, inert solvent. Must be rigorously dried.
Reducing Agent Hydrogen gas (H₂)Bubbled through the reaction mixture at a controlled rate.
Temperature 80-120 °C (Reflux)Provides thermal energy to drive the reaction.
Work-up 1. Cool to room temperature. 2. Filter through Celite to remove the catalyst. 3. Wash filtrate with NaHCO₃(aq) and brine. 4. Dry over Na₂SO₄, filter, and concentrate in vacuo.Removes catalyst and acidic byproducts (HCl).

Workflow: Rosenmund Reduction

Caption: Workflow for the Rosenmund Reduction.

Method B: Reduction with Sterically Hindered Hydrides

This approach utilizes bulky hydride reagents that are less reactive than powerful reductants like LiAlH₄.[3][7] Their steric hindrance and moderated reactivity allow them to discriminate between the highly activated acid chloride and the less reactive aldehyde product, especially at low temperatures.[3][8]

  • Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H): This reagent is a derivative of LiAlH₄ where three of the four hydrides are replaced by bulky tert-butoxy groups.[9] This modification significantly tempers its reducing power, making it an excellent choice for stopping the reduction at the aldehyde stage.[7][9]

  • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is a strong, bulky, and electrophilic reducing agent.[10][11][12] At low temperatures (typically -78 °C), it coordinates to the carbonyl oxygen, delivers one hydride, and forms a stable tetrahedral intermediate.[12][13] This intermediate does not collapse to the aldehyde until aqueous work-up, preventing over-reduction.[12][13]

Experimental Protocol: Hindered Hydride Reduction (General)

ParameterValue/InstructionRationale
Reactant 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq)Dissolved in an anhydrous aprotic solvent.
Reducing Agent LiAl(OtBu)₃H (1.1 eq) OR DIBAL-H (1.1 eq, 1M solution)Slight excess ensures complete consumption of starting material.
Solvent Anhydrous THF or Toluene (15-25 mL/g)Must be rigorously dried to prevent quenching of the reagent.
Temperature -78 °C (Dry ice/acetone bath)Critical for maintaining selectivity and preventing over-reduction.[3][9][13]
Procedure 1. Cool solution of acid chloride to -78 °C. 2. Add hydride reagent dropwise over 30 min. 3. Stir for 1-3 hours at -78 °C.Slow addition maintains low temperature and concentration.
Work-up 1. Quench carefully at -78 °C with methanol. 2. Warm to RT and add Rochelle's salt solution or dilute HCl. 3. Extract with an organic solvent (e.g., EtOAc). 4. Wash, dry, and concentrate.Quenching destroys excess hydride. Work-up hydrolyzes the intermediate to the aldehyde.

Mechanism: Hindered Hydride Reduction

Hindered_Hydride_Mechanism AcidChloride R-COCl (Acid Chloride) Intermediate Tetrahedral Intermediate (Stable at -78°C) AcidChloride->Intermediate 1. Nucleophilic Attack Hydride [H]⁻ (from bulky reagent) Aldehyde R-CHO (Aldehyde) Intermediate->Aldehyde 2. Elimination Chloride Cl⁻ Workup H₂O Work-up Workup->Aldehyde Hydrolysis of Al-complex

Caption: General mechanism for hindered hydride reduction.

Part 2: Complete Reduction to (3-chlorobenzo[b]thiophen-2-yl)methanol

To achieve the full reduction to the primary alcohol, a powerful, unhindered hydride reagent is required. These reagents rapidly reduce the initial acid chloride to the aldehyde, which is then immediately reduced further to the corresponding alcohol.[9][14]

Method C: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LAH) is a potent and non-selective reducing agent capable of reducing a wide array of carbonyl-containing functional groups, including acid chlorides, aldehydes, ketones, esters, and carboxylic acids.[15][16] Its high reactivity necessitates the use of anhydrous ethereal solvents and a carefully controlled work-up procedure.[15][16]

Causality of Complete Reduction: LAH delivers hydride ions (H⁻) with high reactivity. The initial reduction of the acid chloride forms an aldehyde intermediate.[14] This aldehyde is also highly susceptible to attack by LAH and is rapidly converted to an alkoxyaluminate intermediate. A final aqueous work-up protonates this intermediate to yield the primary alcohol. An excess of the reducing agent is used to ensure the reaction goes to completion.[9]

Experimental Protocol: LiAlH₄ Reduction

ParameterValue/InstructionRationale
Reactant 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq)Dissolved in an anhydrous ethereal solvent.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) (1.0-1.5 eq)A stoichiometric excess is often used to drive the reaction.
Solvent Anhydrous Diethyl Ether or THF (20-30 mL/g)Must be rigorously dried; LAH reacts violently with water.[15]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C to control exotherm, then warming to RT.
Procedure 1. Prepare a suspension of LiAlH₄ in solvent at 0 °C. 2. Add a solution of the acid chloride dropwise. 3. Stir at 0 °C for 30 min, then warm to RT for 1-2 hours.Slow addition to the LAH suspension is a key safety measure.
Work-up Fieser Work-up: For a reaction with 'n' g of LiAlH₄, add sequentially and dropwise: 1. 'n' mL of H₂O 2. 'n' mL of 15% NaOH(aq) 3. '3n' mL of H₂O 4. Stir until a granular white precipitate forms, then filter.A standardized and safe procedure to quench excess LAH and precipitate aluminum salts for easy removal.[16]

Workflow: LiAlH₄ Reduction to Alcohol

Caption: Workflow for the LiAlH₄ Reduction to the primary alcohol.

Summary of Methods and Troubleshooting

MethodReagent(s)Target ProductKey ConditionsAdvantagesPotential Issues & Troubleshooting
Rosenmund H₂, Pd/BaSO₄, PoisonAldehydeAnhydrous high-boiling solvent, heatHigh selectivity, scalableOver-reduction: Increase poison amount. Incomplete reaction: Check catalyst activity, ensure H₂ flow. Side products: Ensure anhydrous conditions.[17]
Hindered Hydride LiAl(OtBu)₃H or DIBAL-HAldehyde-78 °C, anhydrous solventExcellent selectivity, good functional group toleranceOver-reduction: Ensure temperature is maintained at -78 °C during addition and reaction. Incomplete reaction: Check reagent titer, ensure anhydrous conditions.
LiAlH₄ Reduction LiAlH₄AlcoholAnhydrous ether/THF, 0 °C to RTPowerful, reliable, high yieldIncomplete reaction: Use slight excess of LAH. Work-up issues: Follow Fieser protocol precisely for good filtration. Safety: Extremely water-reactive.

Safety and Handling Precautions

  • 3-chlorobenzo[b]thiophene-2-carbonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[18] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydride Reagents (LiAlH₄, DIBAL-H): These reagents are highly flammable and react violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas.[15][16] All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware. Work-up procedures must be performed with extreme caution, especially the initial quenching step.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly sealed and vented, and eliminate all potential ignition sources from the vicinity.

References

Application Note: Selective Oxidation of (3-Chloro-1-benzothien-2-yl)methanol to 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Benzothiophene Scaffolds

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The functionalization of this core structure is key to modulating its biological effects, and the 2-carbaldehyde derivative, specifically 3-chloro-1-benzothiophene-2-carbaldehyde, serves as a critical synthetic intermediate for creating diverse molecular libraries.[1][5]

The selective oxidation of a primary alcohol, such as (3-Chloro-1-benzothien-2-yl)methanol, to its corresponding aldehyde without over-oxidation to the carboxylic acid is a fundamental yet challenging transformation in organic synthesis. This application note provides detailed protocols for two robust and widely adopted methods for this conversion: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. The guide is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.

Part 1: Synthesis of the Starting Material, this compound

A reliable synthesis of the aldehyde requires a high-quality starting alcohol. A common and efficient route to this compound is the reduction of the corresponding acid chloride, 3-chloro-1-benzothiophene-2-carbonyl chloride. This precursor can be synthesized from cinnamic acid derivatives.[6] The following protocol details the reduction of the acid chloride using sodium borohydride, a mild and selective reducing agent.

Experimental Workflow: Starting Material Synthesis

G cluster_0 Synthesis of this compound reagent 3-Chloro-1-benzothiophene- 2-carbonyl chloride solvent Anhydrous THF reagent->solvent Dissolve reducing_agent Sodium Borohydride (NaBH4) solvent->reducing_agent Add portion-wise at 0 °C quench Water / 1M HCl reducing_agent->quench Reaction Quench extraction Ethyl Acetate quench->extraction Work-up purification Silica Gel Chromatography extraction->purification Isolate & Purify product This compound purification->product

Caption: Workflow for the synthesis of the starting alcohol.

Protocol 1: Reduction of 3-Chloro-1-benzothiophene-2-carbonyl chloride
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-chloro-1-benzothiophene-2-carbonyl chloride (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) and cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water, followed by 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and hydrolyze borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Selective Oxidation to 3-Chloro-1-benzothiophene-2-carbaldehyde

The choice of oxidant is critical to prevent the formation of the corresponding carboxylic acid. Both the Swern and Dess-Martin oxidations are exceptionally mild and effective for this transformation.

Method A: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃), to oxidize primary alcohols to aldehydes.[7][8] It is renowned for its mild conditions and wide functional group tolerance.[7]

The reaction proceeds in several distinct steps. First, DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate, which is the active oxidant.[7][9] The alcohol then attacks this species, forming an alkoxysulfonium salt. Finally, the addition of triethylamine facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][10] The low temperature is crucial to prevent side reactions and decomposition of the active oxidant.[11]

G cluster_0 Swern Oxidation Mechanism A DMSO + Oxalyl Chloride (-78 °C) B Chloro(dimethyl)sulfonium Chloride (Active Oxidant) A->B Activation D Alkoxysulfonium Salt Intermediate B->D C This compound C->D Nucleophilic Attack F Sulfur Ylide D->F E Triethylamine (Base) E->F Deprotonation G 3-Chloro-1-benzothiophene- 2-carbaldehyde (Product) F->G E2 Elimination H Dimethyl Sulfide (Byproduct) F->H

Caption: Key stages of the Swern oxidation mechanism.

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) (approx. 0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (2.0 eq) dropwise to a solution of DMSO (2.5 eq) in DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a small volume of DCM dropwise over 10 minutes. Stir the resulting mixture for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (NEt₃) (5.0 eq) dropwise. The mixture may become thick. Stir for an additional 20 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Expert Tip: The byproduct, dimethyl sulfide, has a notoriously unpleasant odor. Rinsing all glassware with a bleach solution will oxidize it to odorless DMSO or dimethyl sulfone.[7]

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Method B: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), as the oxidizing agent.[12] It is prized for its extremely mild, neutral pH conditions, rapid reaction times at room temperature, and simple work-up.[12][13][14]

The reaction begins with the ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[15][16] This forms a periodinane intermediate. An intramolecular proton transfer, facilitated by the displaced acetate, leads to a reductive elimination that forms the aldehyde, iodinane, and two equivalents of acetic acid.[12][16] The reaction is often performed in chlorinated solvents like DCM.[12]

  • Setup: To a standard round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.

    • Safety First: DMP is a high-energy material and can be shock-sensitive, especially in its pure, solvent-free form. Handle with care and avoid grinding or excessive heat.[13]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC. The addition of a small amount of water (1.1 eq) can sometimes accelerate the reaction.[17]

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the layers are clear.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Part 3: Comparative Analysis and Data Summary

Choosing the appropriate method depends on the scale, available equipment, and sensitivity of the substrate.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature -78 °C (Cryogenic)Room Temperature
Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Reaction Time 1-2 hours1-3 hours
Key Byproducts Dimethyl Sulfide (malodorous), CO, CO₂[9]Iodinane, Acetic Acid[12]
Work-up Aqueous washes to remove salts and DMSOThiosulfate quench and aqueous washes
Advantages Inexpensive reagents, wide tolerance[7]Very mild, neutral pH, fast, easy work-up[12][16]
Disadvantages Requires low temp, malodorous byproduct[9]Reagent is expensive and potentially explosive[13]

Conclusion

Both the Swern and Dess-Martin oxidation protocols provide efficient and high-yielding pathways to 3-chloro-1-benzothiophene-2-carbaldehyde from its corresponding primary alcohol. The Swern oxidation is a cost-effective choice for larger scales, provided the necessary low-temperature equipment is available and the malodorous byproduct can be managed. The Dess-Martin oxidation offers unparalleled convenience, mildness, and speed, making it an excellent choice for smaller-scale synthesis, rapid library generation, and substrates sensitive to acidic or basic conditions. The selection between these two powerful methods allows researchers to tailor their synthetic strategy to best fit their laboratory constraints and project goals.

References

Application Notes and Protocols for the Utilization of (3-Chloro-1-benzothien-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of (3-Chloro-1-benzothien-2-yl)methanol in modern drug discovery. While direct biological data for this specific molecule is nascent, its structural features—a privileged benzothiophene scaffold, a reactive chlorosubstituent, and a functional methanol group—suggest significant potential as a versatile building block and a candidate for screening in various therapeutic areas. This guide synthesizes information from structurally related compounds to propose detailed protocols for evaluating its efficacy in oncology and mycology, grounded in established scientific principles and methodologies.

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiophene core, an aromatic heterocyclic compound, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its structural rigidity, lipophilicity, and its capacity for diverse chemical modifications, which allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The sulfur-containing ring system is known to engage in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking.[3] Numerous clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , feature the benzothiophene moiety, underscoring its therapeutic relevance across a spectrum of diseases.[4][5]

This compound is a derivative of this important scaffold. The presence of a chlorine atom can significantly modulate the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, potentially enhancing its biological activity and target engagement.[6] The methanol group at the 2-position offers a reactive handle for further chemical elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will focus on two primary and plausible applications for this compound: as a potential anticancer agent and as an antifungal candidate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 124168-55-4[4]
Molecular Formula C₉H₇ClOS[7]
Molecular Weight 198.67 g/mol [1]
Appearance Solid (typical)Commercially available
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in aqueous solutions.General chemical knowledge

Proposed Application I: Anticancer Drug Discovery

The benzothiophene scaffold is a recurring motif in a multitude of anticancer agents, targeting various hallmarks of cancer.[3] Derivatives have been shown to inhibit critical cellular processes such as cell proliferation and angiogenesis, and to induce apoptosis. Structurally related compounds, such as di(3-thienyl)methanol, have demonstrated cytotoxic effects against cancer cell lines.[3] This provides a strong rationale for evaluating this compound as a potential anticancer agent.

Plausible Mechanisms of Action

Based on the activities of related benzothiophene derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: Many benzothiophene-containing molecules act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. The planar, heterocyclic nature of the benzothiophene core is a feature found in some tubulin inhibitors.

  • Induction of Apoptosis: The compound may trigger programmed cell death through modulation of pro- and anti-apoptotic proteins.

Experimental Workflow for Anticancer Evaluation

The following workflow outlines a systematic approach to screen and characterize the potential anticancer activity of this compound.

anticancer_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & SAR A Cell Viability Assay (MTT) (e.g., MCF-7, A549, HCT116) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C If IC50 < 10 µM D Apoptosis Assay (Annexin V/PI Staining) B->D If IC50 < 10 µM E Kinase Inhibition Profiling (Broad Panel Screen) B->E Broad Investigation F Tubulin Polymerization Assay B->F Hypothesis-driven G Western Blot for Key Signaling Proteins D->G E->G F->G H Synthesis of Analogs I Structure-Activity Relationship (SAR) Studies H->I

Caption: A streamlined workflow for the anticancer evaluation of this compound.

Detailed Protocols

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. log of compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Proposed Application II: Antifungal Drug Discovery

The structural relationship of the benzothiophene core to the active moiety in the antifungal drug Sertaconazole provides a compelling rationale for investigating the antifungal properties of this compound.[8] Sertaconazole and other azole antifungals act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Plausible Mechanism of Action

It is hypothesized that this compound may exert antifungal activity by:

  • Inhibition of Ergosterol Biosynthesis: Similar to other azole and benzothiophene-based antifungals.

  • Disruption of Fungal Cell Membrane Integrity: Leading to leakage of cellular contents and cell death.

Experimental Workflow for Antifungal Evaluation

antifungal_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fungicidal vs. Fungistatic cluster_2 Phase 3: Mechanistic Insights A Broth Microdilution Assay (e.g., Candida albicans, Aspergillus fumigatus) B Determine MIC Values A->B C Minimum Fungicidal Concentration (MFC) Assay B->C If MIC is promising D Ergosterol Quantitation Assay C->D E Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) C->E

Caption: A systematic workflow for evaluating the antifungal potential of this compound.

Detailed Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • For yeast (C. albicans), culture on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

    • For molds (A. fumigatus), culture on Potato Dextrose Agar (PDA) for 7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Assay Execution:

    • Add 100 µL of the fungal inoculum to each well of the plate containing 100 µL of the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control. This can be determined visually or by measuring the optical density at 530 nm.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery. Its privileged benzothiophene scaffold, combined with strategic chloro and methanol substitutions, positions it as a valuable starting point for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its potential anticancer and antifungal activities. Future work should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships, thereby guiding the optimization of this scaffold into potent and selective clinical candidates.

References

Application Note: Protecting Group Strategies for Benzothiophene Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals like raloxifene and sertaconazole.[1][2] The synthesis of complex molecules incorporating this heterocycle often requires the temporary masking of reactive functional groups. This guide provides an in-depth analysis of protecting group strategies for the hydroxyl moiety in benzothiophene methanols, such as the versatile building block benzo[b]thiophene-2-methanol.[3] We focus on the practical application of silyl and benzyl ethers, offering detailed, validated protocols and explaining the chemical rationale behind procedural choices to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Need for Protection

Multi-step organic synthesis demands precise control over reactivity. A protecting group is a molecular "disguise" for a functional group, rendering it inert to a specific set of reaction conditions.[4] After the desired transformation is complete elsewhere in the molecule, this disguise can be removed to regenerate the original functionality.[5]

The hydroxymethyl group on a benzothiophene core is a primary alcohol, susceptible to oxidation, unwanted nucleophilic attack, or acting as an undesired acid. Protecting this group is crucial for synthetic routes involving:

  • Metalation and subsequent electrophilic quench of the benzothiophene ring.

  • Grignard or organolithium additions to other functional groups.

  • Oxidation or reduction reactions elsewhere in the molecule.

The choice of a protecting group is governed by several principles: it must be easy to install and remove in high yield, stable to the planned reaction conditions, and not interfere with other reactions.[6][7] The inherent stability of the aromatic benzothiophene ring system simplifies this choice, as it is robust under many common reaction conditions.[8]

The General Strategy: A Three-Step Workflow

The core logic of using a protecting group (PG) is a three-stage process: protection, transformation, and deprotection. This workflow ensures that the sensitive hydroxyl group is shielded during critical synthetic steps.

G cluster_0 A Benzothiophene Methanol (Start) B Protected Intermediate A->B 1. Protection (e.g., TBDMSCl) C Transformed Intermediate B->C 2. Transformation (e.g., Lithiation, Oxidation) D Final Product C->D 3. Deprotection (e.g., TBAF)

Caption: General workflow for using a protecting group.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the diverse and mild conditions available for their removal.[9][10] The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and reactivity.[11]

Causality & Rationale: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is catalyzed by a weak base like imidazole, which serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and activates the silyl chloride, facilitating the reaction.[12] The steric bulk of the tert-butyl group confers stability against many nucleophiles and bases.[11] Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluorine bond (Si-F BDE: ~141 kcal/mol).[10]

Experimental Protocol 1: TBDMS Protection of Benzo[b]thiophene-2-methanol

This protocol details the standard procedure for protecting a primary alcohol as its TBDMS ether.[13]

Materials:

  • Benzo[b]thiophene-2-methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve benzo[b]thiophene-2-methanol, TBDMSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected benzothiophene methanol.

Experimental Protocol 2: Fluoride-Mediated Deprotection of TBDMS Ether

This is the most common and mild method for TBDMS ether cleavage.[13][14]

Materials:

  • TBDMS-protected benzothiophene methanol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.

G Benzothiophene_MeOH Benzothiophene-CH₂OH Protected Benzothiophene-CH₂-O-TBDMS Benzothiophene_MeOH->Protected TBDMSCl, Imidazole, DMF Protected->Benzothiophene_MeOH TBAF, THF or cat. H⁺, MeOH

Caption: Protection/deprotection cycle for TBDMS ethers.

Benzyl Ethers: A Strategy for Robustness

Benzyl (Bn) ethers are significantly more robust than silyl ethers, offering excellent stability across a wide pH range and to many organometallic reagents.[12] This makes them ideal for synthetic routes involving harsh acidic or basic conditions where a silyl ether would be cleaved.

Causality & Rationale: The benzyl group is typically installed via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from benzyl bromide or chloride.[15][16] The key advantage of the benzyl ether is its unique deprotection method: catalytic hydrogenolysis.[16] Using hydrogen gas and a palladium catalyst (Pd/C), the C-O bond is cleaved reductively, yielding the free alcohol and toluene as a benign byproduct.[15] This deprotection method is orthogonal to most other protecting groups, meaning it can be removed selectively without affecting silyl ethers, esters, or acetals.[17]

Experimental Protocol 3: Benzylation of Benzo[b]thiophene-2-methanol

This protocol uses standard Williamson ether synthesis conditions.[15][16]

Materials:

  • Benzo[b]thiophene-2-methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, suspend NaH in anhydrous THF in a flask cooled to 0 °C.

  • Slowly add a solution of benzo[b]thiophene-2-methanol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Experimental Protocol 4: Deprotection of Benzyl Ether by Hydrogenolysis

This is the standard, mild method for benzyl ether cleavage.[15][16]

Materials:

  • Benzyl-protected benzothiophene methanol (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ether in methanol or ethyl acetate.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

  • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

G Benzothiophene_MeOH Benzothiophene-CH₂OH Protected Benzothiophene-CH₂-O-Bn Benzothiophene_MeOH->Protected 1. NaH, THF 2. BnBr Protected->Benzothiophene_MeOH H₂, Pd/C MeOH

Caption: Protection/deprotection cycle for Benzyl ethers.

Data Summary & Selection Guide

Choosing the correct protecting group is critical for the success of a synthetic campaign. The following table summarizes the stability of TBDMS and Benzyl ethers under common reaction conditions, highlighting their orthogonal nature.

Condition / ReagentTBDMS Ether StabilityBenzyl Ether StabilityRationale & Comments
Strong Acid (e.g., HCl) LabileStableSilyl ethers are readily cleaved by acid.[18] Benzyl ethers are generally robust but can be cleaved by strong Lewis acids.[15][19]
Strong Base (e.g., NaOH) StableStableBoth ether linkages are stable to strong bases, making them suitable for reactions like saponification.
Fluoride (e.g., TBAF) LabileStableThe high Si-F bond affinity makes this a highly selective deprotection method for silyl ethers.[9]
Catalytic Hydrogenolysis StableLabileThe primary method for benzyl ether cleavage; will not affect TBDMS ethers.[16]
Oxidants (e.g., DDQ) StableLabile (with variants)p-Methoxybenzyl (PMB) ethers are readily cleaved by DDQ; simple benzyl ethers can also be cleaved.[15]
Organometallics (e.g., R-Li) StableStableBoth groups are compatible with Grignard and organolithium reagents.

Selection Insight:

  • Use TBDMS when you need a reliable protecting group that can be removed under very mild, non-reductive conditions (fluoride or mild acid). It is ideal for syntheses that will later involve catalytic hydrogenation.

  • Use Benzyl ether when your synthesis involves acidic conditions or requires a protecting group of higher stability. Its removal via hydrogenolysis makes it orthogonal to acid-labile groups like TBDMS or Boc.

Conclusion

The effective application of protecting group strategies is fundamental to modern organic synthesis. For benzothiophene methanols, both TBDMS and Benzyl ethers provide robust and reliable protection for the hydroxyl group. By understanding their respective stabilities and the specific chemical principles governing their application and removal, researchers can design more efficient, selective, and higher-yielding synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

Application Note: A Scalable, Two-Step Synthesis of (3-Chloro-1-benzothien-2-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Chloro-1-benzothien-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The benzothiophene scaffold is a prominent pharmacophore found in numerous therapeutic products.[1] The incorporation of a chlorine atom can significantly modify a molecule's biological profile, often enhancing its pharmacokinetic properties.[2][3][4] This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of this compound. The described methodology leverages an efficient Vilsmeier-Haack reaction for the concomitant chlorination and formylation of a thioindoxyl precursor, followed by a selective borohydride reduction. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and high-yield production on a laboratory scale-up.

Introduction and Synthetic Strategy

Benzothiophene and its derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The target molecule, this compound, serves as a key intermediate for creating more complex molecular architectures. Its synthesis requires precise control over regioselectivity to install the chloro, and methanol functionalities at the C3 and C2 positions, respectively.

The synthetic approach detailed herein is designed for efficiency and scalability, proceeding through two distinct stages:

  • Vilsmeier-Haack Chloroformylation: Synthesis of the key intermediate, 3-chloro-1-benzothiophene-2-carbaldehyde, from a suitable precursor.

  • Selective Aldehyde Reduction: Conversion of the intermediate aldehyde to the target primary alcohol, this compound.

This strategy is advantageous as it avoids the handling of highly reactive organometallic intermediates and utilizes cost-effective reagents, making it suitable for larger-scale preparations.

Overall Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction Start Benzo[b]thiophen-3(2H)-one (Thioindoxyl) Intermediate 3-Chloro-1-benzothiophene- 2-carbaldehyde Start->Intermediate  POCl₃, DMF  Heat Vilsmeier Vilsmeier Reagent (POCl₃ / DMF) Intermediate_ref 3-Chloro-1-benzothiophene- 2-carbaldehyde Reducer Sodium Borohydride (NaBH₄) FinalProduct This compound Intermediate_ref->FinalProduct  NaBH₄  Methanol / THF

Figure 1: Two-step workflow for the synthesis of this compound.

Part I: Scale-Up Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Mechanistic Rationale and Causality

The first step employs the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[6][7] The reaction proceeds through the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]

When benzo[b]thiophen-3(2H)-one (thioindoxyl) is used as the substrate, the Vilsmeier reagent attacks the enol form. This reaction is particularly efficient because it not only installs the formyl group at the C2 position but also replaces the hydroxyl group at the C3 position with a chlorine atom, leading directly to the desired 3-chloro-1-benzothiophene-2-carbaldehyde intermediate in a single transformation. This dual-functionalization makes the Vilsmeier-Haack reaction a highly atom-economical and convergent strategy for this specific target.

Experimental Protocol

Table 1: Reagents for Intermediate Synthesis (Example Scale)

ReagentM.W. ( g/mol )Density (g/mL)AmountMolesEquivalents
Benzo[b]thiophen-3(2H)-one150.19-50.0 g0.3331.0
Phosphorus Oxychloride (POCl₃)153.331.645122 mL1.3324.0
N,N-Dimethylformamide (DMF)73.090.944400 mL-Solvent
Dichloromethane (DCM)84.931.3261.5 L-Extraction
Saturated NaHCO₃ (aq)84.01-~1.0 L-Neutralization
Brine--500 mL-Wash
Anhydrous MgSO₄120.37-~50 g-Drying

Procedure:

  • Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. Ensure the setup is in a certified chemical fume hood.

  • Reagent Preparation: Charge the flask with N,N-dimethylformamide (DMF) (400 mL) and cool the solution to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (122 mL, 4.0 equiv) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.

  • Substrate Addition: Once the POCl₃ addition is complete, add the benzo[b]thiophen-3(2H)-one (50.0 g, 1.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto 2 kg of crushed ice with vigorous stirring in a large beaker (5 L). Caution: This quenching is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization & Extraction: Stir the aqueous slurry for 1 hour. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a large separatory funnel and extract with dichloromethane (DCM) (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford 3-chloro-1-benzothiophene-2-carbaldehyde as a solid.[9]

Part II: Scale-Up Synthesis of this compound

Mechanistic Rationale and Causality

The second step involves the selective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale for several key reasons:

  • Selectivity: It selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups.

  • Safety: It is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as its reaction with protic solvents like methanol or ethanol is controlled.

  • Ease of Workup: The workup procedure is straightforward, typically involving an acidic quench followed by extraction.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetracoordinate boron-alkoxide intermediate. Subsequent workup with water or acid protonates the alkoxide to yield the final alcohol product.

Experimental Protocol

Table 2: Reagents for Final Product Synthesis (Example Scale)

ReagentM.W. ( g/mol )Amount (from Step 1)MolesEquivalents
3-Chloro-1-benzothiophene-2-carbaldehyde196.64~55.0 g (Assuming 85% yield)0.2801.0
Sodium Borohydride (NaBH₄)37.8312.7 g0.3361.2
Methanol (MeOH)32.04500 mL-Solvent
Tetrahydrofuran (THF)72.11250 mL-Co-solvent
1 M Hydrochloric Acid (HCl)36.46~300 mL-Quenching
Ethyl Acetate88.111.0 L-Extraction
Saturated NaHCO₃ (aq)84.01300 mL-Wash
Brine--300 mL-
Anhydrous Na₂SO₄142.04~40 g-Drying

Procedure:

  • Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 3-chloro-1-benzothiophene-2-carbaldehyde (~55.0 g, 1.0 equiv) in a mixture of methanol (500 mL) and tetrahydrofuran (THF) (250 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (12.7 g, 1.2 equiv) portion-wise over 45-60 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC (hexane/ethyl acetate - 4:1).

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is ~5-6 and gas evolution ceases.

  • Solvent Removal: Remove the bulk of the organic solvents (MeOH, THF) under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (500 mL) and water (200 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (300 mL) and brine (300 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a pure, crystalline product.

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves, must be worn at all times. All operations should be performed within a certified chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water to produce toxic and corrosive fumes of HCl and phosphoric acid.[10][11] Handle with extreme care under an inert atmosphere.[12][13] Always add POCl₃ to the solvent (DMF), never the other way around. Prepare a separate quenching bath (e.g., sodium bicarbonate solution) for any contaminated glassware.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions to control the reaction rate and gas evolution.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure reaction is heated for the full duration and monitor by TLC.
Loss during aqueous workup.Ensure pH is fully neutralized before extraction. Perform multiple extractions.
Moisture in reagents.Use anhydrous DMF and handle POCl₃ under a nitrogen atmosphere.
Incomplete reduction in Step 2 Insufficient NaBH₄.Use a slight excess of NaBH₄ (1.2-1.5 equiv). Check the quality of the reagent.
Reaction time too short.Allow the reaction to stir for a longer period at room temperature after the initial phase at 0°C.
Product purification issues Oily product instead of solid.The product may contain residual solvent or impurities. Try triturating with a non-polar solvent like hexane or perform column chromatography.
Contamination with starting material.If reduction is incomplete, repeat the reduction step on the crude material or separate via column chromatography.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The protocol emphasizes procedural safety, provides mechanistic justifications for the chosen synthetic route, and offers practical guidance for troubleshooting. By following this guide, researchers in drug discovery and organic synthesis can confidently produce multi-gram quantities of this important chemical intermediate for further derivatization and biological evaluation.

References

Application Notes and Protocols for the Characterization of (3-Chloro-1-benzothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a suite of robust analytical methods for the definitive characterization of (3-Chloro-1-benzothien-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and regulatory compliance. This document offers detailed, step-by-step methodologies for chromatographic, spectroscopic, and elemental analyses, complete with explanations of the scientific rationale behind the experimental parameters. Furthermore, the integration of system suitability tests and adherence to ICH guidelines for method validation ensures that each protocol is a self-validating system, providing trustworthy and reproducible results.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of various biologically active molecules.[1] Its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a multi-faceted analytical approach for the comprehensive characterization of this compound, addressing identity, purity, and potential impurities. The methodologies are grounded in established analytical principles and are designed to be readily implemented in a modern analytical laboratory.

Analytical Strategy Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The analytical workflow is designed to provide orthogonal information, ensuring a comprehensive understanding of the material's properties.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Identification & Purity cluster_2 Structural Confirmation cluster_3 Elemental Composition cluster_4 Final Characterization Sample Bulk Material HPLC HPLC-UV/DAD (Purity & Assay) Sample->HPLC GC_MS GC-MS (Volatile Impurities & ID) Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR EA Elemental Analysis (CHNOSCl) Sample->EA Report Certificate of Analysis HPLC->Report GC_MS->Report NMR->Report FTIR->Report EA->Report

Caption: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Reverse-phase HPLC (RP-HPLC) is the preferred method for determining the purity of non-volatile organic molecules.[2][3][4] A C18 column provides excellent separation for a wide range of benzothiophene derivatives.[2][4]

Rationale for Method Design: The selection of a C18 stationary phase is based on the nonpolar nature of the benzothiophene core. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection.[5][6] Gradient elution is employed to ensure the timely elution of both the main component and any potential impurities with differing polarities. A photodiode array (PDA) detector is utilized to monitor multiple wavelengths, aiding in peak identification and purity assessment.

Protocol: HPLC Purity Determination

ParameterCondition
Instrumentation Standard HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 230 nm and 254 nm
Sample Preparation Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

System Suitability: In accordance with ICH guidelines, system suitability tests must be performed before sample analysis.[7][8][9][10][11]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for identifying residual solvents and potential by-products from the synthesis. The use of a mass selective detector provides definitive identification of separated components.

Rationale for Method Design: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of a wide range of organic compounds. A temperature gradient is employed to ensure the separation of compounds with varying boiling points. Electron ionization (EI) is used for general-purpose screening, while negative chemical ionization (NCI) can be employed for enhanced sensitivity and selectivity for halogenated compounds like this compound.[12][13][14][15]

Protocol: GC-MS for Impurity Profiling

ParameterCondition
Instrumentation Gas chromatograph coupled to a mass selective detector.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton. Based on known data for similar benzothiophene structures, the following chemical shifts can be anticipated:[16][17][18][19]

  • δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzene ring.

  • δ 7.3-7.5 ppm (m, 2H): Aromatic protons on the benzene ring.

  • δ 4.9 ppm (s, 2H): Methylene protons (-CH₂OH).

  • δ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of the hydroxyl proton is concentration-dependent and may exchange with D₂O.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • δ 135-145 ppm: Quaternary carbons of the benzothiophene ring system.

  • δ 120-130 ppm: Aromatic CH carbons.

  • δ ~60 ppm: Methylene carbon (-CH₂OH).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[20]

Rationale for Interpretation: The FTIR spectrum will show characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, and C-Cl bonds.

Protocol: FTIR Analysis

ParameterCondition
Instrumentation FTIR spectrometer with an ATR accessory.
Mode Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Sample Preparation A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3200-3500 (broad) O-H stretch (alcohol)
3000-3100 Aromatic C-H stretch
2850-2960 Aliphatic C-H stretch (methylene)
1450-1600 Aromatic C=C ring stretch
1000-1250 C-O stretch (primary alcohol)
700-850 C-Cl stretch

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Chlorine) in the compound, which is a fundamental confirmation of its empirical formula.

Rationale for Method Design: Combustion analysis is the standard method for determining the percentages of C, H, N, and S.[21] For chlorine content, methods such as sodium fusion followed by titration or ion chromatography are commonly employed.[22][23][24]

Protocol: Elemental Analysis

  • CHNS Analysis: Perform combustion analysis using a calibrated elemental analyzer.

  • Chlorine Analysis:

    • Sodium Fusion: Fuse the organic compound with sodium metal to convert the chlorine to sodium chloride.[23]

    • Titration: Dissolve the fused mass in water, acidify with nitric acid, and titrate with a standardized silver nitrate solution.

Theoretical Elemental Composition for C₉H₇ClOS:

ElementPercentage
Carbon (C) 54.42%
Hydrogen (H) 3.55%
Chlorine (Cl) 17.84%
Oxygen (O) 8.05%
Sulfur (S) 16.14%

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and elemental analyses ensures the unambiguous identification, purity assessment, and structural confirmation of this important pharmaceutical intermediate. Adherence to the described protocols and system suitability criteria will generate reliable and reproducible data, supporting drug development and quality control activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Chloro-1-benzothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (3-Chloro-1-benzothien-2-yl)methanol (CAS 124168-55-4)[1]. Recognizing the challenges often encountered in heterocyclic synthesis, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you improve reaction yields, minimize impurities, and ensure the reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Question 1: My initial cyclization and chlorination step to form the 3-chlorobenzo[b]thiophene-2-carbonyl precursor is giving very low yields. What is going wrong?

This is a critical and often challenging step. Low yields typically stem from one of three areas: catalyst choice, reaction conditions, or side reactions.

  • Potential Cause A: Inefficient Catalysis. The traditional method of using thionyl chloride with pyridine for the cyclization of a cinnamic acid precursor is known to produce low yields and can be difficult to manage on a larger scale[2]. Pyridine is a relatively weak catalyst for this transformation.

    • Solution: We strongly recommend replacing pyridine with 4-dimethylaminopyridine (DMAP). DMAP is a superior acylation catalyst that significantly improves the efficiency and yield of the conversion of cinnamic acid to 3-chlorobenzo[b]thiophene-2-carbonyl chloride[2]. This improved procedure is more robust and scalable.

  • Potential Cause B: Competing Polymerization/Degradation. Cinnamic acid derivatives can be prone to polymerization or degradation under harsh acidic conditions and high temperatures.

    • Solution: Maintain strict temperature control during the addition of thionyl chloride, keeping the initial reaction mixture cool. The rate of addition should be controlled to maintain a steady evolution of gases without excessive heat generation[2]. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also crucial to prevent oxidative side reactions.

  • Potential Cause C: Inefficient Work-up and Purification. The carbonyl intermediate may be lost during extraction or crystallization.

    • Solution: The product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, can often be crystallized directly from the reaction mixture after removing excess solvent. A common and effective method involves using a non-polar solvent system like hot cyclohexane or a mixture of dichloromethane and heptane/hexane for recrystallization, which yields the product as a clean solid[2][3].

Question 2: The reduction of my 3-chlorobenzo[b]thiophene-2-carbaldehyde (or carbonyl chloride) is incomplete or sluggish. How can I drive it to completion?

Incomplete reduction is a common issue that can often be resolved by adjusting stoichiometry and reaction conditions.

  • Potential Cause A: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical. Using only a single molar equivalent may not be enough to account for any incidental quenching by the solvent or trace water.

    • Solution: Use a moderate excess of the reducing agent. For sodium borohydride (NaBH₄), a common choice for reducing aldehydes, using 1.5 to 2.0 molar equivalents is a good starting point to ensure the reaction proceeds to completion.

  • Potential Cause B: Low Reaction Temperature. While low temperatures are excellent for controlling selectivity, they can also slow the reaction rate to an impractical level.

    • Solution: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (the aldehyde) will indicate completion.

Question 3: I'm observing a significant amount of a dehalogenated byproduct, (1-benzothien-2-yl)methanol, after the reduction step. How can I prevent this?

The carbon-chlorine bond at the 3-position of the benzothiophene ring can be susceptible to reduction, particularly under harsh conditions.

  • Potential Cause A: Overly Aggressive Reducing Agent. Strong hydridic reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are powerful enough to reduce the carbonyl group but can also readily cleave the C-Cl bond, leading to the unwanted dehalogenated side product.

    • Solution: Avoid using LiAlH₄ for this transformation. Sodium borohydride (NaBH₄) is the preferred reagent. It is a much milder reducing agent and is highly selective for aldehydes and ketones, generally leaving the C-Cl bond intact, especially at controlled temperatures[4].

  • Potential Cause B: Elevated Temperature or Prolonged Reaction Time. Even with a milder reducing agent like NaBH₄, excessive heat or allowing the reaction to run for too long after completion can promote side reactions.

    • Solution: Perform the reduction at a low temperature, typically starting at 0°C in a solvent like methanol or ethanol. Monitor the reaction by TLC every 15-20 minutes. As soon as the starting aldehyde is consumed, proceed with the work-up immediately to quench the excess reducing agent and prevent further reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield synthetic pathway to this compound?

The most robust and commonly cited pathway involves a two-step sequence starting from a substituted cinnamic acid.

  • Cyclization/Chlorination: A suitable cinnamic acid is reacted with thionyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride[2].

  • Reduction: The resulting carbonyl chloride (or the corresponding aldehyde if prepared separately) is then selectively reduced to the target primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Synthesis_Workflow Start Cinnamic Acid Derivative Intermediate 3-Chlorobenzo[b]thiophene- 2-carbonyl Chloride Start->Intermediate  Thionyl Chloride,  4-DMAP Product This compound Intermediate->Product  Sodium Borohydride  (NaBH₄)

Caption: High-level workflow for the synthesis of this compound.

Q2: How do I choose the optimal reducing agent for the carbonyl reduction step?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select an agent strong enough to reduce the aldehyde/carbonyl chloride but mild enough to avoid dehalogenation.

Reducing Agent Selectivity Typical Conditions Pros Cons
Sodium Borohydride (NaBH₄) Excellent for Aldehydes/KetonesMethanol/Ethanol, 0°C to RTHigh selectivity, safe handling, simple work-upMay be slow for less reactive carbonyls
Lithium Aluminum Hydride (LiAlH₄) Very Strong; Reduces most carbonylsAnhydrous THF/Ether, 0°CVery powerful and fastNot recommended ; low selectivity, high risk of dehalogenation, requires strict anhydrous conditions, hazardous work-up
Diisobutylaluminium Hydride (DIBAL-H) Strong; can be selective at low tempAnhydrous Toluene/DCM, -78°CCan reduce esters/acid chlorides to aldehydesRequires cryogenic temperatures for control, strict anhydrous conditions

Q3: What analytical methods should I use to confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: This is the primary tool for structural confirmation. Expect to see characteristic signals for the aromatic protons on the benzothiophene ring system, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH).

  • Mass Spectrometry (MS): Use MS to confirm the molecular weight of the product (198.67 g/mol for C₉H₇ClOS)[5]. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a reverse-phase C18 column with a gradient elution (e.g., acetonitrile/water) can effectively separate the final product from any remaining starting material or byproducts, allowing for accurate quantification of purity[5].

  • Infrared (IR) Spectroscopy: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1760 cm⁻¹ for the acid chloride[3]).

Troubleshooting_Logic Start Low Final Yield CheckStep1 Problem in Step 1 (Cyclization)? Start->CheckStep1 CheckStep2 Problem in Step 2 (Reduction)? Start->CheckStep2 FixStep1 Replace Pyridine with DMAP. Control Temperature. CheckStep1->FixStep1 FixStep2_A Incomplete Reaction? Increase NaBH₄ equivalents. CheckStep2->FixStep2_A FixStep2_B Dehalogenation Side Product? Use NaBH₄ at 0°C. Avoid LiAlH₄. CheckStep2->FixStep2_B

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride

This protocol is adapted from an improved process designed for high yield and scalability[2].

  • Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser with a nitrogen inlet, add the starting cinnamic acid (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0-1.2 eq), and a suitable solvent like heptane or chlorobenzene.

  • Thionyl Chloride Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) (3.0-5.0 eq) via the addition funnel over 30-45 minutes. The rate of addition should be carefully controlled to maintain a steady, manageable rate of gas evolution (HCl and SO₂) and keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 48-72 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material[3].

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. The product often begins to precipitate. Add a non-polar solvent like heptane or cyclohexane to complete the precipitation.

  • Purification: Cool the resulting slurry to 0°C for at least 2 hours. Isolate the product by filtration, wash with cold heptane, and dry in a vacuum oven. The product is typically a yellow solid[2].

Protocol 2: Reduction to this compound

  • Setup: Dissolve the 3-chlorobenzo[b]thiophene-2-carbonyl chloride (or corresponding aldehyde) (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄) (1.5 eq) in the same solvent. Add the NaBH₄ solution portion-wise to the stirred solution of the starting material over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute aqueous HCl (e.g., 1M) until gas evolution ceases and the pH is slightly acidic.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a pure solid.

References

Technical Support Center: Recrystallization of Chlorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges during the recrystallization of this important class of aromatic sulfur heterocyles. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about selecting and using solvents for the recrystallization of chlorinated benzothiophenes.

Q1: What are the key factors to consider when choosing a recrystallization solvent for a chlorinated benzothiophene?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] For chlorinated benzothiophenes, several factors influence this choice:

  • Polarity Match: Benzothiophenes are bicyclic aromatic compounds that are relatively non-polar.[2] The addition of one or more chlorine atoms increases the molecule's polarity slightly but the overall character remains largely non-polar. Therefore, the primary candidates are often non-polar or weakly polar organic solvents.[2]

  • "Like Dissolves Like": Start by screening solvents with similar polarity to your target molecule. Solvents like hexanes, heptane, toluene, and ethanol or isopropanol (often in a mixture with water) are common starting points.[3][4][5]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).[6]

  • Inertness: The solvent must not react with your compound.

Q2: I can't find specific solubility data for my particular chlorinated benzothiophene. Where should I start?

A2: It is common for specific quantitative solubility data for novel or specialized benzothiophene derivatives to be absent from public literature.[7][8] In this situation, a systematic, small-scale solvent screening is the most effective approach. This involves testing the solubility of a few milligrams of your crude product in a small volume (e.g., 0.5 mL) of several candidate solvents at room temperature and then upon heating.

A general protocol for this is detailed in the Experimental Protocols section below.

Q3: Is a single-solvent or a two-solvent system better for chlorinated benzothiophenes?

A3: A single-solvent system is generally preferred for its simplicity.[9] However, if a single solvent that meets all the criteria (high solubility when hot, low solubility when cold) cannot be found, a two-solvent (or mixed-solvent) system is an excellent alternative.[10]

  • When to use a two-solvent system: This method is ideal when your compound is too soluble in one solvent (even when cold) and insoluble in another.

  • How it works: The compound is first dissolved in a minimum amount of the "good" hot solvent (in which it is very soluble). Then, the "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point has been reached. A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

  • Common Pairs: For chlorinated benzothiophenes, common pairs could include Toluene/Heptane, Dichloromethane/Hexane, or Ethanol/Water.[5][11] The two solvents must be fully miscible with each other.[9]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?

A4: This is a very common issue that can usually be resolved by one of the following techniques:

  • Problem: The solution is not saturated (Too much solvent was used).

    • Solution: This is the most frequent cause.[12] Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[13][14]

  • Problem: The solution is supersaturated.

    • Solution 1: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a nucleation site for crystal growth to begin.[6][15]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass can create nucleation sites that initiate crystallization.[12]

  • Problem: The compound is highly soluble even at low temperatures.

    • Solution: The chosen solvent is inappropriate. You will need to recover your compound by evaporating the solvent and re-attempt the recrystallization with a different solvent or a two-solvent system.[12]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid.[6] This is often due to the solution being cooled too quickly or high levels of impurities depressing the melting point.

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with paper towels) can help. Do not place it directly in an ice bath from a high temperature.[6][13]

  • Solution 2: Add More Solvent. Oiling out can occur if the solution is too concentrated. Reheat to redissolve the oil, add a small amount (5-10% more) of hot solvent, and then cool slowly.

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent may be too close to or above the melting point of your compound. Recover the material and choose a lower-boiling solvent or a different solvent system.[6]

Q6: My recrystallization resulted in a very low yield. How can I improve recovery?

A6: A low yield can stem from several factors during the procedure.

  • Problem: Too much solvent was used.

    • Explanation: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[13]

    • Solution: Always use the minimum amount of hot solvent necessary. For subsequent attempts, reduce the initial volume of solvent used. You can also try to recover a second crop of crystals by evaporating some solvent from the mother liquor and re-cooling.

  • Problem: Premature crystallization during hot filtration.

    • Explanation: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, leading to product loss.[13]

    • Solution: Use a stemless or short-stemmed funnel and preheat the filtration apparatus (funnel and receiving flask) by rinsing it with hot solvent before filtering your solution.[16]

  • Problem: Washing crystals with room-temperature solvent.

    • Explanation: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[17]

    • Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[14][17]

Part 3: Data & Visualization

Table 1: Potential Recrystallization Solvents for Chlorinated Benzothiophenes

This table provides a starting point for solvent selection based on general principles of solubility for benzothiophene derivatives.[2][5][7] Empirical testing is required for optimal results.

Solvent ClassExample SolventsRationale & Use Case
Non-Polar Hexanes, HeptaneGood for less polar chlorinated benzothiophenes. Often used as the "anti-solvent" in two-solvent systems. Purification of some derivatives from hexanes is reported in the literature.[4]
Aromatic Toluene, XyleneTheir aromatic nature often provides good solubility for benzothiophenes at elevated temperatures. Can be paired with an aliphatic anti-solvent like heptane.[5]
Chlorinated Dichloromethane (DCM)Often dissolves benzothiophenes well at room temperature, making it a better candidate as the "good" solvent in a two-solvent pair with an anti-solvent like hexane. Use with caution due to volatility.
Polar Protic Ethanol, IsopropanolMay be suitable for more polar derivatives. Often used in a mixture with water, where water acts as the anti-solvent. A patent suggests C1-C8 alcohols or their mixtures with water for benzothiophene.[3]
Polar Aprotic Acetone, Ethyl AcetateCan be effective, often in solvent pairs (e.g., n-Hexane/Acetone).[11] Good for moderately polar compounds.

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Drying A Select Solvent(s) via Small-Scale Tests B Dissolve Crude Solid in MINIMUM Amount of HOT Solvent A->B C Hot Gravity Filtration (If Insoluble Impurities Present) B->C Optional D Cool Solution Slowly to Room Temperature B->D C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with ICE-COLD Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Product H->I

Caption: A generalized workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Cooling Q1 No Crystals Forming? Start->Q1 Q2 Compound Oiled Out? Start->Q2 Q1_A1 Is solution supersaturated? Q1->Q1_A1 Yes Q1_A2 Was too much solvent used? Q1->Q1_A2 Likely Q2_A1 Was cooling too rapid? Q2->Q2_A1 Yes Q2_A2 Is solvent BP > compound MP? Q2->Q2_A2 Possibly Q1_S1 1. Add Seed Crystal 2. Scratch Flask Inner Wall Q1_A1->Q1_S1 Q1_S2 Gently boil off some solvent and re-cool Q1_A2->Q1_S2 Q2_S1 Re-heat to dissolve, cool SLOWLY Q2_A1->Q2_S1 Q2_S2 Recover compound, choose a different solvent Q2_A2->Q2_S2

Caption: A decision tree for troubleshooting common recrystallization issues.

Part 4: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place ~10-20 mg of your crude chlorinated benzothiophene into several small test tubes.

  • Add a candidate solvent dropwise to one tube at room temperature, vortexing after each drop, until the solid dissolves or up to 1 mL is added. Record the solubility.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Observe if the solid dissolves upon heating. If it does, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one in which the compound is poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[17]

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the crude chlorinated benzothiophene in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip and the chosen solvent. Start with a small amount and add more as needed.

  • Heat the flask on a hot plate with stirring to bring the solvent to a boil.

  • Add more hot solvent in small portions until the solid is just dissolved. Do not add a large excess.[9][18]

  • If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[17]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small portion of ice-cold solvent to remove residual mother liquor.[16]

  • Allow the crystals to dry under vacuum, then transfer to a watch glass to air dry completely.

References

Technical Support Center: Synthesis of 3-Chlorobenzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorobenzothiophenes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthetic challenge. The benzothiophene scaffold is a cornerstone in many pharmaceutical agents, and precise functionalization, such as the introduction of a chlorine atom at the C3 position, is often a critical step in modulating biological activity.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-chlorobenzothiophenes?

A1: There are several established methods, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials, desired scale, and substituent tolerance. The primary methods include:

  • Electrophilic Chlorination of a Pre-formed Benzothiophene: This involves the direct chlorination of a benzothiophene derivative using an electrophilic chlorine source.

  • Cyclization of Cinnamic Acid Derivatives: A classical approach where a substituted cinnamic acid is treated with thionyl chloride.[3][4][5]

  • Copper-Catalyzed Electrophilic Cyclization: A modern and often high-yielding method starting from 2-alkynylthioanisoles.[1][6][7]

  • Visible-Light-Mediated Radical Cascade: An emerging photoredox-catalyzed method using polychloromethanes as both the chlorine source and solvent.[8]

Q2: I am performing a direct electrophilic chlorination on my benzothiophene substrate. Why am I getting a mixture of 2-chloro and 3-chloro isomers?

A2: Benzothiophene can undergo electrophilic aromatic substitution at both the C2 and C3 positions.[5] The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the benzothiophene ring. The C2 position can sometimes be more nucleophilic, leading to the formation of the 2-chloro isomer as a significant side product. Lowering the reaction temperature may increase the regioselectivity for the desired 3-chloro product.[9]

Q3: My reaction with thionyl chloride and cinnamic acid is giving a low yield and a complex mixture of inseparable products. What is happening?

A3: The reaction of cinnamic acid with thionyl chloride is known to be sensitive to substituents and reaction conditions.[3] This method can lead to poor yields and the formation of multiple side products, making purification challenging. The high temperatures often required can also lead to decomposition and the formation of tarry byproducts. For substrates with sensitive functional groups, this route is often inappropriate.[3]

Troubleshooting Guide: Common Side Reactions and Solutions

This section details specific problems you might encounter during the synthesis of 3-chlorobenzothiophenes and provides actionable solutions based on mechanistic insights.

Problem 1: Formation of Oxidized Byproducts (Sulfoxides and Sulfones)

Symptoms:

  • You observe products with a mass increase of 16 or 32 amu compared to the desired product in your mass spectrometry analysis.

  • Your NMR spectrum shows downfield shifts for the aromatic protons adjacent to the sulfur atom.

Causality: The sulfur atom in the benzothiophene ring is susceptible to oxidation, especially when using oxidizing chlorinating agents like sodium hypochlorite (NaOCl).[10][11][12] This oxidation leads to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These side reactions are more prevalent at lower temperatures when using NaOCl.[10][11]

Solutions:

Mitigation StrategyMechanism of ActionRecommended Protocol
Choice of Chlorinating Agent Use a non-oxidizing chlorinating agent.N-chlorosuccinimide (NCS) is a milder alternative to NaOCl and is less likely to cause oxidation of the sulfur atom.
Temperature Control Higher temperatures can favor the chlorination pathway over oxidation with NaOCl.When using NaOCl, optimal transformations have been observed at 65–75 °C in aqueous acetonitrile.[11]
Inert Atmosphere Prevents aerial oxidation, which can be a contributing factor with some reagents.Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if the reaction is sensitive to air.[13][14]
Problem 2: Over-chlorination of the Benzothiophene Ring

Symptoms:

  • Mass spectrometry data indicates the presence of products with masses corresponding to the addition of two or more chlorine atoms.

  • The NMR spectrum shows a loss of aromatic protons and complex splitting patterns.

Causality: The electron-rich nature of the benzothiophene ring can make it susceptible to further electrophilic substitution once the first chlorine atom is introduced, especially if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

Solutions:

Mitigation StrategyMechanism of ActionRecommended Protocol
Stoichiometric Control Limiting the amount of the chlorinating agent prevents further reaction.Carefully add a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the chlorinating agent. Slow, dropwise addition can help maintain a low concentration of the reagent and improve selectivity.
Reaction Time and Temperature Minimizing reaction time and temperature reduces the likelihood of subsequent chlorination events.Monitor the reaction closely using TLC or GC.[13][14][15] Once the starting material is consumed, quench the reaction immediately. If possible, run the reaction at a lower temperature.
Problem 3: Formation of Inseparable Isomeric Mixtures

Symptoms:

  • Your crude product shows multiple spots on TLC with very similar Rf values.

  • Purification by column chromatography yields mixed fractions.

  • NMR analysis of the "purified" product indicates the presence of more than one isomer.

Causality: As discussed in the FAQs, the electronic properties of the benzothiophene ring can lead to substitution at multiple positions. This is particularly problematic in classical electrophilic substitution reactions.

Solutions:

Mitigation StrategyMechanism of ActionRecommended Protocol
Employ a Regioselective Synthetic Route Certain synthetic strategies inherently provide better control over the position of chlorination.The copper-catalyzed electrophilic cyclization of 2-alkynylthioanisoles is a highly regioselective method for the synthesis of 3-halobenzo[b]thiophenes.[6][7] This approach builds the chlorinated heterocyclic ring in a controlled manner, avoiding the issue of competing substitution sites on a pre-formed benzothiophene.
Use of Directing Groups A substituent at the C2 position can direct chlorination to the C3 position.If starting with a benzothiophene, consider a substrate that has a substituent at the C2 position, which can electronically or sterically favor chlorination at C3.

Experimental Protocols

Protocol 1: C3-Chlorination using Sodium Hypochlorite

This protocol is adapted from a method for the C3-chlorination of C2-substituted benzothiophene derivatives.[11]

  • To a solution of the C2-substituted benzothiophene (1.0 mmol) in aqueous acetonitrile, add sodium hypochlorite pentahydrate (NaOCl·5H₂O) (1.2 mmol).

  • Heat the reaction mixture to 65–75 °C and stir for the required time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This method may not be suitable for substrates with functional groups sensitive to oxidation, such as alcohols or aldehydes, which can lead to competing oxidation reactions.[10][11]

Protocol 2: Copper-Catalyzed Electrophilic Cyclization

This is a general procedure based on modern methods for the synthesis of 3-halobenzo[b]thiophenes.[6][7]

  • In a reaction vessel, combine the 2-alkynylthioanisole (1.0 mmol), a copper(II) salt (e.g., CuSO₄, 10 mol%), and a chloride source (e.g., NaCl, 2.0 mmol).

  • Add a suitable solvent, such as ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3-chlorobenzothiophene derivative by flash column chromatography.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.

G Desired C3 Chlorination Pathway Start Benzothiophene Intermediate Chloronium Ion Intermediate Start->Intermediate + Cl+ Product 3-Chlorobenzothiophene Intermediate->Product - H+

Caption: Desired C3 Chlorination Pathway.

G Side Reaction: Sulfur Oxidation Start Benzothiophene Sulfoxide Benzothiophene-S-oxide Start->Sulfoxide + [O] Sulfone Benzothiophene-S,S-dioxide Sulfoxide->Sulfone + [O]

Caption: Side Reaction: Sulfur Oxidation.

References

(3-Chloro-1-benzothien-2-yl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and storage of (3-Chloro-1-benzothien-2-yl)methanol (CAS No. 124168-55-4). Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is influenced by several factors. Exposure to extremes of temperature and direct sunlight should be avoided.[1] The molecule contains a hydroxymethyl group, which can be susceptible to oxidation, potentially converting it to an aldehyde or a carboxylic acid. Additionally, as with many chlorinated organic compounds, there is a potential for dehalogenation reactions under certain conditions. Incompatible materials, such as strong oxidizing agents , can also initiate degradation.[1]

Q2: What is the recommended short-term and long-term storage temperature for this compound?

A2: For optimal stability, this compound should be stored at 2-8°C for both short-term and long-term use.[2] While some suppliers may ship the product at ambient temperature, refrigerated storage is recommended upon receipt to minimize the risk of thermal degradation.[2] Storing at room temperature for extended periods is not advised.

Q3: The material safety data sheet (MSDS) I received states "Stable under recommended storage conditions." Can you provide more specific details?

A3: While the statement "Stable under recommended storage conditions" is generally accurate, it's crucial to understand the specifics behind this recommendation.[1] This stability is contingent upon several key practices:

  • Temperature Control: As mentioned, maintaining a temperature of 2-8°C is paramount.[2]

  • Inert Atmosphere: Although not always explicitly stated for this specific compound, for compounds with reactive functional groups, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.

  • Light Protection: The container should be opaque or stored in a dark location to prevent photolytic degradation.

  • Container Integrity: Containers should be kept tightly closed in a dry, cool and well-ventilated place .[1] This prevents the ingress of moisture and atmospheric contaminants.

Q4: I've noticed a slight yellowing of my this compound solid over time. Is it still usable?

A4: The appearance of a pale-yellow to yellow-brown color is within the typical product specification for this solid.[2] However, a noticeable darkening or change in color from its initial state upon receipt could indicate some level of degradation. In such cases, it is advisable to re-qualify the material using an appropriate analytical technique (e.g., HPLC, NMR) to assess its purity before use in critical applications.

Q5: Are there any known incompatible materials I should avoid when working with this compound?

A5: Yes, you should avoid contact with strong oxidizing agents .[1] These substances can react with the benzothiophene ring or the methanol functional group, leading to degradation of the compound. It is also good practice to avoid strong bases, which could potentially facilitate elimination or substitution reactions involving the chloro group.

Stability and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C[2]Minimizes thermal degradation and potential side reactions.
Atmosphere Store in a dry place.[1] Consider an inert atmosphere (Argon or Nitrogen) for long-term storage.Prevents moisture absorption and oxidation.
Light Protect from direct sunlight.[1]Avoids photolytic decomposition.
Container Tightly closed, well-sealed container.[1]Prevents contamination and exposure to air/moisture.
Incompatibilities Strong oxidizing agents.[1]Prevents chemical reactions that would degrade the compound.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Unexpected Impurities in Analytical Data (e.g., HPLC, NMR)
  • Possible Cause 1: Degradation due to Improper Storage.

    • Verification: Review your storage conditions. Was the compound stored at the recommended 2-8°C?[2] Was it protected from light?

    • Solution: If storage conditions were suboptimal, it is best to use a fresh, properly stored batch of the compound for your experiments.

  • Possible Cause 2: Contamination.

    • Verification: Were clean spatulas and glassware used for handling? Could there have been cross-contamination from other reagents?

    • Solution: Ensure meticulous handling procedures are followed. Use dedicated, clean equipment for this compound.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Possible Cause: Incorrect Solvent Choice or Degraded Material.

    • Verification: While specific solubility data is not extensively published, related benzothiophene structures are often soluble in common organic solvents like dichloromethane (DCM), chloroform, and methanol.[3] If you are using a solvent in which it was previously soluble and now it is not, this could indicate degradation or polymerization.

    • Solution: Test solubility in a small scale with a fresh solvent. If the issue persists, consider re-qualifying the purity of your compound.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Use of a Partially Degraded Compound.

    • Verification: Inconsistent results, especially in sensitive assays, can be a primary indicator of reagent instability. Compare the results obtained with a new batch of the compound versus the older stock.

    • Solution: Always use a consistent and properly stored source of this compound for a series of related experiments. If degradation is suspected, a new bottle should be used.

Experimental Workflows

Workflow for Assessing Compound Purity

cluster_0 Purity Assessment Workflow start Suspicion of Degradation (e.g., color change, inconsistent results) prep_sample Prepare a dilute solution in a suitable solvent (e.g., Methanol) start->prep_sample hplc Analyze by HPLC with a UV detector prep_sample->hplc nmr Analyze by ¹H NMR prep_sample->nmr compare Compare data to Certificate of Analysis or reference spectra hplc->compare nmr->compare decision Purity Acceptable? compare->decision use Proceed with Experiment decision->use Yes discard Discard and use a new batch decision->discard No

Caption: Workflow for verifying the purity of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the functionalization of benzothiophenes. As a core scaffold in numerous pharmaceuticals and materials, the ability to precisely modify the benzothiophene nucleus is of paramount importance. This guide is designed to provide actionable insights and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity (C2 vs. C3) in benzothiophene functionalization?

The functionalization of the benzothiophene core is a nuanced process governed by the interplay of electronic and steric factors. The C2 position is generally more electron-rich and sterically accessible, making it the kinetically favored site for many reactions, particularly deprotonation-based functionalizations. Conversely, the C3 position can be the thermodynamically preferred site for certain electrophilic substitutions. The specific reaction conditions, including the choice of catalyst, solvent, and temperature, ultimately dictate the regiochemical outcome. For instance, in palladium-catalyzed direct C-H arylations, careful tuning of ligands and additives is often necessary to steer the reaction towards the desired isomer.

Q2: My palladium-catalyzed cross-coupling reaction is resulting in a low yield. What are the most common causes and how can I address them?

Low yields in palladium-catalyzed cross-coupling reactions involving benzothiophenes are a frequent challenge. The primary culprits often include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents. Ensuring rigorously anhydrous and deoxygenated reaction conditions is crucial.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is too bulky or too electron-rich/poor for a specific substrate combination can hinder the reaction. Screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands is often a necessary optimization step.

  • Incorrect Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific. The base must be strong enough to facilitate the desired catalytic step without causing unwanted side reactions. The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base.

  • Homocoupling of Starting Materials: A common side reaction is the homocoupling of the aryl halide or the benzothiophene starting material. This can often be suppressed by adjusting the stoichiometry of the reactants or the catalyst loading.

Q3: I am struggling to purify my functionalized benzothiophene derivative from the crude reaction mixture. What are some effective purification strategies?

Purification of benzothiophene derivatives can be challenging due to the often similar polarities of the product, starting materials, and byproducts. The two most effective and widely used purification methods are column chromatography and recrystallization.[1]

  • Column Chromatography: This is the most versatile technique for separating complex mixtures.[1]

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzothiophene derivatives.

    • Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) is typically employed.[1] The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC). For non-polar compounds, starting with 100% hexane and gradually increasing the percentage of the more polar solvent is a common strategy.[1]

  • Recrystallization: This technique is highly effective for obtaining crystalline, high-purity products, especially when dealing with solid derivatives.

    • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Common solvents for recrystallizing benzothiophene derivatives include isopropanol, ethanol, and mixtures of a good solvent with an anti-solvent (e.g., isopropanol/water).[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C-H Functionalization

Low yields in these reactions are a common frustration. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.

Troubleshooting Workflow for Low Yield in Pd-Catalyzed Functionalization

G A Low Yield Observed B Verify Reagent Purity and Stoichiometry A->B C Screen Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) B->C Reagents OK D Optimize Ligand (e.g., phosphines, NHCs) C->D No Improvement I Successful Optimization C->I Yield Improved E Screen Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) D->E No Improvement D->I Yield Improved F Screen Solvents (e.g., Toluene, Dioxane, DMF) E->F No Improvement E->I Yield Improved G Adjust Temperature F->G No Improvement F->I Yield Improved H Check for Homocoupling Byproducts G->H No Improvement G->I Yield Improved H->C Homocoupling Observed

Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed benzothiophene functionalization.

Detailed Troubleshooting Steps:

  • Reagent and Reaction Setup Verification:

    • Purity: Ensure the purity of all starting materials, especially the benzothiophene and the coupling partner. Impurities can poison the catalyst.

    • Stoichiometry: Accurately measure all reagents. An incorrect ratio of reactants, base, or ligand can significantly impact the yield.

    • Inert Atmosphere: Palladium catalysts are often air-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

  • Catalyst and Ligand Screening:

    • Palladium Source: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) can exhibit varying reactivity. If one fails, try another.

    • Ligand Selection: The electronic and steric properties of the ligand are critical. For electron-rich benzothiophenes, an electron-neutral or electron-poor ligand may be beneficial. Conversely, for electron-poor benzothiophenes, an electron-rich ligand might be required.

  • Optimization of Reaction Parameters:

    • Base: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility and strength of the base can influence the reaction rate and selectivity.

    • Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species. Common solvents for these reactions include toluene, dioxane, DMF, and DMAc.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A temperature screen is often necessary to find the optimal balance.

Experimental Protocol: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]

To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol). Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel. Heat the mixture at 100 °C for 20 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[1]

ParameterCondition 1Condition 2Condition 3Yield (%)
Pd Catalyst Pd(OAc)₂PdCl₂Pd(TFA)₂95
Oxidant AgOPivAgOAcCu(OAc)₂87
Solvent THFDioxaneDMF95
Temperature 80 °C100 °C120 °C95
Optimized conditions are highlighted. Data adapted from a study on the oxidative Heck reaction of benzo[b]thiophene 1,1-dioxide.
Issue 2: Poor Regioselectivity Between C2 and C3 Functionalization

Achieving high regioselectivity in the functionalization of the benzothiophene thiophene ring is a common challenge. While the C2 position is often more reactive, selective functionalization at the C3 position is frequently desired for the synthesis of biologically active molecules.

Strategies for Controlling Regioselectivity:

  • Metal-Free C3-Arylation via Interrupted Pummerer Reaction: A powerful strategy for achieving exclusive C3-arylation involves the use of benzothiophene S-oxides as starting materials.[4] This metal-free approach proceeds through an "interrupted Pummerer" reaction, where the activated S-oxide is trapped by a nucleophile (e.g., a phenol), followed by a[5][5]-sigmatropic rearrangement that delivers the aryl group specifically to the C3 position.[4]

Mechanism of Regioselective C3-Arylation

G A Benzothiophene S-Oxide B Activation (e.g., TFAA) A->B C Activated Intermediate B->C D Nucleophilic Attack (e.g., Phenol) C->D E [3,3]-Sigmatropic Rearrangement D->E F C3-Arylated Benzothiophene E->F

Caption: Simplified mechanism of metal-free C3-arylation via an interrupted Pummerer reaction.

  • Gold-Catalyzed C3-Functionalization: Gold catalysts have also been shown to promote the C3-functionalization of benzothiophenes. For example, a gold-catalyzed oxyarylation of benzothiophene S-oxides with alkynes provides regioselective access to C3-alkylated benzothiophenes.[6]

Experimental Protocol: Metal-Free C3 C-H Arylation of Benzothiophene S-oxides [1]

To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml). Cool the mixture to -40 °C with stirring. Add trifluoroacetic anhydride (TFAA, 0.3 mmol). After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml). Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours). Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours. Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml). Dry the combined organic phases over MgSO₄ and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[1]

Issue 3: Low Quantum Yield in Visible Light Photocatalytic Functionalization

Visible light photoredox catalysis offers a mild and powerful alternative for benzothiophene functionalization. However, achieving high quantum yields can be challenging.

Troubleshooting Low Quantum Yield:

  • Photocatalyst Selection: The choice of photocatalyst is critical. The redox potential of the excited state of the photocatalyst must be sufficient to engage in the desired single-electron transfer (SET) with the substrate. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes like eosin Y.[5][7]

  • Light Source: Ensure that the emission spectrum of the light source overlaps with the absorption spectrum of the photocatalyst. The intensity of the light source can also impact the reaction rate.

  • Sacrificial Reagents: Many photoredox catalytic cycles require a sacrificial electron donor or acceptor to regenerate the active catalytic species.[8][9][10] The choice of this reagent can significantly affect the efficiency of the reaction. Common sacrificial electron donors include tertiary amines (e.g., triethylamine) and Hantzsch esters.

  • Solvent and Degassing: The solvent can influence the solubility of the reactants and the lifetime of the excited state of the photocatalyst. Thoroughly degassing the solvent is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

Troubleshooting Workflow for Low Quantum Yield in Photocatalysis

G A Low Quantum Yield B Verify Light Source and Photocatalyst Compatibility A->B C Optimize Photocatalyst Loading B->C Compatibility OK D Screen Sacrificial Reagents C->D No Improvement H Successful Optimization C->H Yield Improved E Ensure Rigorous Degassing D->E No Improvement D->H Yield Improved F Screen Solvents E->F No Improvement E->H Yield Improved G Check for Substrate Decomposition F->G No Improvement F->H Yield Improved

References

Challenges in the synthesis of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Benzothiophene Synthesis Core Support Center

Welcome to the Technical Support Center for the Synthesis of Substituted Benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. Benzothiophenes are privileged structures in numerous FDA-approved drugs and advanced materials, yet their synthesis is often non-trivial.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate common experimental hurdles.

Section 1: Foundational Synthetic Strategies & Common Hurdles

The construction of the benzothiophene core can be broadly categorized into two approaches: building the thiophene ring onto a pre-existing benzene ring, or vice-versa. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. Each approach carries a unique set of challenges.

  • Ring Closure via Intramolecular Cyclization: This is the most common strategy, typically involving the formation of a key C-S or C-C bond.[5] Methods include:

    • Electrophilic Cyclization of ortho-Alkynyl Thioanisoles: An attractive route that offers direct access to 2,3-disubstituted benzothiophenes.[1] Key challenges include controlling the electrophilicity of the system and managing the stability of intermediates.

    • Friedel-Crafts Type Annulations: Classic methods that can suffer from regioselectivity issues and harsh reaction conditions, often requiring strong acids like polyphosphoric acid (PPA).[4][6]

    • Transition Metal-Catalyzed Reactions: Modern approaches, particularly using palladium or copper, allow for milder conditions and broader functional group tolerance through C-H activation, cross-coupling, or annulation strategies.[7][8][9][10] Common issues involve catalyst deactivation, ligand selection, and achieving high regioselectivity.

  • Gewald Reaction: A powerful multicomponent reaction to form 2-aminothiophenes, which can then be annulated to form the benzene ring. Challenges often relate to substrate scope and controlling side reactions.[11][12]

The primary hurdles researchers face across these methods are:

  • Low Reaction Yields: Often due to incomplete conversion, side reactions, or product decomposition.

  • Poor Regioselectivity: Difficulty in controlling substitution at the C2 vs. C3 position is a significant challenge, especially in post-synthesis functionalization.[13]

  • Difficult Purifications: Co-elution of starting materials, isomers, or stubborn byproducts can complicate isolation.

  • Limited Functional Group Tolerance: Many classical methods fail in the presence of sensitive functional groups required for subsequent transformations.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format.

FAQ 1: Low Yield in Electrophilic Cyclization

Question: I am attempting an electrophilic cyclization of my ortho-alkynyl thioanisole to synthesize a 2,3-disubstituted benzothiophene, but my yields are consistently below 30%. What should I investigate?

Answer: Low yields in this reaction are common and can typically be traced to one of three areas: the electrophile, the substrate, or the reaction conditions. Let's break down the troubleshooting process.

Causality: The mechanism involves the activation of the alkyne by an electrophile, followed by nucleophilic attack from the sulfur atom to form a vinyl cation intermediate, which then undergoes rearomatization. Any factor that destabilizes this pathway or promotes side reactions will lower the yield.

Troubleshooting Workflow:

G start Low Yield (<30%) check_electrophile Step 1: Verify Electrophile (e.g., I₂, NBS, Sulfonium Salt) start->check_electrophile check_substrate Step 2: Assess Substrate Quality & Electronic Effects check_electrophile->check_substrate Electrophile is active & freshly prepared sub_e1 Is the electrophile old or decomposed? (NBS/NIS can degrade) check_electrophile->sub_e1 check_conditions Step 3: Optimize Reaction Conditions check_substrate->check_conditions Substrate is pure & suitable sub_s1 Is the starting material pure? (Trace impurities can poison catalysts or react) check_substrate->sub_s1 sub_s2 Does the alkyne have strong -withdrawing groups? (This deactivates it towards electrophilic attack) check_substrate->sub_s2 solution Yield Improved check_conditions->solution Optimized conditions applied sub_c1 Is the solvent anhydrous? (Water can quench electrophiles/intermediates) check_conditions->sub_c1 sub_c2 Is the temperature too high? (Can cause decomposition or dimerization) check_conditions->sub_c2

Caption: Troubleshooting workflow for low-yield electrophilic cyclization.
  • Step 1: Verify Electrophile Integrity. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) should be fresh or recrystallized. If using a metal catalyst (e.g., Gold(I)), ensure it hasn't decomposed.[8] For sulfonium salts, confirm their stability and purity.[1]

  • Step 2: Assess Substrate.

    • Purity: Confirm the purity of your ortho-alkynyl thioanisole via NMR and LC-MS. Trace impurities from previous steps can interfere.

    • Electronic Effects: Strongly electron-withdrawing groups on the alkyne substituent can significantly slow down or halt the reaction by reducing the alkyne's nucleophilicity.[1] Conversely, electron-donating groups typically facilitate the reaction.

    • Steric Hindrance: Bulky groups near the reaction center can impede the cyclization.

  • Step 3: Optimize Conditions.

    • Solvent: Use anhydrous solvents like dichloromethane (DCM) or acetonitrile. Dichloromethane is often the best choice for these reactions.[1]

    • Temperature: Many electrophilic cyclizations proceed readily at room temperature.[1] Running the reaction at 0 °C or even lower can sometimes suppress side reactions and improve yield. Avoid high temperatures unless literature precedents for your specific substrate class suggest it.

    • Equivalents: While catalytic methods are ideal, some modern electrophilic cyclizations require an excess of the electrophilic source to achieve high yields.[1]

FAQ 2: Poor Regioselectivity in Friedel-Crafts Reactions

Question: I'm trying to acylate a benzothiophene using a Friedel-Crafts reaction, but I'm getting a mixture of C2 and C3 isomers. How can I favor C3 substitution?

Answer: This is a classic challenge. Electrophilic substitution on the benzothiophene ring is kinetically favored at the C3 position but thermodynamically favored at the C2 position. However, for thiophene itself, acylation strongly favors the C2 position.[14] In benzothiophene, the outcome is highly dependent on the reaction conditions and the nature of the electrophile.

Causality: The regioselectivity is determined by the relative stability of the cationic Wheland intermediates formed upon electrophilic attack. Attack at C3 leads to an intermediate where the positive charge is adjacent to the sulfur atom, which can delocalize it via its lone pair. However, this disrupts the benzene ring's aromaticity. Attack at C2 maintains the benzene aromaticity in one of the resonance structures, but charge stabilization from the sulfur is less direct.

Strategies to Enhance C3 Selectivity:

  • Use Milder Lewis Acids: Strong Lewis acids (e.g., AlCl₃) can promote isomerization to the more thermodynamically stable C2-acylated product.[14][15] Try using milder catalysts like SnCl₄, TiCl₄, or iodine.

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can favor the kinetically controlled C3 product and prevent subsequent rearrangement.

  • Alternative C3 Functionalization Methods: If Friedel-Crafts fails, consider modern, highly regioselective methods. The interrupted Pummerer reaction of benzothiophene S-oxides is an excellent metal-free strategy that delivers exclusive C3 arylation or alkylation under mild conditions.[13] This method avoids the harsh conditions and selectivity issues of classical electrophilic substitution.

G BT Benzothiophene S-oxide Sulfonium Sulfonium Intermediate (I) BT->Sulfonium + TFAA TFAA TFAA (Trifluoroacetic Anhydride) Sigmatropic [3,3]-Sigmatropic Rearrangement Sulfonium->Sigmatropic Partner Coupling Partner (e.g., Phenol, Silane) Partner->Sulfonium Intermediate Dearomatized Intermediate Sigmatropic->Intermediate Rearomatization Rearomatization Intermediate->Rearomatization Product C3-Functionalized Benzothiophene Rearomatization->Product

Caption: Simplified workflow for C3-functionalization via interrupted Pummerer reaction.
FAQ 3: My Palladium-Catalyzed C-H Arylation is Inefficient.

Question: I am attempting a direct C-H arylation at the C2 position of my benzothiophene derivative, but the reaction is sluggish with significant starting material recovery. What should I change?

Answer: Direct C-H arylation is a powerful tool, but its success is highly sensitive to the catalytic system and substrate electronics. Inefficiency often points to issues with catalyst activation, stability, or inherent substrate reactivity.

Key Parameters for Optimization:

ParameterCommon Choices & RationalePotential Issues & Solutions
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, PEPPSI-type complexes.[7]Issue: Precatalyst fails to form the active Pd(0) species. Solution: Screen different precatalysts. For electron-rich heterocycles, Pd-PEPPSI complexes can be highly effective.[7]
Ligand Phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs).Issue: Ligand is too bulky or not electron-donating enough to facilitate oxidative addition. Solution: Screen a panel of ligands. Bulky, electron-rich phosphines are a good starting point.
Base K₂CO₃, Cs₂CO₃, LiOt-Bu, K₃PO₄.[4][7]Issue: Base is too weak to facilitate the concerted metalation-deprotonation step. Solution: Stronger bases like LiOt-Bu are often required for C-H arylation of electron-rich heteroarenes.[7]
Solvent Toluene, Dioxane, DMF.Issue: Solvent polarity or coordination ability is suboptimal. Solution: Switching the solvent can dramatically alter catalyst activity and solubility.
Aryl Halide Partner Aryl iodides > bromides > chlorides.Issue: Using a less reactive aryl chloride or bromide. Solution: Switch to the corresponding aryl iodide or screen catalysts/ligands specifically designed for less reactive halides.

Expert Insight: The acidity of the C2-H bond is crucial for this reaction.[13] If your benzothiophene contains strongly electron-donating groups, this can decrease the acidity of the C2 proton, making the C-H activation step more difficult. In such cases, a stronger base or a more active catalytic system is required.

Section 3: Protocol Library

Protocol 1: Electrophilic Thiomethyl-Cyclization of an o-Alkynyl Thioanisole

Adapted from Alikhani, Z. et al., J. Org. Chem. 2022, 87, 6312-6320.[1]

This protocol describes the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene from (2-(phenylethynyl)phenyl)(methyl)sulfane using a stable sulfonium salt as the electrophilic trigger.

Materials:

  • (2-(phenylethynyl)phenyl)(methyl)sulfane (Substrate, 1.0 equiv)

  • Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (Electrophile, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (e.g., 100 mg, 0.446 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (e.g., 4.5 mL).

  • To this solution, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (e.g., 173 mg, 0.892 mmol, 2.0 equiv) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired 3-(methylthio)-2-phenylbenzo[b]thiophene.[1]

Self-Validation:

  • Expected Yield: High to quantitative (e.g., >90%).[1]

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show a characteristic singlet for the newly introduced S-methyl group.[1]

  • Troubleshooting: If the reaction stalls, ensure the sulfonium salt is pure and the solvent is perfectly anhydrous. A slight extension of the reaction time may be necessary for less reactive substrates.

References

Technical Support Center: Selective Oxidation of Benzothiophene Methanols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the selective oxidation of benzothiophene methanols. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this crucial chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve high-yield, selective oxidation to the desired aldehyde while avoiding common pitfalls like over-oxidation to the carboxylic acid.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction is yielding the benzothiophene carboxylic acid instead of the aldehyde. What's causing this over-oxidation?

Answer:

Over-oxidation of primary alcohols, such as benzothiophene methanols, to carboxylic acids is a frequent challenge. The primary culprit is often the presence of water in the reaction mixture, which facilitates the formation of an aldehyde hydrate intermediate.[1][2] This hydrate is susceptible to further oxidation. Several factors can contribute to this issue:

  • Choice of Oxidizing Agent: "Strong" oxidizing agents, especially those used in aqueous acidic conditions like Jones reagent (chromic acid), are designed to oxidize primary alcohols completely to carboxylic acids.[3]

  • Reaction Conditions: Even with milder reagents, prolonged reaction times, elevated temperatures, or an excess of the oxidizing agent can lead to over-oxidation.

  • Solvent and Reagent Purity: The use of wet solvents or reagents introduces water, promoting the formation of the aldehyde hydrate.

Solutions:

  • Select a Mild, Anhydrous Oxidizing Agent: Employ reagents known for selectively oxidizing primary alcohols to aldehydes under anhydrous conditions.[3][4][5] Excellent choices include:

    • Dess-Martin Periodinane (DMP): Known for its mildness, neutral pH conditions, and high chemoselectivity.[6][7][8]

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions, which is highly effective and avoids toxic heavy metals.[9][10][11]

    • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though care must be taken due to the chromium content.[4][12]

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Optimize Reaction Parameters:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the aldehyde.[13][14] Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

    • Control Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the mild oxidizing agent. A large excess can drive the reaction towards over-oxidation.

    • Temperature Control: For exothermic reactions, maintain the recommended temperature. Swern oxidations, for example, are typically run at -78 °C to ensure selectivity.[11][15]

Question 2: My reaction is sluggish and showing low conversion rates. How can I improve the reaction efficiency?

Answer:

Low conversion can stem from several factors, from reagent quality to the inherent reactivity of your specific benzothiophene methanol derivative.

  • Reagent Inactivity: The oxidizing agent may have degraded due to improper storage or age.

  • Insufficient Activation (Swern Oxidation): In a Swern oxidation, the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate is crucial.[9]

  • Steric Hindrance: Bulky substituents near the methanol group on the benzothiophene ring can hinder the approach of the oxidizing agent.

  • Low Reaction Temperature: While necessary for selectivity in some cases, excessively low temperatures can significantly slow down the reaction rate.

Solutions:

  • Verify Reagent Quality:

    • Use freshly opened or properly stored oxidizing agents. Dess-Martin Periodinane, for instance, can be sensitive to moisture.

    • If preparing a reagent in situ (like Jones reagent), ensure the precursors are of high quality.

  • Optimize Reaction Conditions:

    • Temperature Adjustment: For reactions that are not temperature-sensitive for selectivity, a modest increase in temperature may improve the rate. However, this should be done cautiously and with careful monitoring to avoid side reactions.

    • Solvent Choice: The choice of solvent can impact solubility and reaction rates. Dichloromethane (DCM) is commonly used for DMP and Swern oxidations.[6][9]

    • Catalyst (if applicable): For catalytic oxidations, ensure the catalyst is active and not poisoned.

  • For Swern Oxidation Specifically:

    • Ensure the dropwise addition of oxalyl chloride to DMSO at a low temperature (-78 °C) to correctly form the active species.

    • Allow sufficient time for the activation step before adding the alcohol.

Question 3: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The benzothiophene core, while aromatic, can be susceptible to certain side reactions, especially under harsh conditions.[16]

  • Oxidation of the Sulfur Atom: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, particularly with strong oxidizing agents or in the presence of certain catalysts.[17][18]

  • Electrophilic Substitution on the Ring: If the reaction conditions are acidic, electrophilic attack on the electron-rich benzothiophene ring can occur.[16]

  • Side Reactions from the Oxidant: For instance, in a Swern oxidation, if the temperature is not carefully controlled, side reactions like the Pummerer rearrangement can occur.

Solutions:

  • Employ Mild and Selective Reagents: DMP and Swern oxidations are generally very selective for the alcohol and are less likely to affect the benzothiophene core.[6][9]

  • Control pH: For reactions that may generate acidic byproducts, such as the Dess-Martin oxidation which produces acetic acid, the addition of a mild, non-nucleophilic base like pyridine or sodium bicarbonate can buffer the reaction and protect acid-labile functional groups.[6]

  • Strict Temperature Control: Adhere to the recommended temperature profiles for your chosen oxidation method. This is especially critical for Swern oxidations.[15]

II. Frequently Asked Questions (FAQs)

What are the most common oxidizing agents for the selective conversion of benzothiophene methanols to aldehydes, and what are their pros and cons?
Oxidizing AgentProsCons
Dess-Martin Periodinane (DMP) - Very mild and selective[7]- Neutral reaction conditions[7]- High functional group tolerance- Simple workup- Can be shock-sensitive/explosive[19]- Relatively high molecular weight, leading to poor atom economy- Produces acetic acid as a byproduct
Swern Oxidation - High yields and excellent selectivity[9][11]- Avoids toxic heavy metals[10][11]- Mild conditions tolerate many functional groups[9]- Requires cryogenic temperatures (-78 °C)[15]- Produces foul-smelling dimethyl sulfide[9]- Requires careful control of reagent addition
Pyridinium Chlorochromate (PCC) - Effective for selective oxidation to aldehydes[4][12]- Readily available and relatively inexpensive- Chromium-based reagent, which is toxic and poses disposal challenges- Can be acidic, potentially affecting sensitive substrates
How do I monitor the progress of my oxidation reaction effectively?

Effective reaction monitoring is crucial to prevent over-oxidation and ensure complete conversion.

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the reaction progress. Spot the reaction mixture alongside your starting material and, if available, a standard of the desired aldehyde. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[13] It allows you to accurately determine the percentage of remaining starting material and the yield of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying the products and any volatile byproducts.

What is the mechanism of over-oxidation and how does working under anhydrous conditions prevent it?

The generally accepted mechanism for the over-oxidation of a primary alcohol to a carboxylic acid involves the intermediate aldehyde.[2][20] In the presence of water, the aldehyde exists in equilibrium with its hydrate form (a geminal diol).[1][2] This hydrate can be further oxidized as if it were an alcohol, leading to the carboxylic acid.

By conducting the reaction under strictly anhydrous conditions, the formation of the aldehyde hydrate is prevented.[1][2] Without the hydrate, the aldehyde is much less susceptible to further oxidation by mild oxidizing agents.

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of the benzothiophene methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N2 or Ar), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a 10% aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude benzothiophene carboxaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of the benzothiophene methanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the low temperature.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (Et3N, 5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary. Note: The workup should be performed in a well-ventilated fume hood due to the production of dimethyl sulfide.[9]

Visual Workflow: Troubleshooting Over-oxidation

G start Problem: Over-oxidation to Carboxylic Acid q1 Is water present in the reaction? start->q1 sol1 Implement Anhydrous Conditions: - Use dry solvents/glassware - Run under inert atmosphere q1->sol1 Yes q2 Which oxidizing agent was used? q1->q2 No sol1->q2 strong_oxidant Strong Oxidant (e.g., Jones Reagent) q2->strong_oxidant mild_oxidant Mild Oxidant q2->mild_oxidant sol2 Switch to a Mild Oxidant: - Dess-Martin Periodinane (DMP) - Swern Oxidation - Pyridinium Chlorochromate (PCC) end Successful Aldehyde Synthesis sol2->end strong_oxidant->sol2 q3 Are reaction parameters optimized? mild_oxidant->q3 sol3 Optimize Parameters: - Monitor reaction closely (TLC/HPLC) - Control stoichiometry (1.1-1.5 eq.) - Maintain correct temperature q3->sol3 No q3->end Yes sol3->end

Caption: A decision tree for troubleshooting the over-oxidation of benzothiophene methanols.

Mechanism: The Role of Water in Over-oxidation

G Over-oxidation Pathway in the Presence of Water cluster_0 Desired Pathway (Anhydrous) cluster_1 Over-oxidation Pathway Alcohol R-CH2OH (Primary Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde [O] (Mild Oxidant) Aldehyde2 R-CHO (Aldehyde) Alcohol->Aldehyde2 [O] Hydrate R-CH(OH)2 (Aldehyde Hydrate) Aldehyde2->Hydrate + H2O Hydrate->Aldehyde2 - H2O Acid R-COOH (Carboxylic Acid) Hydrate->Acid [O]

Caption: The formation of an aldehyde hydrate is key to over-oxidation.

IV. References

  • Mechanism for oxidation of primary alcohols to carboxylic acids. (2016). Chemistry Stack Exchange. --INVALID-LINK--

  • Alcohol oxidation. (n.d.). Wikipedia. --INVALID-LINK--

  • The Oxidation of Alcohols. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Oxidation of Alcohols. (n.d.). Jack Westin. --INVALID-LINK--

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. --INVALID-LINK--

  • A Guide to Oxidation Reactions of Alcohols. (n.d.). Compound Interest. --INVALID-LINK--

  • The Dess-Martin periodinane. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--

  • Minimizing side reactions in the synthesis of benzothiophene-indoles. (n.d.). Benchchem. --INVALID-LINK--

  • Dess–Martin oxidation. (n.d.). Wikipedia. --INVALID-LINK--

  • Swern oxidation. (n.d.). Wikipedia. --INVALID-LINK--

  • Dess–Martin Periodinane. (n.d.). Merck Millipore. --INVALID-LINK--

  • Reactions of Alcohols. (n.d.). Course Hero. --INVALID-LINK--

  • The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. (n.d.). Scielo. --INVALID-LINK--

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). (2014). PubMed. --INVALID-LINK--

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. --INVALID-LINK--

  • Swern Oxidation. (2019). Organic Chemistry Portal. --INVALID-LINK--

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. --INVALID-LINK--

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis. --INVALID-LINK--

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Swern Oxidation Procedure. (n.d.). MSU Chemistry. --INVALID-LINK--

  • Catalytic oxidation of benzothiophene and dibenzothiophene in model light oil Ti-MWW. (2006). Chinese Journal of Catalysis. --INVALID-LINK--

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (n.d.). ResearchGate. --INVALID-LINK--

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

References

Validation & Comparative

A Comparative Spectroscopic Guide to (3-Chloro-1-benzothien-2-yl)methanol: A Predictive and Analog-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signature of (3-Chloro-1-benzothien-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of this compound, a key intermediate in pharmaceutical synthesis. In the absence of directly published experimental spectra for this specific molecule, this document leverages a comparative approach, drawing on established spectroscopic principles and data from structurally analogous compounds. By examining the influence of the chloro and hydroxymethyl substituents on the benzothiophene core, we can confidently predict the characteristic spectral features of the target molecule. This guide will empower researchers to identify and characterize this compound with a high degree of certainty.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of related compounds and the known effects of substituents on spectroscopic data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HH-4 or H-7Aromatic protons on the benzene ring, likely deshielded by the fused thiophene ring.
~7.3-7.5m3HRemaining Aromatic ProtonsOverlapping signals for the other protons on the benzene ring.
~4.9s2H-CH₂OHMethylene protons adjacent to an oxygen atom, expected to be a singlet.
~2.0-3.0br s1H-OHThe hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~140-142C-7aQuaternary carbon at the fusion of the two rings.
~138-140C-3aQuaternary carbon at the fusion of the two rings.
~130-135C-2Carbon bearing the hydroxymethyl group, deshielded by the sulfur and adjacent to the chloro-substituted carbon.
~125-130C-3Carbon bearing the chloro substituent, significantly deshielded.
~122-125Aromatic CHAromatic carbons in the benzene ring.
~60-65-CH₂OHAliphatic carbon of the hydroxymethyl group.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3600Broad, StrongO-H stretchCharacteristic of the hydroxyl group, broadened due to hydrogen bonding.
3000-3100MediumAromatic C-H stretchTypical for aromatic compounds.
2850-2960MediumAliphatic C-H stretchFrom the methylene group.
1450-1600Medium-StrongC=C stretchAromatic ring vibrations.
1000-1100StrongC-O stretchCharacteristic of the primary alcohol.
700-800StrongC-Cl stretchIndicative of the chloro substituent.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonRationale
198/200[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
167/169[M-CH₂OH]⁺Loss of the hydroxymethyl group.
163[M-Cl]⁺Loss of the chlorine atom.
139[C₈H₅S]⁺Further fragmentation of the benzothiophene core.

Comparative Analysis with Structurally Related Compounds

The predicted data above is substantiated by comparing it with the known spectroscopic data of similar molecules.

(Benzo[b]thiophen-3-yl)methanol: The Unsubstituted Analog

The most direct comparison can be made with (benzo[b]thiophen-3-yl)methanol.

  • ¹H NMR: In (benzo[b]thiophen-3-yl)methanol, the methylene protons (-CH₂OH) appear around 4.96 ppm.[1] We predict a similar chemical shift for the target compound. The aromatic protons in the unsubstituted analog appear between 7.38 and 7.89 ppm.[1] The introduction of a chlorine atom at the 3-position in our target molecule is expected to cause some downfield shifts for the adjacent protons.

  • ¹³C NMR: The methylene carbon in (benzo[b]thiophen-3-yl)methanol resonates at 59.85 ppm.[1] A similar value is expected for this compound. The key difference will be in the aromatic region, where the C-3 carbon will be significantly deshielded due to the electronegative chlorine atom.

3-Chloro-1-benzothiophene: The Effect of the Chloro Substituent

Examining 3-chloro-1-benzothiophene helps to isolate the effect of the chlorine atom on the benzothiophene core. The presence of chlorine at the 3-position will influence the electronic distribution within the thiophene ring, which will be reflected in the chemical shifts of the nearby carbons and protons.

Benzyl Alcohol: The Hydroxymethyl Moiety

The signals for the -CH₂OH group can be compared to those in simple benzyl alcohol. The chemical shifts for the methylene protons and carbon are expected to be in a similar range, although slightly modified by the electronic environment of the benzothiophene ring.

Experimental Protocols

To experimentally verify the predicted data, the following standard spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualizing the Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key atoms for spectroscopic analysis.

Figure 1. Molecular structure of this compound.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols and comparative data presented herein serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

A Guide to the Structural Elucidation of (3-Chloro-1-benzothien-2-yl)methanol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (3-Chloro-1-benzothien-2-yl)methanol, a substituted benzothiophene of interest in medicinal chemistry due to the prevalence of the benzothiophene scaffold in pharmacologically active compounds.[1]

This guide will navigate through the interpretation of the NMR spectra of this target molecule by first examining a close structural analog, (1-benzothien-2-yl)methanol, and then dissecting the predictable spectral changes introduced by the C3-chloro substituent. This comparative approach, grounded in the fundamental principles of NMR, provides a robust framework for structural verification and serves as a practical reference for researchers working with similar heterocyclic systems.

The Power of Comparative Analysis in NMR

Direct experimental data for every novel compound is not always readily available. In such instances, a detailed analysis of structurally related molecules, coupled with a thorough understanding of substituent effects, becomes an invaluable predictive tool. Here, we leverage the known NMR data of (1-benzothien-2-yl)methanol to forecast the spectrum of its 3-chloro derivative.

¹H and ¹³C NMR Spectra of the Parent Compound: (1-Benzothien-2-yl)methanol

The spectral data for the parent alcohol, (1-benzothien-2-yl)methanol, provides a foundational baseline for our analysis.

Table 1: ¹H and ¹³C NMR Data for (1-Benzothien-2-yl)methanol

¹H NMR (500 MHz, CDCl₃) Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1~7.85m2HH-4, H-7
2~7.35m2HH-5, H-6
37.15s1HH-3
44.90s2H-CH₂OH
5~2.0 (broad)s1H-OH
¹³C NMR (126 MHz, CDCl₃) Signal Chemical Shift (δ, ppm) Assignment
1145.0 (approx.)C-2
2140.4C-7a
3139.5C-3a
4124.5C-5
5124.3C-6
6123.7C-4
7122.3C-7
8121.0 (approx.)C-3
961.0 (approx.)-CH₂OH

Note: Precise assignments for the aromatic protons and carbons can be ambiguous without 2D NMR data but are based on typical chemical shift ranges for benzothiophenes.

The Influence of the C3-Chloro Substituent: A Predictive Analysis

The introduction of a chlorine atom at the C3 position is anticipated to induce significant and predictable changes in the NMR spectra due to its electronegativity and anisotropic effects.

Predicted ¹H NMR Spectrum of this compound

The most notable change in the ¹H NMR spectrum will be the absence of the H-3 proton signal. Furthermore, the electronic influence of the chlorine atom will cause shifts in the neighboring protons.

  • -CH₂OH Protons: The methylene protons, being adjacent to the electron-rich C2-C3 double bond, will experience a slight downfield shift due to the inductive effect of the chlorine atom.

  • Aromatic Protons: The protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to experience minor shifts, with H-4 likely being the most affected due to its proximity to the thiophene ring.

Predicted ¹³C NMR Spectrum of this compound

The impact on the ¹³C NMR spectrum will be more pronounced, particularly for the carbons of the thiophene ring.

  • C-3: The carbon directly attached to the chlorine atom will experience a significant downfield shift due to the direct electronegative effect of the halogen.

  • C-2: The C-2 carbon, now adjacent to the chlorinated C-3, will also be influenced, likely showing a downfield shift.

  • -CH₂OH Carbon: The chemical shift of the methylene carbon is expected to be less affected than the ring carbons but may show a minor downfield shift.

  • Benzene Ring Carbons: The carbons of the fused benzene ring will likely exhibit minor shifts, with C-3a and C-4 being the most perturbed.

Comparative Spectral Data

The following table provides a side-by-side comparison of the experimental data for the parent compound and the predicted data for its 3-chloro derivative, offering a clear illustration of the substituent effects.

Table 2: Comparative ¹H and ¹³C NMR Data

Position (1-Benzothien-2-yl)methanol ¹H (ppm) This compound Predicted ¹H (ppm) (1-Benzothien-2-yl)methanol ¹³C (ppm) This compound Predicted ¹³C (ppm)
-CH₂OH4.904.95 - 5.05~61.0~62.0
-OH~2.0~2.1--
H-3/C-37.15-~121.0~125.0
H-4/C-4~7.85~7.90123.7~124.0
H-5/C-5~7.35~7.40124.5~124.8
H-6/C-6~7.35~7.40124.3~124.6
H-7/C-7~7.85~7.90122.3~122.6
C-2--~145.0~147.0
C-3a--139.5~139.0
C-7a--140.4~140.0

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Purified_Compound Purified Compound Dissolution Dissolution in Deuterated Solvent Purified_Compound->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_Sample Final NMR Sample Filtration->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Spectral_Interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) OneD_NMR->Spectral_Interpretation TwoD_NMR->Spectral_Interpretation Structure_Proposal Structure Proposal Spectral_Interpretation->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide demonstrates a systematic approach to the analysis and prediction of the ¹H and ¹³C NMR spectra of this compound. By anchoring the analysis in the experimental data of a close structural analog and applying fundamental principles of substituent effects, a reliable and detailed spectral interpretation can be achieved. This methodology not only facilitates the structural confirmation of the target molecule but also serves as a valuable instructional framework for researchers engaged in the synthesis and characterization of novel chemical entities, particularly within the domain of heterocyclic chemistry and drug development. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained for robust structural analysis.

References

A Comparative Guide to the Mass Spectrometry of (3-Chloro-1-benzothien-2-yl)methanol: Elucidating Fragmentation Patterns and Optimizing Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of heterocyclic compounds is paramount. (3-Chloro-1-benzothien-2-yl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to its combination of a chlorinated benzothiophene core and a reactive methanol substituent. This guide provides an in-depth comparison of mass spectrometric approaches for its characterization, offering insights into predictable fragmentation pathways and best practices for obtaining high-quality data.

Introduction to the Analyte and the Importance of Mass Spectrometry

This compound (C₉H₇ClOS) is a significant building block in medicinal chemistry.[1] Its structural elucidation is a critical step in ensuring the purity and identity of synthetic intermediates and final products. Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a fragmentation fingerprint that can confirm the compound's structure. This guide will explore the expected behavior of this molecule under various ionization techniques, with a focus on Electron Ionization (EI) due to its extensive and reproducible fragmentation patterns.[2]

Predicting the Fragmentation Symphony: A Tale of Two Moieties

The mass spectrum of this compound is anticipated to be a composite of the fragmentation behaviors of its two key structural features: the chlorinated benzothiophene ring and the methanol side chain. By understanding the typical fragmentation of each part, we can predict the overall mass spectrum.

The Benzothiophene Core: A Stable but Informative Fragmenter

The foundational structure, benzo[b]thiophene, is a relatively stable aromatic system. Its fragmentation under EI conditions typically involves the loss of small, stable molecules.[3] We can anticipate similar behavior for the substituted core of our analyte.

The Methanol and Chloro Substituents: The Keys to Diagnostic Ions

The alcohol and chlorine functionalities are the primary drivers of the most diagnostic fragmentation pathways. For alcohols, two main fragmentation routes are common: alpha-cleavage and dehydration.[4][5][6] For alkyl halides, cleavage of the halogen and alpha-cleavage are also prevalent.[6]

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. Here, we compare the expected outcomes for hard and soft ionization methods.

Ionization TechniqueExpected Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) Extensive fragmentation, providing a detailed structural fingerprint. The molecular ion peak may be of low abundance.[2][7]Highly reproducible spectra, extensive libraries for comparison.Molecular ion may be absent or weak for fragile molecules.
Chemical Ionization (CI) "Softer" ionization method.[7] A prominent protonated molecule [M+H]⁺ is expected, with less fragmentation than EI.Clear identification of the molecular weight.Less structural information from fragmentation.
Electrospray Ionization (ESI) Another soft ionization technique, suitable for LC-MS.[2] It will likely produce a strong [M+H]⁺ or other adduct ions with minimal fragmentation.Excellent for analyzing samples from liquid chromatography.Fragmentation is often limited and may require tandem MS (MS/MS) for structural elucidation.

Predicted Electron Ionization (EI) Fragmentation Pattern

Based on the established fragmentation rules for alcohols, chlorinated compounds, and aromatic systems, we can predict the key fragmentation pathways for this compound under EI.

Molecular Ion and Isotopic Pattern

The molecular formula is C₉H₇ClOS, with a nominal molecular weight of 198 g/mol for the ³⁵Cl isotope and 200 g/mol for the ³⁷Cl isotope. A key identifying feature will be the characteristic M and M+2 isotopic pattern in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.[5]

Key Fragmentation Pathways
  • Loss of a Hydrogen Radical (M-1): The formation of an [M-H]⁺ ion is a common feature in the mass spectra of primary alcohols and benzothiazole derivatives, often leading to a stable oxonium ion or a stabilized ring structure.[8][9]

  • Alpha-Cleavage (Loss of a Hydroxymethyl Radical, M-31): Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of primary alcohols.[4][5][6] This would result in the loss of a ·CH₂OH radical (mass 31) to form a stable 3-chloro-1-benzothienyl cation.

  • Loss of Water (M-18): Dehydration is another common fragmentation pathway for alcohols, leading to the formation of a radical cation of the corresponding alkene.[4][5][6]

  • Loss of Chlorine Radical (M-35): Cleavage of the C-Cl bond would result in the loss of a chlorine radical, though this may be less favorable than fragmentation involving the methanol side chain.

  • Fragmentation of the Benzothiophene Ring: Following the initial losses, the benzothiophene ring itself can fragment, potentially losing acetylene (C₂H₂) or CS, similar to the fragmentation of the parent benzothiophene.[3]

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

G M [this compound]⁺˙ m/z 198/200 M_minus_H [M-H]⁺ m/z 197/199 M->M_minus_H -H˙ M_minus_CH2OH [M-CH₂OH]⁺ m/z 167/169 M->M_minus_CH2OH -•CH₂OH M_minus_H2O [M-H₂O]⁺˙ m/z 180/182 M->M_minus_H2O -H₂O M_minus_Cl [M-Cl]⁺ m/z 163 M->M_minus_Cl -Cl˙ Benzothiophene_fragment Further Ring Fragmentation M_minus_CH2OH->Benzothiophene_fragment

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and informative mass spectra of this compound, the following experimental setup is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
  • Sample Preparation: Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This protocol is designed to ensure efficient volatilization and separation of the analyte, leading to a clean mass spectrum.

Comparison with an Alternative Structure: (7-Chloro-1-benzothien-3-yl)methanol

To highlight the importance of fragmentation patterns in distinguishing isomers, let's consider a structural isomer, (7-Chloro-1-benzothien-3-yl)methanol.[10][11] While having the same molecular weight, its fragmentation pattern would likely differ. For instance, the initial fragmentation involving the methanol group might be similar, but the subsequent fragmentation of the chlorinated benzothiophene core could produce different fragment ions due to the different position of the chlorine atom.

G A Initial Fragmentation (Loss of H, CH₂OH, H₂O) B Fragmentation of 3-chloro-benzothiophene core A->B D Fragmentation of 7-chloro-benzothiophene core B->D Different Fragment Ions C Initial Fragmentation (Loss of H, CH₂OH, H₂O) C->D

Caption: Logical workflow comparing fragmentation of isomers.

Conclusion and Best Practices

The mass spectrometric analysis of this compound provides a wealth of structural information. While soft ionization techniques are invaluable for confirming the molecular weight, electron ionization, particularly when coupled with gas chromatography, offers a detailed fragmentation fingerprint that is crucial for unambiguous identification and differentiation from isomers. By understanding the predictable fragmentation pathways of the constituent functional groups, researchers can confidently interpret the resulting mass spectra and ensure the integrity of their synthesized compounds. When reporting data, it is essential to include the ionization method, energy, and the observed relative abundances of the key fragment ions to allow for robust comparison and validation.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzothiophene-2-methanols

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzothiophene-2-methanols are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their rigid, planar structure and the presence of a reactive hydroxymethyl group make them valuable scaffolds in the design of bioactive molecules and functional organic materials.[1][2] This guide provides a comparative analysis of the primary synthetic routes to these important intermediates, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology.

The Strategic Importance of the Benzothiophene-2-methanol Scaffold

The benzothiophene core is a "privileged" structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. The introduction of a methanol moiety at the 2-position provides a crucial handle for further synthetic elaboration, allowing for the facile introduction of diverse functionalities through esterification, etherification, or conversion to other functional groups. This versatility has led to their use in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1]

This guide will dissect and compare four principal synthetic strategies for accessing substituted benzothiophene-2-methanols:

  • Route 1: Reduction of 2-Acylbenzothiophenes

  • Route 2: Reduction of Benzothiophene-2-carboxylic Acid Derivatives

  • Route 3: Lithiation of Benzothiophenes and Reaction with Formaldehyde

  • Route 4: Grignard Reaction of 2-Halobenzothiophenes with Formaldehyde

Each route will be evaluated based on its efficiency, substrate scope, and practical applicability in a research and development setting.

Route 1: Reduction of 2-Acylbenzothiophenes

This two-step approach involves the initial acylation of a substituted benzothiophene at the 2-position, followed by the reduction of the resulting ketone to the desired secondary alcohol.

Step 1A: Vilsmeier-Haack Formylation of Benzothiophenes

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like benzothiophene.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[3]

Mechanism of Vilsmeier-Haack Formylation:

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich benzothiophene then attacks this electrophile, preferentially at the electron-rich C2 position, to form a stable intermediate. Subsequent hydrolysis of the iminium salt intermediate yields the 2-formylbenzothiophene.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Benzothiophene

  • To a stirred solution of the substituted benzothiophene (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-formylbenzothiophene.

Step 1B: Reduction of the 2-Formyl Group

The resulting 2-formylbenzothiophene can be readily reduced to the corresponding 2-methanol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones.[4][5][6]

Mechanism of Sodium Borohydride Reduction:

The reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Experimental Protocol: Sodium Borohydride Reduction of a 2-Formylbenzothiophene

  • Dissolve the 2-formylbenzothiophene (1.0 eq) in a suitable protic solvent such as methanol or ethanol (10-20 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the substituted benzothiophene-2-methanol.

Route 2: Reduction of Benzothiophene-2-carboxylic Acid Derivatives

This route involves the synthesis of a benzothiophene-2-carboxylic acid or its ester, followed by reduction to the 2-methanol. This approach is particularly useful when the corresponding carboxylic acid is readily available or easily synthesized.

Reduction of Benzothiophene-2-carboxylates

Esters of benzothiophene-2-carboxylic acid can be effectively reduced to the corresponding 2-methanols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8][9][10][11] LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups.

Mechanism of Lithium Aluminum Hydride Reduction of Esters:

The reaction proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the ester carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde, which is immediately reduced further by another equivalent of hydride to the final alcohol. An acidic workup is required to protonate the resulting alkoxide.

Experimental Protocol: LiAlH₄ Reduction of an Ethyl Benzothiophene-2-carboxylate

Caution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether at 0 °C under an inert atmosphere, add a solution of the ethyl benzothiophene-2-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude benzothiophene-2-methanol.

  • Purify the product by column chromatography or recrystallization.

Route 3: Lithiation of Benzothiophenes and Reaction with Formaldehyde

Direct C-H activation via lithiation offers a more convergent approach to benzothiophene-2-methanols. The acidity of the C2 proton of benzothiophene allows for its selective deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophile.

Mechanism of Lithiation and Reaction with Formaldehyde:

The reaction begins with the deprotonation of the most acidic proton on the benzothiophene ring, which is at the 2-position, by n-BuLi to form a 2-lithiobenzothiophene intermediate. This highly nucleophilic organolithium species then readily attacks the electrophilic carbon of formaldehyde (or its solid polymer, paraformaldehyde), leading to the formation of a lithium alkoxide. Subsequent aqueous workup protonates the alkoxide to furnish the desired 2-methanol.

Experimental Protocol: Lithiation of a Substituted Benzothiophene and Reaction with Formaldehyde

  • To a solution of the substituted benzothiophene (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a source of formaldehyde, such as paraformaldehyde (2.0-3.0 eq, dried under vacuum), in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted benzothiophene-2-methanol.

Route 4: Grignard Reaction of 2-Halobenzothiophenes with Formaldehyde

For substrates where a 2-halobenzothiophene is more readily available than the parent heterocycle, the Grignard reaction provides a classic and effective method for the introduction of the hydroxymethyl group.[12]

Mechanism of Grignard Reaction with Formaldehyde:

The reaction involves the formation of a 2-benzothienylmagnesium halide (a Grignard reagent) from the corresponding 2-halobenzothiophene and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the carbonyl carbon of formaldehyde. An acidic workup is then performed to protonate the intermediate magnesium alkoxide, yielding the final product.

Experimental Protocol: Grignard Reaction of a 2-Bromobenzothiophene with Formaldehyde

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the 2-bromobenzothiophene (1.0 eq) in anhydrous THF or diethyl ether dropwise to the magnesium turnings. The reaction may require gentle heating to initiate.

  • Once the reaction has started, add the remaining solution of the 2-bromobenzothiophene at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a source of formaldehyde, such as a solution of gaseous formaldehyde in THF or by passing gaseous formaldehyde (generated by heating paraformaldehyde) through the solution.[13]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the substituted benzothiophene-2-methanol.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route to a particular substituted benzothiophene-2-methanol will depend on several factors, including the availability and cost of starting materials, the nature and position of substituents on the benzothiophene ring, and the desired scale of the synthesis.

Parameter Route 1: Reduction of 2-Acylbenzothiophenes Route 2: Reduction of 2-Carboxybenzothiophenes Route 3: Lithiation & Formaldehyde Route 4: Grignard & Formaldehyde
Starting Material Substituted BenzothiopheneSubstituted Benzothiophene-2-carboxylic acid/esterSubstituted Benzothiophene2-Halo-substituted Benzothiophene
Key Reagents Vilsmeier Reagents, NaBH₄LiAlH₄n-BuLi, FormaldehydeMg, Formaldehyde
Typical Yield 60-85% (over two steps)70-95%50-80%50-75%
Reaction Time 4-8 hours3-6 hours12-16 hours4-8 hours
Temperature 0 °C to 80 °C0 °C to room temperature-78 °C to room temperatureRoom temperature to reflux
Advantages Reliable formylation, mild reduction.High-yielding reduction.Convergent, direct C-H functionalization.Utilizes readily available halo-aromatics.
Disadvantages Two-step process.Requires highly reactive and pyrophoric LiAlH₄.Requires cryogenic temperatures and strictly anhydrous conditions.Grignard formation can be sensitive to substituents.
Substrate Scope Good tolerance for various substituents.Sensitive to other reducible functional groups.Sensitive to acidic protons and electrophilic functional groups.Less tolerant of acidic protons and certain functional groups.

Conclusion and Recommendations

For the synthesis of a wide range of substituted benzothiophene-2-methanols, the reduction of 2-acylbenzothiophenes (Route 1) often provides the most versatile and reliable approach. The Vilsmeier-Haack formylation is generally high-yielding and tolerant of many functional groups, and the subsequent reduction with sodium borohydride is mild and straightforward.

The reduction of benzothiophene-2-carboxylic acid derivatives (Route 2) is an excellent choice when the starting carboxylic acid or ester is commercially available or easily prepared. The high yields of the LiAlH₄ reduction make this an attractive option for large-scale synthesis, provided the necessary safety precautions are taken.

The lithiation/formaldehyde quenching route (Route 3) is a powerful and convergent method for the direct synthesis of these compounds from the parent benzothiophene. However, its requirement for cryogenic temperatures and sensitivity to certain functional groups may limit its broad applicability.

Finally, the Grignard reaction (Route 4) is a classic and valuable tool, particularly when the corresponding 2-halobenzothiophene is the most accessible starting material. Careful control of the reaction conditions is necessary to ensure successful Grignard reagent formation.

Ultimately, the selection of the most appropriate synthetic strategy will be a case-by-case decision, guided by the principles of synthetic efficiency, substrate availability, and the specific requirements of the target molecule.

References

A Comparative Guide to the Biological Activity of (3-Chloro-1-benzothien-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 1-benzothiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and lipophilic nature make it an ideal starting point for the design of targeted therapeutics. This guide provides an in-depth comparative analysis of the biological activity of a key synthetic intermediate, (3-Chloro-1-benzothien-2-yl)methanol, and its more complex derivatives. We will delve into the structure-activity relationships that govern their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to provide a clear rationale for future drug design efforts.

The Core Scaffold: this compound

This compound is a crucial building block in the synthesis of a variety of bioactive molecules. The presence of a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position provides two reactive sites for facile chemical modification. The chloro group, in particular, has been noted to enhance the biological potency of benzothiophene derivatives, a theme that will be explored in the subsequent sections.[3]

While extensive biological activity data for this compound itself is not widely published, its primary role is that of a precursor. Its value lies in its potential to be transformed into a diverse library of esters, ethers, and other derivatives, which have demonstrated significant biological effects. This guide will, therefore, use this parent alcohol as a structural baseline to understand how specific modifications influence therapeutic activity.

Comparative Analysis: Anticancer Activity of Key Derivatives

A significant area of investigation for benzothiophene derivatives has been in oncology, with many compounds demonstrating potent cytotoxic effects against a range of human cancer cell lines. A particularly insightful study by Penthala et al. explored a series of benzothiophene acrylonitrile analogs, which, while not direct derivatives of this compound, share the core benzothiophene scaffold and provide a compelling case for the anticancer potential of this class of compounds. Their findings highlight that modifications at the 2-position can lead to nanomolar-range growth inhibition.[4]

These compounds are hypothesized to exert their cytotoxic effects through interaction with tubulin, disrupting microtubule dynamics and leading to mitotic arrest—a mechanism shared by highly successful clinical agents like vincristine and paclitaxel.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for several benzothiophene acrylonitrile analogs against a panel of human cancer cell lines, as reported in the NCI-60 screen. This data provides a quantitative basis for comparing the efficacy of different structural modifications.

Compound IDDerivative ClassKey Structural FeaturesGI₅₀ Range (nM)
Analog 5 AcrylonitrileZ-isomer, 3,4-dimethoxyphenyl group10 - 90.9
Analog 6 AcrylonitrileZ-isomer, 3,4,5-trimethoxyphenyl group21.1 - 98.9
Analog 13 AcrylonitrileE-isomer, 3,4,5-trimethoxyphenyl group<10 - 39.1

Data sourced from Penthala, N. R., et al. (2013).[4]

Expert Interpretation: The data clearly indicates that these benzothiophene derivatives are potent anticancer agents. The E-isomer (Analog 13) demonstrated the most potent activity, with GI₅₀ values below 10 nM for the majority of the 60 cell lines tested.[4] This suggests that the stereochemistry of the acrylonitrile bridge is a critical determinant of activity. The substitution pattern on the appended phenyl ring also plays a significant role, with the trimethoxyphenyl moiety (Analogs 6 and 13) generally conferring high potency.[4] These findings strongly suggest that derivatizing this compound to incorporate similar structural features could yield highly active anticancer compounds.

Structure-Activity Relationship (SAR) for Anticancer Potency

The following diagram illustrates the key structural features of the benzothiophene scaffold that can be modulated to enhance anticancer activity, based on the available data.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add serially diluted compound incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate GI50/IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized (3-Chloro-1-benzothien-2-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. (3-Chloro-1-benzothien-2-yl)methanol, a key heterocyclic intermediate, is no exception.[1][2][3] Its structural backbone, the benzothiophene ring, is a privileged scaffold in medicinal chemistry, appearing in drugs like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][4] The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on its purity.

Regulatory bodies globally mandate that analytical procedures for purity assessment are thoroughly validated to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this validation, ensuring that methods are accurate, precise, and reliable.[5][6][7] This guide, grounded in years of field experience, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the definitive purity assessment of this compound, moving beyond mere protocols to explain the scientific rationale behind critical experimental choices.

The Analytical Challenge: Analyte, Impurities, and Separation Strategy

The primary challenge in any purity analysis is to develop a method that can separate the main compound from all potential process-related impurities and degradation products.

  • The Analyte: this compound is a moderately polar, non-volatile molecule with a strong UV chromophore due to its benzothiophene ring system. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Potential Impurities: A robust method must anticipate likely impurities. Based on common synthetic routes, such as the reduction of a carbonyl or substitution reactions, potential impurities could include:

    • Starting Materials: Unreacted precursors.

    • By-products: e.g., the corresponding aldehyde or carboxylic acid from over-oxidation.

    • Isomers: Positional isomers of the chloro-substituent.

    • Degradants: Products formed under stress conditions (light, heat, acid, base).

The goal is to achieve baseline resolution between the main analyte peak and all impurity peaks, a task that requires careful optimization of the chromatographic system.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is a balance between resolution, speed, and robustness. Here, we compare three distinct approaches for the purity analysis of this compound.

Method A: Rapid Isocratic Screening

This approach prioritizes speed, making it suitable for high-throughput screening or in-process control where only the primary component's approximate purity is needed.

  • Rationale: An isocratic mobile phase (constant solvent composition) allows for very short run times and rapid column re-equilibration. A shorter column (e.g., 50 mm) packed with smaller particles (e.g., <3 µm) is typically used.

  • Limitation: This method is prone to failure. Structurally similar impurities may have very similar retention times, and late-eluting, non-polar impurities may not be washed off the column, leading to ghost peaks in subsequent runs and an inaccurate purity assessment.

Method B: High-Resolution Gradient (Recommended Method)

For formal purity testing and impurity profiling, a gradient elution method is authoritative. This method offers the highest resolving power to separate a wide range of potential impurities.

  • Rationale: A gradient method, where the mobile phase composition changes over time (e.g., increasing the organic solvent percentage), ensures that both polar and non-polar impurities are effectively eluted and separated.[8] A standard C18 column is the workhorse for this type of analysis due to its hydrophobic interactions with the analyte.[9] The addition of a small amount of acid (e.g., 0.1% Formic Acid) to the mobile phase is critical; it suppresses the ionization of acidic silanol groups on the silica-based stationary phase, which dramatically improves the peak shape of polar analytes and prevents tailing.[8][10][11]

  • Advantage: This method provides a comprehensive impurity profile and is considered the gold standard for final quality control.

Method C: Alternative Selectivity Method

To ensure no impurities are co-eluting with the main peak, a second, orthogonal method with a different separation mechanism is invaluable.

  • Rationale: While Method B is robust, relying on a single method carries a risk. An alternative stationary phase, such as a Phenyl-Hexyl column, can provide a different selectivity. Phenyl phases offer unique pi-pi interactions with aromatic analytes like benzothiophenes, which can alter the elution order of impurities compared to a standard C18 phase.

  • Application: This method is not for routine use but is essential during method development and validation to confirm the specificity of the primary method (Method B).

Data-Driven Performance Comparison

The performance of these methods can be quantified using key chromatographic parameters as defined by the United States Pharmacopeia (USP).[12][13][14] The following table summarizes the expected performance for the separation of this compound from a hypothetical critical impurity pair.

Parameter Method A (Isocratic) Method B (Gradient C18) Method C (Gradient Phenyl) Comment
Resolution (Rs) 1.2> 2.0> 2.0A value > 2.0 indicates baseline separation. Method A is insufficient.
Tailing Factor (Tf) 1.81.11.2Values should ideally be between 0.8 and 1.5 for symmetrical peaks.[14]
Theoretical Plates (N) 5,00015,00014,000Higher numbers indicate greater column efficiency and sharper peaks.
Analysis Run Time 5 min20 min20 minThe trade-off for high resolution is a longer analysis time.

Detailed Experimental Protocol: Recommended Method B

This section provides a comprehensive, step-by-step protocol for the high-resolution gradient method. Adherence to a System Suitability Test (SST) is mandatory to ensure the chromatographic system is performing adequately before sample analysis, a core tenet of a self-validating system.[15][16]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[17]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)[18], Formic Acid (LC-MS Grade), and High-Purity Water (Milli-Q or equivalent).

  • Sample: Synthesized this compound.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm. DAD monitoring from 200-400 nm for peak purity analysis.

Sample Preparation
  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability Test (SST)

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Analysis and Calculation

Inject the sample solution. Purity is calculated using the area normalization method:

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Peak purity analysis should be performed using the DAD software to confirm the spectral homogeneity of the main peak.

Visualizing the Analytical Workflow

A well-defined workflow is essential for reproducible results. The following diagram illustrates the logical progression from sample receipt to the final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive Synthesized Sample std_prep Prepare Standard & Sample Solutions (0.1 mg/mL) sample->std_prep sst System Suitability Test (SST) (5 injections of Standard) std_prep->sst mp_prep Prepare Mobile Phases (A: H2O+0.1%FA, B: ACN+0.1%FA) system_setup System Setup & Equilibration (Column: C18, Temp: 30°C) mp_prep->system_setup system_setup->sst sample_run Inject Sample Solution sst->sample_run SST Pass? integration Integrate Chromatogram (Identify all peaks) sample_run->integration purity_calc Calculate % Purity (Area Normalization) integration->purity_calc report Generate Final Report (Include SST, Chromatograms, and Purity Results) purity_calc->report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

While rapid screening methods have their place for in-process controls, a high-resolution, gradient-based RP-HPLC method is indispensable for the accurate and reliable purity assessment of synthesized this compound. The use of a C18 stationary phase with an acidified mobile phase provides the robust separation necessary to meet stringent pharmaceutical quality standards. This guide provides the foundational knowledge and a validated starting point for scientists to ensure the quality of their synthesized intermediates, thereby safeguarding the integrity of the drug development pipeline.

References

A Comparative Guide to the Characterization of (3-Chloro-1-benzothien-2-yl)methanol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Impurity Profiling

In pharmaceutical development, impurities are not merely a matter of product purity; they are a critical quality attribute with direct implications for patient safety.[1] Unwanted chemicals, even in trace amounts, can alter the stability, potency, and safety of a drug.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[4][5][6] According to ICH guidelines, impurities present at levels of 0.10% or higher should be identified and characterized.[7]

The impurity profile of (3-Chloro-1-benzothien-2-yl)methanol can be complex, originating from various sources including raw materials, synthetic byproducts, and degradation.[2][8] A thorough understanding of its synthesis is therefore paramount to predicting and identifying potential process-related impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of chlorinated benzothiophene derivatives can involve multi-step processes, each presenting an opportunity for impurity formation. For instance, the C3-chlorination of a C2-substituted benzothiophene using reagents like sodium hypochlorite is a potential synthetic route.[5][9] Another approach involves the use of thionyl chloride with cinnamic acid derivatives.[10][11] Based on these synthetic pathways, a logical assessment points to several classes of potential impurities:

  • Starting Materials and Intermediates: Unreacted precursors, such as 2-substituted benzothiophenes.

  • Isomeric Impurities: Incomplete regioselectivity during chlorination can lead to the formation of other chlorinated isomers.

  • Over- or Under-chlorinated Species: Variations in reaction conditions can result in the presence of di-chlorinated or non-chlorinated benzothiophene derivatives.

  • Oxidation Products: The primary alcohol functional group in this compound is susceptible to oxidation, potentially forming the corresponding aldehyde ((3-Chloro-1-benzothien-2-yl)carbaldehyde) or carboxylic acid ((3-Chloro-1-benzothien-2-yl)carboxylic acid). This can occur as a side reaction during chlorination or as a degradation pathway.[5]

  • Reagent-Related Impurities: Residual reagents or byproducts from the synthetic steps.

A Comparative Analysis of Analytical Techniques

The effective characterization of these diverse impurities necessitates a multi-faceted analytical approach. The two primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Workflow for Impurity Characterization

References

A Comparative Guide to the Antifungal Activity of Halogenated Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Among these, halogenated benzothiophenes have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antifungal activity of various halogenated benzothiophenes, supported by experimental data and an in-depth analysis of their structure-activity relationships and potential mechanisms of action.

Introduction: The Potential of Benzothiophenes in Antifungal Drug Discovery

The benzothiophene core, a bicyclic aromatic structure containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms onto the benzothiophene ring system can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. This guide focuses on the antifungal properties of these halogenated derivatives, offering a comparative analysis for researchers in the field.

Structure-Activity Relationship (SAR): How Halogenation Influences Antifungal Potency

The antifungal activity of halogenated benzothiophenes is intricately linked to the nature, position, and number of halogen substituents on the benzothiophene core. Several key trends have been observed in structure-activity relationship (SAR) studies:

  • Importance of Halogenation at the 3-Position: A systematic study on 3-halobenzo[b]thiophenes revealed that the presence of a halogen at the 3-position is crucial for antifungal activity.[1][2]

  • Superiority of Chloro and Bromo Substituents: Comparative studies have consistently shown that 3-chloro and 3-bromobenzothiophene derivatives exhibit the most potent antifungal activity.[1][2] In many cases, their minimum inhibitory concentration (MIC) values are comparable.[1]

  • Reduced Activity of Iodo-Substituted Analogs: In contrast, 3-iodobenzothiophene derivatives have demonstrated significantly weaker or no inhibitory activity against fungal pathogens.[1]

  • Influence of Substituents at the 2-Position: The nature of the substituent at the 2-position of the benzothiophene ring also plays a critical role in determining antifungal potency. For instance, the presence of a cyclohexanol group at the 2-position in conjunction with a 3-chloro or 3-bromo substituent resulted in a low MIC of 16 µg/mL against Candida albicans.[1][2] Replacing the cyclohexanol with a cyclopentanol or a 2-hydroxypropan-2-yl group led to a decrease in activity, with higher MIC values.[1] This suggests that the size and nature of the substituent at the 2-position are important for optimal antifungal activity.

Comparative Antifungal Activity: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative halogenated benzothiophenes against the clinically significant fungal pathogen, Candida albicans.

Compound IDR (Substituent at C2)X (Halogen at C3)MIC (µg/mL) against C. albicansReference
1 -CH₂OHCl128[1]
2 1-hydroxycyclohexylCl16[1]
3 1-hydroxycyclohexylBr16[1]
4 1-hydroxycyclohexylI>512[1]
5 1-hydroxycyclopentylCl128[1]
6 2-hydroxypropan-2-ylCl64[1]
7 2-hydroxypropan-2-ylBr64[1]
Fluconazole (Standard Azole Antifungal)[1]

This data is based on the findings reported by Kumar et al. (2021).[1]

Proposed Mechanisms of Antifungal Action

The precise mechanism of action for halogenated benzothiophenes is still under investigation, but several plausible targets have been proposed based on studies of related compounds and the observed cellular effects.

One potential mechanism involves the disruption of the mitochondrial respiratory chain . A study on a novel α-methylene-γ-butyrolactone derivative containing a benzothiophene moiety demonstrated that the compound could reduce the activity of complex III in the electron transport chain of Rhizoctonia solani. This inhibition of mitochondrial respiration would lead to a depletion of ATP and ultimately cell death.

Another possible target is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis.[3] While direct inhibition of ergosterol biosynthesis by halogenated benzothiophenes has not been definitively proven, it remains a key area of investigation for many novel antifungal compounds.

Furthermore, some halogenated compounds have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cellular damage.[4] This could be another contributing factor to the antifungal activity of halogenated benzothiophenes.

Below is a diagram illustrating the potential fungal cellular targets for antifungal compounds.

Antifungal_Targets cluster_cell Fungal Cell cluster_compounds Halogenated Benzothiophenes Mitochondrion Mitochondrion CellMembrane Cell Membrane Mitochondrion->CellMembrane ATP Depletion Ergosterol Ergosterol Biosynthesis Pathway Ergosterol->CellMembrane Membrane Integrity CellWall Cell Wall ROS Reactive Oxygen Species (ROS) Production ROS->CellMembrane Oxidative Damage Compound Antifungal Compound Compound->Mitochondrion Inhibition of Respiratory Chain Compound->Ergosterol Potential Inhibition Compound->ROS Induction

Caption: Potential Mechanisms of Antifungal Action.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antifungal potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted standard for this purpose.

Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

Objective: To determine the MIC of halogenated benzothiophenes against a fungal strain (e.g., Candida albicans).

Materials:

  • Test compounds (halogenated benzothiophenes)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Workflow Diagram:

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Assay Workflow.

Step-by-Step Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the halogenated benzothiophene compounds in DMSO to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a positive control well (fungus with no compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions and the positive control well.

    • Add 100 µL of sterile RPMI-1640 medium to the negative control well.

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the positive control well.

    • The MIC can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion and Future Perspectives

Halogenated benzothiophenes represent a promising class of compounds with significant antifungal potential. The structure-activity relationship studies clearly indicate that 3-chloro and 3-bromo substitutions, combined with appropriate functionalization at the 2-position, are key for potent activity, particularly against Candida albicans. While the exact mechanism of action requires further elucidation, disruption of mitochondrial function and potentially ergosterol biosynthesis are leading hypotheses.

Future research should focus on:

  • Expanding the Antifungal Spectrum: Evaluating the activity of lead compounds against a broader range of clinically relevant fungi, including Aspergillus species and azole-resistant strains.

  • Mechanism of Action Studies: Conducting detailed mechanistic studies to identify the precise molecular targets of these compounds.

  • In Vivo Efficacy and Toxicity: Assessing the in vivo efficacy and safety profiles of the most promising candidates in animal models of fungal infections.

By addressing these key areas, the full therapeutic potential of halogenated benzothiophenes as a new generation of antifungal agents can be realized.

References

A Comparative Guide to the Reactivity of 2- and 3-Substituted Benzothiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, benzothiophene scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials.[1] The reactivity of the benzothiophene nucleus is a subject of considerable interest, as the position of substitution profoundly influences the molecule's electronic properties and, consequently, its synthetic utility. This guide provides an in-depth, objective comparison of the reactivity of 2- and 3-substituted benzothiophenes, supported by experimental data and mechanistic insights, to aid researchers in designing efficient synthetic routes and anticipating reaction outcomes.

The Electronic Landscape: A Tale of Two Positions

The benzothiophene ring system is an aromatic 10-π electron system, with the fusion of a benzene ring to a thiophene ring.[2] The sulfur atom, with its lone pair of electrons, plays a crucial role in the electron distribution within the molecule. This distribution, however, is not uniform across the thiophene ring, leading to significant differences in the reactivity of the C2 and C3 positions.

Generally, the C3 position of an unsubstituted benzothiophene is more electron-rich and thus more susceptible to electrophilic attack than the C2 position.[3] This preference can be rationalized by examining the stability of the Wheland intermediates formed during electrophilic aromatic substitution. Attack at C3 results in a more stable carbocation intermediate where the positive charge is better delocalized.

However, the presence of a substituent at either the C2 or C3 position can dramatically alter this inherent reactivity pattern. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—will either enhance or diminish the electron density at the remaining unsubstituted position, thereby directing the course of further reactions.

Electrophilic Aromatic Substitution: A Regioselective Battleground

Electrophilic aromatic substitution is a cornerstone of benzothiophene functionalization. The regioselectivity of these reactions is a critical consideration in any synthetic strategy.

Nitration

Nitration of unsubstituted benzothiophene typically yields the 3-nitro derivative as the major product. However, the presence of a substituent significantly influences the outcome. For instance, nitration of benzothiophene-3-carboxylic acid, an electron-withdrawing group, directs the incoming nitro group to the benzene ring, with the position of substitution (4, 5, 6, or 7) being dependent on the reaction conditions.[4] Under kinetically controlled conditions (e.g., potassium nitrate in sulfuric acid at 0°C), the 5- and 6-nitro isomers are favored. In contrast, under thermodynamic control (e.g., nitric acid in a mixture of sulfuric and acetic acid at 60°C), the 4-nitro isomer predominates.[4]

Table 1: Regioselectivity in the Nitration of Benzothiophene-3-carboxylic Acid [4]

Nitrating Agent/ConditionsMajor Isomers
Conc. HNO₃ in H₂SO₄/AcOH, 60°C4-nitro
KNO₃ in H₂SO₄, 0°C5-nitro and 6-nitro
Friedel-Crafts Acylation

Friedel-Crafts acylation of unsubstituted benzothiophene also shows a preference for the C3 position. However, for substituted benzothiophenes, the directing effects of the existing substituent are paramount. For a 2-substituted benzothiophene with an activating group (e.g., methyl), acylation is expected to be directed to the C3 position. Conversely, for a 3-substituted benzothiophene with an activating group, acylation will be directed to the C2 position. With deactivating groups, the reaction becomes more challenging and may require harsher conditions, often leading to substitution on the benzene ring.[5]

Experimental Protocol: Friedel-Crafts Acylation of Toluene (A Model System)

This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, which can be adapted for substituted benzothiophenes with appropriate modifications.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Acetyl Chloride (CH₃COCl)

  • Toluene (C₇H₈)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of complex molecules. The reactivity of 2- and 3-halobenzothiophenes in these reactions can differ significantly.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf >> Cl.[6] Therefore, for dihalosubstituted benzothiophenes, the reaction can often be performed selectively at the more reactive halogen.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, the reactivity of the halide is a key factor. The choice of a suitable palladium catalyst and ligand is critical for the successful amination of both 2- and 3-halobenzothiophenes. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9][10]

Visualizing Reaction Pathways

To better understand the factors governing reactivity, we can visualize the key intermediates and reaction workflows.

G cluster_electrophilic Electrophilic Attack on Benzothiophene Benzothiophene Benzothiophene Attack at C3 Attack at C3 Benzothiophene->Attack at C3 Favored Attack at C2 Attack at C2 Benzothiophene->Attack at C2 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Attack at C3 Electrophile (E+)->Attack at C2 Intermediate_C3 More Stable Intermediate Attack at C3->Intermediate_C3 Intermediate_C2 Less Stable Intermediate Attack at C2->Intermediate_C2 3-Substituted Product 3-Substituted Product Intermediate_C3->3-Substituted Product -H+ 2-Substituted Product 2-Substituted Product Intermediate_C2->2-Substituted Product -H+

Caption: Intermediates in electrophilic substitution of benzothiophene.

G cluster_workflow Cross-Coupling Optimization Workflow Start Start Define Substrates Define Substrates (2- or 3-Halo-BT & Coupling Partner) Start->Define Substrates Catalyst Screening Catalyst/Ligand Screening (e.g., Pd(OAc)₂, SPhos, XPhos) Define Substrates->Catalyst Screening Base Screening Base Screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst Screening->Base Screening Solvent Screening Solvent Screening (e.g., Toluene, Dioxane, DMF) Base Screening->Solvent Screening Temperature Optimization Temperature Optimization Solvent Screening->Temperature Optimization Analysis Reaction Analysis (LC-MS, GC-MS, NMR) Temperature Optimization->Analysis Optimized Conditions Optimized Conditions Analysis->Optimized Conditions

Caption: A general workflow for optimizing cross-coupling reactions.

Applications in Drug Development: The Cases of Zileuton and Raloxifene

The differential reactivity of the benzothiophene nucleus is elegantly exploited in the synthesis of several important drugs.

Zileuton

Zileuton, an inhibitor of 5-lipoxygenase used in the treatment of asthma, is a 2-substituted benzothiophene derivative.[11] Its synthesis often involves the functionalization of the C2 position of the benzothiophene core. For example, one synthetic route starts from benzo[b]thiophene-2-carboxylic acid.[12] This highlights the importance of having regioselective methods to access 2-substituted benzothiophenes.

Raloxifene

Raloxifene, a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women, is a 2,3-disubstituted benzothiophene. Its synthesis requires precise control over the functionalization of both the C2 and C3 positions, often involving a sequence of reactions that leverages the inherent reactivity of the benzothiophene ring system.

Conclusion

The reactivity of 2- and 3-substituted benzothiophenes is a nuanced interplay of the inherent electronic properties of the heterocyclic system and the directing effects of the substituents. While the C3 position is generally more susceptible to electrophilic attack in the unsubstituted parent compound, the presence of a substituent can readily alter this preference. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic strategies to access complex molecular targets. By carefully selecting reaction conditions and leveraging modern synthetic methodologies such as transition-metal-catalyzed cross-coupling, the rich chemistry of the benzothiophene scaffold can be effectively harnessed to create novel therapeutics and functional materials.

References

A Comparative Guide to the Structural Validation of (3-Chloro-1-benzothien-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Structural Integrity in Drug Development

(3-Chloro-1-benzothien-2-yl)methanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, forming the structural core of various pharmacologically active agents.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in structure can profoundly impact their biological activity, efficacy, and safety. Therefore, rigorous and unambiguous structural validation is a non-negotiable cornerstone of the drug discovery and development process.

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation and validation of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your findings.

The Analytical Triad: A Multi-faceted Approach to Structural Validation

No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique interrogates the molecule from a different perspective, and their combined data provides the highest level of confidence in the assigned structure.

cluster_0 Structural Validation Workflow cluster_1 Definitive Techniques Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Screen Initial Purity & Identity Screen (TLC, LC-MS) Purification->Initial_Screen Definitive_Structure Definitive Structural Elucidation Initial_Screen->Definitive_Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive_Structure->NMR MS Mass Spectrometry (HRMS, Isotope Pattern) Definitive_Structure->MS XRay X-ray Crystallography (Absolute Structure) Definitive_Structure->XRay

Caption: A typical workflow for the synthesis and structural validation of novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms. For this compound derivatives, a suite of NMR experiments is essential for unambiguous assignment.[2]

Key NMR Experiments and Their Insights:
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. Proton-decoupled ¹³C NMR spectra show each unique carbon as a single peak. Quaternary carbons, those without attached protons, often have weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for identifying connectivity to quaternary carbons and piecing together the molecular skeleton.[3]

Comparative Analysis of NMR Techniques:
Experiment Information Gained Strengths for this compound Derivatives Limitations
¹H NMR Proton chemical shifts, integration (proton count), coupling constants (connectivity)Provides initial fingerprint of the molecule.Signal overlap can occur, especially in the aromatic region.[3]
¹³C NMR Number and type of carbon atoms.Confirms the carbon backbone.Lower sensitivity than ¹H NMR; quaternary carbons can be weak.[3]
COSY ¹H-¹H correlations (through-bond coupling).Establishes proton-proton networks within the benzothiophene and substituent groups.Does not provide information about connectivity to non-protonated atoms.
HSQC Direct ¹H-¹³C correlations.Unambiguously assigns protons to their attached carbons.Does not show correlations to quaternary carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Crucial for assigning quaternary carbons and linking molecular fragments.Can sometimes show weak or ambiguous correlations.
Experimental Protocol: A General Approach to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Subsequently, run 2D experiments (COSY, HSQC, HMBC) using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure. Compare the experimental data with predicted spectra if available.[4]

II. Mass Spectrometry (MS): Confirming the Molecular Formula and Key Fragments

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, offering a crucial piece of the structural puzzle. For halogenated compounds like this compound derivatives, MS offers a distinctive signature.

The Isotopic Signature of Chlorine:

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6][7] This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M⁺) will appear as two peaks, M and M+2, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[5][6][7] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

cluster_0 Mass Spectrometry Analysis Analyte Molecule with one Cl atom Ionization Ionization (e.g., ESI, EI) Analyte->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (M and M+2 peaks) Detector->Spectrum

Caption: Generalized workflow for mass spectrometry analysis of a chlorinated compound.

High-Resolution Mass Spectrometry (HRMS):

While nominal mass spectrometry confirms the presence of chlorine, HRMS provides the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula, as very few combinations of atoms will have the same exact mass.

Comparative Analysis of Mass Spectrometry Techniques:
Technique Information Gained Strengths for this compound Derivatives Limitations
Low-Resolution MS Nominal molecular weight, fragmentation patterns, isotopic distribution.Rapid confirmation of the presence of one chlorine atom (M/M+2 ratio of ~3:1).[5][6][7]Does not provide the exact elemental composition.
High-Resolution MS (HRMS) Exact mass, elemental formula determination.Unambiguously confirms the molecular formula.Higher cost and complexity compared to low-resolution MS.
Tandem MS (MS/MS) Fragmentation pathways of selected ions.Can provide further structural information by analyzing how the molecule breaks apart.Interpretation of fragmentation spectra can be complex.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition that best fits the observed mass and isotopic pattern.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about connectivity and composition, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8][9][10] It reveals precise bond lengths, bond angles, and intermolecular interactions.[1][10]

The Power of X-ray Crystallography:

For drug development, knowing the precise 3D structure is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies such as molecular docking.[8][9]

Challenges and Considerations:

The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[10] The resulting structure represents the molecule in the solid state, which may have a different conformation than in solution.

Comparative Overview of Structural Elucidation Techniques:
Technique Phase Structural Information Key Advantage Primary Limitation
NMR SolutionAtomic connectivity, relative stereochemistryProvides detailed structural information in a biologically relevant medium.Does not provide absolute 3D structure or bond lengths/angles.
MS GasMolecular formula, fragmentationHigh sensitivity and accuracy for molecular formula determination.Provides no information on stereochemistry or atomic connectivity.
X-ray Crystallography SolidAbsolute 3D structure, bond lengths, bond angles, packingUnambiguous determination of the complete molecular structure.[8][9][10]Requires a suitable single crystal, which can be difficult to obtain.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[10]

  • Crystal Mounting and Data Collection: Select a high-quality crystal and mount it on a goniometer head. The crystal is typically cooled in a stream of cold nitrogen gas to minimize thermal vibrations. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern.[1][10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. An initial structural model is built and then refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[1]

  • Validation: The final structure is validated using crystallographic software to ensure it is chemically and crystallographically sound.[10]

IV. Purity Assessment: Ensuring the Integrity of the Analyte

The structural validation of a compound is only meaningful if the sample is pure. Impurities can interfere with analytical measurements and lead to incorrect structural assignments.[11][12]

Common Techniques for Purity Determination:
  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis in the pharmaceutical industry.[13] When coupled with a UV detector, it can quantify the main component and any impurities that absorb UV light.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It is particularly useful for detecting residual solvents.[13][14]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of crystalline substances by analyzing their melting behavior.[12]

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound derivatives requires a multi-pronged analytical strategy. By integrating the connectivity information from NMR, the molecular formula from HRMS, and, when possible, the absolute 3D structure from X-ray crystallography, researchers can have the highest degree of confidence in their results. This rigorous, self-validating system is essential for advancing drug discovery programs and ensuring the quality and safety of novel therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (3-Chloro-1-benzothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. (3-Chloro-1-benzothien-2-yl)methanol, a chlorinated benzothiophene derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of research.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of analogous chemical structures, specifically chlorinated organic compounds and sulfur-containing heterocycles. The principles of chemical safety dictate a cautious approach, treating compounds of unknown toxicity as potentially hazardous.

Core Principles of Safe Handling

The primary routes of exposure to chemicals in a laboratory setting are inhalation, skin contact, and ingestion. The operational plan for handling this compound is designed to minimize exposure through these routes. The cornerstone of this plan is the consistent and correct use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. All work with this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood.[1] A fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors in the laboratory atmosphere.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not merely a checklist but a thoughtful process based on a risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Laboratory Coat: A clean, buttoned lab coat made of a flame-resistant material such as Nomex® should be worn at all times.[2] This provides a removable barrier to protect street clothes and skin from splashes.Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[2] They provide a seal around the eyes to protect against splashes from all directions.Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals.[2] The outer glove should be removed and disposed of immediately upon contamination. For extended operations, consider heavier-duty gloves like neoprene or butyl rubber.[3][4]Respirator: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases) should be available.[5]
Closed-toed Shoes: Shoes that fully cover the feet are required to protect against spills and falling objects.[1]Face Shield: When there is a significant risk of splashing, such as during the quenching of a reaction or a large-scale transfer, a face shield should be worn in addition to safety goggles.[2]Glove Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow diagram illustrates the critical safety checkpoints during a typical laboratory procedure involving this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Double Gloves) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Ensure Safety weighing Weigh Compound in Fume Hood prep_fume_hood->weighing reaction_setup Set up Reaction in Fume Hood weighing->reaction_setup reaction_monitoring Monitor Reaction reaction_setup->reaction_monitoring workup Perform Aqueous Work-up reaction_monitoring->workup purification Purify by Chromatography workup->purification waste_segregation Segregate Halogenated Waste purification->waste_segregation container_labeling Label Waste Container waste_segregation->container_labeling ppe_disposal Dispose of Contaminated Gloves container_labeling->ppe_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.